Methyl 7-methyl-1H-indole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 7-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14-2)6-12-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWIKXFFYPHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673222 | |
| Record name | Methyl 7-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-49-9 | |
| Record name | Methyl 7-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 7-methyl-1H-indole-3-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 7-methyl-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon available data for the compound and its close structural analogs, this document offers insights into its molecular characteristics, spectral behavior, and chemical reactivity.
Molecular and Physical Properties
This compound, with the CAS number 773134-49-9, is a derivative of indole, a prominent scaffold in numerous biologically active compounds.[1] The addition of a methyl group at the 7-position and a methyl carboxylate group at the 3-position significantly influences its physicochemical properties.
A summary of the key physical and molecular properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 773134-49-9 | [2] |
| Boiling Point | 339.1°C at 760 mmHg | [2] |
| Density | 1.212 g/cm³ | [2] |
| Refractive Index | 1.624 | [2] |
| Flash Point | 158.9°C | [2] |
Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. However, a comprehensive understanding of its spectral characteristics can be derived from the analysis of closely related compounds, namely Methyl 1H-indole-3-carboxylate and 7-methyl-1H-indole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of organic molecules. Based on data for similar indole derivatives, the following spectral features can be predicted for this compound.[3][4]
¹H NMR:
-
The indole N-H proton is expected to appear as a broad singlet in the downfield region, typically around δ 8.0-9.0 ppm.
-
The aromatic protons on the benzene ring (positions 4, 5, and 6) will likely resonate in the range of δ 7.0-7.8 ppm. The coupling patterns will be indicative of their relative positions.
-
The proton at position 2 of the indole ring is anticipated to be a singlet around δ 7.5-8.0 ppm.
-
The methyl protons of the ester group will appear as a sharp singlet around δ 3.8-4.0 ppm.
-
The protons of the methyl group at position 7 will also be a singlet, likely in the upfield region of the aromatic spectrum, around δ 2.5 ppm.
¹³C NMR:
-
The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-170 ppm.
-
The aromatic and indole ring carbons will resonate between δ 100-140 ppm. The carbon bearing the methyl group (C7) and the carbons of the pyrrole ring will have distinct chemical shifts.
-
The methyl carbon of the ester group will appear around δ 50-55 ppm.
-
The methyl carbon at position 7 will have a chemical shift in the range of δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected, based on data from 7-methyl-1H-indole-3-carbaldehyde and general knowledge of indole esters.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretch (indole) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~2900-3000 | C-H stretch (aliphatic, methyl) |
| ~1700-1720 | C=O stretch (ester) |
| ~1600-1620 | C=C stretch (aromatic) |
| ~1200-1300 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 189. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by the indole nucleus and the appended functional groups.
-
Indole Ring: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing methyl carboxylate group at the 3-position deactivates the ring towards electrophilic attack compared to unsubstituted indole.
-
N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a strong base. This allows for N-alkylation or N-acylation reactions.
-
Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 7-methyl-1H-indole-3-carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
Synthesis
A plausible synthetic route to this compound can be conceptualized through established indole synthesis methodologies. A common approach involves the Fischer indole synthesis or variations thereof, starting from a suitably substituted aniline and a ketoester.
Alternatively, a more direct route would be the esterification of 7-methyl-1H-indole-3-carboxylic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.
Caption: Proposed synthesis via esterification.
Applications in Drug Discovery
Indole derivatives are a cornerstone of modern drug discovery, with numerous approved drugs featuring this scaffold.[1] The indole-3-carboxylate moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The 7-methyl substitution can be strategically employed to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic profile of drug candidates.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in the development of new therapeutic agents. This guide has provided a detailed overview of its known and predicted physical and chemical properties, offering a foundational resource for researchers in the field. Further experimental validation of the predicted spectral and reactivity data will be instrumental in fully elucidating the chemical nature of this promising molecule.
References
An In-Depth Technical Guide to the Structure Elucidation and IUPAC Nomenclature of Methyl 7-methyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical structure and systematic naming of Methyl 7-methyl-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By delving into the principles of spectroscopic analysis and the rules of IUPAC nomenclature, this document serves as a practical resource for scientists engaged in the synthesis, characterization, and application of novel indole derivatives.
Introduction to the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern medicinal chemistry. Understanding the precise structure and nomenclature of substituted indoles is fundamental to the rational design and development of new therapeutic agents. This guide will use this compound as a case study to illustrate the key principles of structural elucidation and systematic naming.
Structure Elucidation: A Multi-faceted Spectroscopic Approach
The definitive identification of a chemical structure relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for an unambiguous assignment.
The Inherent Logic of Spectroscopic Analysis
The choice and application of spectroscopic methods are not arbitrary; they follow a logical progression. Mass spectrometry provides the molecular weight and elemental composition, giving the first clue to the molecule's identity. Infrared spectroscopy then reveals the functional groups present. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy, in its one- and two-dimensional forms, maps the carbon-hydrogen framework and the connectivity of atoms, ultimately leading to the complete structural elucidation.
Experimental Protocol: A Generalized Approach to Sample Preparation for Spectroscopic Analysis
A self-validating protocol for preparing a sample of a novel indole derivative for spectroscopic analysis would involve the following steps:
-
Purity Assessment: Before any analysis, the purity of the synthesized compound is paramount. This is typically achieved by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A single, sharp peak in the HPLC chromatogram or a single spot on the TLC plate is a good indicator of a pure compound.
-
Sample Preparation for NMR:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without interfering with the signals of interest.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Sample Preparation for Mass Spectrometry:
-
Prepare a dilute solution (typically 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.
-
For techniques like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer.
-
-
Sample Preparation for IR Spectroscopy:
-
For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
This systematic approach ensures that the data obtained is from the compound of interest and is of high quality, forming a trustworthy basis for structural interpretation.
Mass Spectrometry (MS)
Mass spectrometry is the first port of call in structure elucidation. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
For This compound , the expected molecular formula is C₁₁H₁₁NO₂. The nominal molecular weight would be 189 g/mol . An HRMS analysis would provide a highly accurate mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum can also offer structural clues. For instance, the loss of a methoxy group (-OCH₃) or the entire ester group (-COOCH₃) would be expected fragmentation pathways.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The indole ring and the methyl ester group of the target molecule have characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| N-H Stretch | 3300-3500 (broad) | Characteristic of the amine in the indole ring. |
| C=O Stretch (Ester) | 1700-1725 | The carbonyl group of the methyl ester. |
| C-O Stretch (Ester) | 1200-1300 | The single bond between the carbonyl carbon and the oxygen of the ester. |
| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| Aromatic C=C Stretch | 1450-1600 | In-plane vibrations of the carbon-carbon double bonds in the benzene and pyrrole rings. |
The presence of these characteristic peaks in the IR spectrum provides strong evidence for the indole and methyl ester functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the complete connectivity of the molecule can be determined.
The ¹H NMR spectrum of This compound can be predicted based on the known spectrum of the parent compound, Methyl 1H-indole-3-carboxylate, and the expected influence of the additional methyl group at the C-7 position.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| NH | ~8.1-8.3 | br s | 1H | The indole N-H proton is typically deshielded and appears as a broad singlet. |
| H-2 | ~7.8-8.0 | d | 1H | This proton is adjacent to the electron-withdrawing ester group and the nitrogen atom, leading to a downfield shift. It will likely appear as a doublet due to coupling with the NH proton. |
| H-4 | ~7.9-8.1 | d | 1H | This proton is on the benzene ring and is deshielded by the ring current and the nearby ester group. It will be a doublet due to coupling with H-5. |
| H-5 | ~7.1-7.3 | t | 1H | This proton will be a triplet due to coupling with both H-4 and H-6. |
| H-6 | ~7.0-7.2 | d | 1H | This proton will be a doublet due to coupling with H-5. |
| 7-CH₃ | ~2.4-2.6 | s | 3H | The methyl group attached to the aromatic ring will appear as a singlet in this region. |
| 3-COOCH₃ | ~3.8-4.0 | s | 3H | The methyl group of the ester will be a sharp singlet. |
Rationale for Predictions: The chemical shifts are estimated based on the data for Methyl 1H-indole-3-carboxylate. The methyl group at C-7 is an electron-donating group and may cause slight upfield shifts for the nearby aromatic protons (H-6) compared to the parent compound.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~165 | The carbonyl carbon of the ester is significantly deshielded. |
| C-2 | ~125-130 | This carbon is adjacent to the nitrogen and the ester-substituted carbon. |
| C-3 | ~105-110 | This carbon is attached to the electron-withdrawing ester group. |
| C-3a | ~128-132 | A quaternary carbon at the fusion of the two rings. |
| C-4 | ~120-125 | Aromatic CH carbon. |
| C-5 | ~120-125 | Aromatic CH carbon. |
| C-6 | ~118-122 | Aromatic CH carbon. |
| C-7 | ~120-125 | The methyl-substituted aromatic carbon. |
| C-7a | ~135-138 | A quaternary carbon at the fusion of the two rings. |
| 7-CH₃ | ~15-20 | The methyl carbon attached to the aromatic ring. |
| 3-COOCH₃ | ~50-55 | The methyl carbon of the ester. |
Rationale for Predictions: The predictions are based on the known shifts for indole and substituted indoles. The presence of the methyl group at C-7 will have a minor effect on the chemical shifts of the other carbons in the benzene ring.
Two-Dimensional (2D) NMR Spectroscopy
For complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structure.
-
COSY: A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between H-4, H-5, and H-6 on the benzene ring.
-
HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively assign the proton and carbon signals for the CH groups in the molecule.
Visualization of the Structure Elucidation Workflow
Caption: A workflow diagram illustrating the logical progression of experiments in structure elucidation.
IUPAC Nomenclature: A Systematic Approach to Naming
The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for the systematic naming of chemical compounds. This ensures that every compound has a unique and unambiguous name.
Numbering the Indole Ring
The numbering of the indole ring system is fixed and starts from the nitrogen atom as position 1, proceeding around the pyrrole ring and then the benzene ring.
Diagram of Indole Ring Numbering
Caption: Standard IUPAC numbering of the indole ring system.
Naming this compound
The IUPAC name is constructed by identifying the parent heterocycle and then naming the substituents and their positions.
-
Parent Heterocycle: The core structure is a 1H-indole. The "1H" indicates that the nitrogen at position 1 bears a hydrogen atom.
-
Principal Functional Group: The ester group (-COOCH₃) is the principal functional group, and it is named as a "carboxylate".
-
Position of the Principal Functional Group: The carboxylate group is attached to position 3 of the indole ring, so it is an "indole-3-carboxylate".
-
Ester Alkyl Group: The alkyl group of the ester is a methyl group, so we have "methyl indole-3-carboxylate".
-
Other Substituents: There is a methyl group (-CH₃) at position 7.
-
Assembling the Full Name: Combining all the parts, the systematic IUPAC name is This compound .
Conclusion
The structural elucidation and systematic naming of this compound exemplify the rigorous and logical approach required in modern chemical research. A combination of spectroscopic techniques, each providing complementary information, allows for the unambiguous determination of the molecular structure. Adherence to IUPAC nomenclature ensures clear and precise communication of this structural information within the scientific community. This guide provides a foundational understanding of these principles, empowering researchers to confidently characterize and name novel indole derivatives in their pursuit of new scientific discoveries and therapeutic innovations.
CAS number and molecular weight of Methyl 7-methyl-1H-indole-3-carboxylate
An In-depth Technical Guide to Methyl 7-methyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] This particular derivative, functionalized with a methyl group at the 7-position and a methyl ester at the 3-position, serves as a valuable building block in synthetic chemistry. Its strategic placement of functional groups allows for further molecular elaboration, making it a key intermediate in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications in the field of drug discovery.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 773134-49-9 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Linear Formula | C₁₁H₁₁NO₂ | |
| Isomeric SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)OC | [2] |
Synthesis and Mechanistic Insights
While multiple synthetic routes to substituted indoles exist, a common and effective method for preparing compounds like this compound is through a variation of the Fischer indole synthesis or modern palladium-catalyzed cyclization reactions.[4] The Fischer synthesis, for instance, involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.
Plausible Synthetic Pathway: Fischer Indole Synthesis
A logical approach involves the reaction of (2-methylphenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst. The choice of these starting materials directly leads to the desired 7-methyl and 3-carboxylate substitution pattern on the indole ring.
Experimental Protocol (Generalized)
-
Hydrazone Formation:
-
Dissolve (2-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add a base (e.g., sodium acetate) to liberate the free hydrazine.
-
Add methyl pyruvate dropwise to the solution at room temperature and stir for 1-2 hours to form the corresponding hydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
To the hydrazone mixture, add a catalyst. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) is often effective for this cyclization step.
-
Heat the reaction mixture under reflux. The temperature and time (typically 2-8 hours) are critical and depend on the specific substrate and catalyst used. This step facilitates the[5][5]-sigmatropic rearrangement characteristic of the Fischer synthesis.
-
Monitor the disappearance of the hydrazone intermediate by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water or a basic solution to neutralize the acid.
-
The crude product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
-
Causality in Experimental Design:
-
Choice of Hydrazine: Using (2-methylphenyl)hydrazine is the key decision that ensures the final indole product is substituted at the 7-position.
-
Choice of Carbonyl: Methyl pyruvate provides the necessary carbon backbone and the pre-installed methyl ester at what will become the 3-position of the indole.
-
Acid Catalyst: The acid is crucial for protonating the hydrazone, which initiates the tautomerization and subsequent[5][5]-sigmatropic rearrangement that drives the cyclization and formation of the indole ring.
Caption: Generalized workflow for the Fischer Indole Synthesis.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
A singlet for the N-H proton of the indole ring (typically downfield, > 8.0 ppm).
-
A singlet for the proton at the 2-position of the indole ring.
-
Multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene portion of the indole core.
-
A singlet for the methyl ester (–OCH₃) protons (approx. 3.8-4.0 ppm).
-
A singlet for the 7-methyl (Ar–CH₃) protons (approx. 2.4-2.6 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals.
-
A signal for the ester carbonyl carbon (C=O) in the downfield region (approx. 165 ppm).
-
Signals for the eight aromatic/heterocyclic carbons. The quaternary carbons (C3, C3a, C7, C7a) will be identifiable by their lack of signal in a DEPT-135 experiment.[7]
-
A signal for the methyl ester carbon (–OCH₃).
-
A signal for the 7-methyl carbon (–CH₃).
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₁NO₂), the molecular ion peak [M]⁺ would be expected at m/z = 189.21. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups.
-
A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole.
-
A strong, sharp peak around 1700-1720 cm⁻¹ for the C=O stretch of the ester.
-
Peaks in the 1400-1600 cm⁻¹ region for C=C stretching in the aromatic ring.
-
Applications in Research and Drug Development
The indole nucleus is a cornerstone of modern drug discovery, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][8]
Strategic Importance of Functional Groups:
-
The Indole Core: Provides a rigid, planar scaffold that can effectively interact with biological targets through π-stacking and hydrogen bonding.
-
3-Carboxylate Group: This ester is a versatile chemical handle. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, peptides, or other functional groups to modulate activity, selectivity, and pharmacokinetic properties.
-
7-Methyl Group: The introduction of a methyl group can have profound effects on a molecule's biological profile.[9] It can enhance binding affinity by occupying a hydrophobic pocket in a target protein, block metabolic degradation at that position to improve drug stability, and influence the overall conformation of the molecule.[9]
This compound is therefore not an end-product but a strategic intermediate. Researchers can utilize it in fragment-based drug design or as a starting point for building more complex molecules targeting kinases, tubulin, or other enzymes implicated in disease.[1]
Caption: Potential modification pathways and therapeutic applications.
Conclusion
This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its characterized physicochemical properties, established synthetic logic, and the strategic value of its functional groups make it a powerful tool for researchers. A thorough understanding of its synthesis and spectroscopic profile enables its confident use in the development of novel, complex molecules with potential therapeutic applications, continuing the long and successful history of the indole scaffold in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound - C11H11NO2 | CSSB00000082630 [chem-space.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tetratek.com.tr [tetratek.com.tr]
- 8. researchgate.net [researchgate.net]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical and Technical Guide to the Discovery of Indole-3-Carboxylate Derivatives
Abstract
The indole nucleus represents one of the most privileged scaffolds in medicinal chemistry and natural products, owing to its prevalence in a vast array of biologically active compounds. This technical guide provides an in-depth historical and mechanistic exploration of the discovery of indole-3-carboxylate derivatives. We trace the scientific journey from the initial isolation and structural elucidation of the parent indole heterocycle to the development of foundational synthetic methodologies. A critical focus is placed on the pivotal shift from early syntheses that favored C2-functionalization, such as the Fischer and Reissert methods, to the regioselective strategies that enabled access to the therapeutically crucial C3-substituted indoles. Through detailed protocols, mechanistic diagrams, and an analysis of the causal factors behind key experimental choices, this guide illuminates the chemical logic and landmark discoveries that established the basis for modern indole-related drug development.
The Indole Nucleus: A Foundational Scaffold in Chemistry and Nature
From Indigo Dye to a Core Heterocycle: The Genesis of Indole
The story of indole chemistry is inextricably linked to the study of the ancient dye, indigo. For centuries, the vibrant blue pigment was prized, but its chemical structure remained a mystery. The path to understanding indole began with the systematic degradation of indigo. In 1866, the seminal work of Adolf von Baeyer culminated in the reduction of oxindole using zinc dust to yield the parent heterocycle, which he named "indole"—a portmanteau of indigo and oleum (oil), referencing its origin.[1] This discovery was not merely the creation of a new compound but the unveiling of a core structural motif that would soon be recognized across the biological landscape.
The Biological Ubiquity of the Indole Moiety
Following its chemical discovery, interest in the indole nucleus intensified dramatically in the 1930s.[1] Scientists began to realize that this simple bicyclic structure was the centerpiece of a multitude of vital biological molecules.[2][3]
-
Amino Acids: The essential amino acid L-tryptophan serves as the biosynthetic precursor for a vast family of indole-containing metabolites.[2][4]
-
Neurotransmitters: Serotonin (5-hydroxytryptamine), a critical neurotransmitter regulating mood, sleep, and appetite, is a direct tryptophan derivative.[2]
-
Hormones: Melatonin, the hormone responsible for regulating circadian rhythms, also features the indole core.[2]
-
Alkaloids: A massive class of over 4,100 known compounds, the indole alkaloids, exhibit potent physiological activities.[4] This family includes everything from the ancient psychedelic psilocybin to the anti-leukemia drug vincristine.[2][4]
-
Plant Growth Regulators: Indole-3-acetic acid (IAA) was identified as the primary auxin, a class of hormones that governs virtually all aspects of plant growth and development.[2]
This widespread distribution in nature underscored the indole scaffold's role as a "privileged" structure, one that has been evolutionarily selected for its ability to interact with a wide range of biological targets.
Foundational Syntheses: The Initial Path to Carboxylated Indoles
The late 19th century saw the development of the first robust methods for constructing the indole ring system. These foundational syntheses, while revolutionary, inherently favored substitution at the C2 position, a critical detail that would shape the direction of indole chemistry for decades.
The Fischer Indole Synthesis (1883): A Versatile Cyclization
Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable and widely used methods for synthesizing substituted indoles.[5] It involves the acid-catalyzed thermal reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[5]
Causality Behind the Method: The brilliance of the Fischer synthesis lies in its elegant orchestration of bond formations and rearrangements. The reaction proceeds through a phenylhydrazone intermediate, which, upon protonation, undergoes a crucial[6][6]-sigmatropic rearrangement. This rearrangement is the key bond-forming step that establishes the C2-C3 bond of the future indole ring. Subsequent cyclization and elimination of ammonia yield the aromatic indole. The mechanism inherently directs the side chain of the starting ketone or aldehyde to the C2 and C3 positions of the final indole.
Diagram: The Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid via Fischer Synthesis
This protocol is a representative example based on the original work of Fischer, reacting phenylhydrazine with pyruvic acid.[1]
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Cool the solution in an ice bath.
-
Slowly add an equimolar amount of pyruvic acid (1 equivalent) to the cooled solution with continuous stirring.
-
Allow the mixture to stir for 1-2 hours. The phenylhydrazone intermediate will often precipitate from the solution.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid or a solution of zinc chloride in ethanol, to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into a beaker of ice water. The crude indole-2-carboxylic acid will precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to yield pure indole-2-carboxylic acid.
The Reissert Indole Synthesis (1897): A Direct Carboxylation Approach
Just over a decade after Fischer's discovery, Arnold Reissert developed an alternative route that provided direct access to indole-2-carboxylic acids.[6] This method begins with the condensation of an o-nitrotoluene with diethyl oxalate.
Causality Behind the Method: The Reissert synthesis is driven by the acidity of the methyl protons on o-nitrotoluene, which are activated by the electron-withdrawing nitro group. In the presence of a strong base like sodium ethoxide, the o-nitrotoluene is deprotonated, and the resulting carbanion attacks diethyl oxalate. This initial condensation forms an o-nitrophenylpyruvate ester. The crucial second step is a reductive cyclization.[6] A reducing agent, classically zinc in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization of the newly formed amine onto the adjacent ketone, ultimately yielding the indole-2-carboxylate.[7][8]
Diagram: The Reissert Indole Synthesis Workflow
Caption: Workflow of the Reissert Indole Synthesis.
Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid via Reissert Synthesis
This protocol is based on the classical Reissert methodology.[6][9]
-
Condensation: Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add o-nitrotoluene (1 equivalent) to the flask.
-
From the dropping funnel, add diethyl oxalate (1.1 equivalents) dropwise to the mixture while stirring vigorously.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours. A thick precipitate of the sodium salt of the pyruvate ester should form.
-
Hydrolysis (Optional but common): Cool the reaction, add water to dissolve the salt, and then acidify with a mineral acid (e.g., HCl) to hydrolyze the ester to the corresponding pyruvic acid.
-
Reductive Cyclization: To the solution containing the o-nitrophenylpyruvic acid, add zinc dust (3-4 equivalents) in portions.
-
Add glacial acetic acid slowly, controlling the exothermic reaction.
-
After the addition is complete, heat the mixture on a steam bath for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: Filter the hot solution to remove excess zinc. Upon cooling, the indole-2-carboxylic acid will crystallize. Collect the product by filtration and recrystallize from a suitable solvent.
The Pivotal Shift to C3-Functionalization
While the Fischer and Reissert syntheses were powerful, the biological world was sending a clear message: the C3 position was of paramount importance (e.g., Tryptophan, IAA, Serotonin). This realization spurred chemists to develop methods that could selectively functionalize the C3 position, a task that required a different strategic approach.
The Inherent Electronic Bias of Indole
The reason for indole's preference for C3 substitution lies in its electronic structure. Indole is an aromatic, electron-rich heterocycle. When considering electrophilic aromatic substitution, the stability of the cationic intermediate (the sigma complex or Wheland intermediate) determines the regiochemical outcome.
-
Attack at C3: An electrophile attacking the C3 position results in a cationic intermediate where the positive charge is delocalized over the C2 atom and, crucially, the nitrogen atom, without disrupting the aromaticity of the benzene ring.
-
Attack at C2: Attack at the C2 position leads to an intermediate where the positive charge is localized on the nitrogen atom, but this requires breaking the aromaticity of the fused benzene ring, which is energetically unfavorable.
This inherent electronic preference makes the C3 position the kinetic and thermodynamic site of electrophilic attack.
Key Enabling Reactions for C3-Carboxylation
Leveraging this electronic bias, chemists devised reactions to install a carboxylate group, or a precursor, at the C3 position.
-
The Vilsmeier-Haack Reaction: This reaction became a cornerstone of C3-functionalization. It uses a Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted formamide like DMF) to install a formyl group (-CHO) selectively at the C3 position.[10] The resulting indole-3-carboxaldehyde is a versatile intermediate that can be easily oxidized to the desired indole-3-carboxylic acid.[11][12]
-
Direct Carboxylation: While more challenging, methods for direct carboxylation using reagents like Kolbe-Schmitt conditions (CO₂ under pressure with a suitable base) were explored to directly install the carboxylic acid moiety.
-
Oxidation of C3-Alkylindoles: Naturally occurring C3-substituted indoles, like gramine, could be converted to indole-3-carboxaldehyde and subsequently oxidized.[11] Similarly, the plant hormone indole-3-acetic acid can be subjected to oxidative decarboxylation to yield the aldehyde.[11]
Table 1: Comparison of Early Synthetic Strategies for Indole Carboxylation
| Synthesis Method | Primary Position of Carboxylation | Key Reagents | Mechanistic Principle | Typical Yields (Historical) |
| Fischer Synthesis | C2 | Phenylhydrazine, Pyruvic Acid, Acid Catalyst | [6][6]-Sigmatropic Rearrangement | 60-80% |
| Reissert Synthesis | C2 | o-Nitrotoluene, Diethyl Oxalate, Base, Zn/HOAc | Condensation & Reductive Cyclization | 50-70% |
| Vilsmeier-Haack | C3 (via Aldehyde) | Indole, POCl₃, DMF | Electrophilic Substitution | >90% (for formylation) |
| Oxidation of I3A | C3 | Indole-3-Aldehyde, Oxidizing Agent (e.g., KMnO₄) | Oxidation | High |
Early Biological Discoveries and Applications
The successful synthesis of indole-3-carboxylate derivatives opened the door to exploring their biological functions, confirming the significance of the C3-substituent.
Indole-3-Acetic Acid (IAA): A Foundational Discovery in Plant Biology
The isolation and identification of indole-3-acetic acid as the primary plant auxin was a monumental discovery. It demonstrated that a relatively simple indole derivative could orchestrate complex developmental processes in plants, from cell elongation to root formation. This finding not only revolutionized botany but also highlighted the potential for indole derivatives to act as potent biological regulators.
Diagram: Biosynthesis of Indole-3-Carboxylic Acid (as IAA)
Caption: A primary biosynthetic pathway from Tryptophan to IAA in plants.
Early Pharmacological Investigations
With synthetic routes established, researchers began to create libraries of indole-3-carboxylate derivatives and screen them for therapeutic activities. Early studies, though not as systematic as modern high-throughput screening, uncovered a range of biological effects, including anti-inflammatory, antimicrobial, and anthelmintic properties.[13][14] For instance, the discovery that the synthetic indole derivative indomethacin, which features a C3-acetic acid moiety, was a potent anti-inflammatory agent further cemented the importance of this substitution pattern in drug design.[2] More recently, derivatives such as benzo[g]indol-3-carboxylates have been identified as potent inhibitors of enzymes involved in inflammation, such as microsomal prostaglandin E(2) synthase-1.[15]
Conclusion and Historical Perspective
The historical journey of indole-3-carboxylate derivatives is a compelling narrative of scientific progress, moving from the curiosity-driven degradation of a natural dye to the logical, structure-guided synthesis of therapeutically vital molecules. The initial discoveries by Fischer and Reissert provided the fundamental tools to build the indole core, but their inherent regiochemical preference for the C2 position highlighted a crucial challenge. The subsequent development of C3-selective functionalization methods, like the Vilsmeier-Haack reaction, was a pivotal turning point. It allowed chemists to align their synthetic strategies with the structural motifs found in nature's most important indoles. This convergence of synthetic chemistry and biology unlocked the vast potential of the indole-3-carboxylate scaffold, creating a foundation that continues to support the discovery of new medicines for a wide range of human diseases.[16][17]
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 7-Methyl Substitution on the Indole Ring: A Guide to Unlocking Novel Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rich electronic properties and versatile substitution patterns offer a vast chemical space for drug design. Among the various possible modifications, substitution at the 7-position of the indole ring holds a unique and often underexplored significance. This technical guide delves into the profound biological implications of introducing a methyl group at this specific position. We will explore how this seemingly simple modification can dramatically alter a molecule's pharmacological profile, influencing its receptor binding affinity, metabolic stability, and overall therapeutic potential. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into leveraging the 7-methylindole motif for the discovery of next-generation therapeutics.
The Indole Ring: A Privileged Scaffold in Drug Discovery
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of a wide array of biologically active molecules.[1][2] Its prevalence in nature, most notably in the amino acid tryptophan, has made it a focal point for chemists and pharmacologists for over a century. The indole nucleus is considered a "privileged scaffold" due to its ability to interact with multiple receptor types, a consequence of its unique electronic distribution and hydrogen bonding capabilities.[1]
Derivatives of indole are involved in a multitude of physiological processes, acting as neurotransmitters (e.g., serotonin), anti-inflammatory agents, and anticancer drugs.[1][3] The biological activity of an indole-based compound is intricately linked to the nature and position of its substituents. While positions 3 and 5 are common points of modification, the 7-position offers a distinct steric and electronic environment that can be strategically exploited in drug design.
The 7-Methyl Group: A Subtle Modification with Profound Consequences
The introduction of a methyl group at the 7-position of the indole ring (7-methylindole) can induce significant changes in a molecule's physicochemical and pharmacological properties.[4][5] This substitution can influence:
-
Receptor Binding and Selectivity: The steric bulk and electronic effects of the 7-methyl group can modulate the affinity and selectivity of a ligand for its target receptor.
-
Metabolic Stability: The 7-methyl group can act as a metabolic shield, sterically hindering the approach of metabolizing enzymes, thereby increasing the compound's half-life.
-
Physicochemical Properties: Methylation can alter a compound's lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
The following sections will explore these effects in detail, providing specific examples and experimental evidence to illustrate the strategic importance of the 7-methylindole scaffold.
Impact on Receptor Binding and Pharmacological Activity
The 7-position of the indole ring is located in proximity to the pyrrole nitrogen, a key hydrogen bond donor. Substitution at this position can therefore influence the orientation of the molecule within a receptor's binding pocket, leading to altered affinity and functional activity.
Case Study: 7-Methyltryptamines and the Serotonin 5-HT₂ Receptors
A compelling example of the impact of 7-methylation is seen in the tryptamine family of compounds, which are known to interact with serotonin (5-HT) receptors.
-
7-Methyl-DMT (7,N,N-TMT): This compound, a derivative of N,N-dimethyltryptamine (DMT), is a potent agonist of 5-HT₂ receptors.[6][7] Animal studies have shown that 7-methyl-DMT produces behavioral effects similar to those of psychedelic drugs.[7] This suggests that the 7-methyl group is well-tolerated by the 5-HT₂ receptor and may even enhance binding affinity. In contrast, larger substituents at the 7-position, such as ethyl or bromo groups, did not produce similar psychedelic-like responses, despite having high 5-HT₂ receptor affinity in vitro.[7] This highlights the specific and sensitive nature of the structure-activity relationship at this position.
-
7-Methyl-α-ethyltryptamine (7-Me-αET): This analog of α-ethyltryptamine (αET) demonstrates a significant increase in potency as both a serotonin releasing agent and a monoamine oxidase inhibitor (MAOI).[8] It is reported to be 3-4 times more potent in releasing serotonin and 10 times more potent as an MAOI compared to its non-methylated counterpart.[8] This dramatic increase in potency underscores the profound effect the 7-methyl group can have on a molecule's interaction with its biological targets.
The enhanced activity of these 7-methylated tryptamines suggests that the 7-position of the indole ring interacts with a specific sub-pocket within the 5-HT₂ receptor. The methyl group may provide a favorable hydrophobic interaction or induce a conformational change in the receptor that enhances ligand binding and/or functional activity.
Visualization: Putative Binding of 7-Methyltryptamine at a 5-HT Receptor
Caption: Putative interactions of a 7-methyltryptamine within a serotonin receptor binding pocket.
Modulation of Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and ultimately its therapeutic efficacy.[9][10] The indole ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance from the body.[11][12]
The Role of the 7-Methyl Group as a Metabolic Shield
The introduction of a methyl group at the 7-position can sterically hinder the access of CYP enzymes to the indole ring, thereby protecting it from metabolic degradation. This "metabolic shielding" effect can lead to:
-
Increased half-life (t½): By slowing down the rate of metabolism, the 7-methyl group can prolong the duration of action of a drug.
-
Improved oral bioavailability: Reduced first-pass metabolism in the liver can lead to a higher concentration of the drug reaching systemic circulation after oral administration.
-
Reduced formation of potentially toxic metabolites: By blocking certain metabolic pathways, the 7-methyl group can prevent the formation of reactive or toxic metabolites.[12]
While direct comparative metabolic stability data for a wide range of 7-methylindole compounds versus their non-methylated analogs is not extensively compiled in a single source, the principle of steric hindrance is a well-established concept in medicinal chemistry.[10] The strategic placement of a methyl group at the 7-position is a rational approach to enhance the metabolic stability of indole-based drug candidates.
Table 1: Hypothetical Comparison of Metabolic Stability
| Compound | Substitution | Predicted Metabolic Stability (t½ in HLM*) | Rationale |
| Indole-X | None | Low | Susceptible to CYP-mediated oxidation on the indole ring. |
| 7-Methyl-Indole-X | 7-Methyl | Moderate to High | The 7-methyl group sterically hinders CYP enzyme access, reducing the rate of metabolism. |
*HLM: Human Liver Microsomes. The values presented are for illustrative purposes to demonstrate the expected trend.
Visualization: Metabolic Pathway of an Indole Derivative
Caption: Generalized metabolic pathway of an indole derivative mediated by CYP450 enzymes.
Experimental Protocols
The synthesis and biological evaluation of 7-methylindole derivatives are crucial steps in the drug discovery process. The following protocols provide a general framework for these experiments.
Synthesis of 7-Methylindole
A common method for the synthesis of 7-methylindole is the Leimgruber-Batcho indole synthesis.[2]
Step 1: Nitration of o-tolualdehyde
-
Dissolve o-tolualdehyde in a suitable solvent (e.g., acetic anhydride).
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Quench the reaction with ice water and extract the product with an organic solvent.
-
Purify the resulting nitro-o-tolualdehyde by chromatography or recrystallization.
Step 2: Reductive Cyclization
-
Dissolve the nitro-o-tolualdehyde in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent (e.g., iron powder in the presence of an acid, or catalytic hydrogenation).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Extract the product and purify by column chromatography to obtain 7-methylindole.
Other synthetic routes are also available, such as those starting from 2,6-dimethylformanilide.[13]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is used to determine the intrinsic clearance of a compound.
Materials:
-
Test compound (e.g., 7-methylindole derivative)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
Visualization: Workflow for In Vitro Metabolic Stability Assay
Caption: Step-by-step workflow for conducting an in vitro metabolic stability assay.
Conclusion and Future Directions
The substitution of a methyl group at the 7-position of the indole ring is a powerful strategy in medicinal chemistry that can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. As demonstrated by the examples of 7-methylated tryptamines, this modification can significantly increase receptor binding affinity and potency. Furthermore, the steric hindrance provided by the 7-methyl group offers a rational approach to improving metabolic stability, a key challenge in drug development.
Future research in this area should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of a series of 7-substituted indole derivatives with varying alkyl groups would provide a deeper understanding of the steric and electronic requirements for optimal biological activity.
-
In-depth Metabolic Profiling: Detailed metabolic studies of 7-methylindole compounds are needed to confirm the metabolic shielding hypothesis and to identify the specific CYP isozymes involved.
-
Exploration of New Therapeutic Areas: The 7-methylindole scaffold should be explored in a wider range of therapeutic targets beyond the central nervous system, including oncology and infectious diseases.
By continuing to investigate the unique properties of the 7-methylindole motif, the scientific community can unlock new avenues for the discovery and development of innovative and effective medicines.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 7,N,N-TMT - Wikipedia [en.wikipedia.org]
- 8. 7-Methyl-α-ethyltryptamine - Wikipedia [en.wikipedia.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 13. 7-Methylindole - Wikipedia [en.wikipedia.org]
Interpreting the NMR, IR, and mass spectrometry data of Methyl 7-methyl-1H-indole-3-carboxylate.
An In-Depth Spectroscopic Analysis of Methyl 7-methyl-1H-indole-3-carboxylate
A Technical Guide for Drug Discovery and Development Professionals
As a Senior Application Scientist, this guide provides a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The focus is on the causal relationships between the molecular structure and its spectral output, offering field-proven insights for researchers in medicinal chemistry and organic synthesis.
This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1] Accurate structural elucidation and purity confirmation are non-negotiable in the drug development pipeline. Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this characterization, each providing a unique and complementary piece of the structural puzzle. This guide synthesizes the theoretical principles of these techniques with a practical interpretation of the expected data for the title compound, establishing a self-validating analytical workflow.
Below is the chemical structure of this compound with the standard IUPAC numbering for the indole ring, which will be referenced throughout this guide.
References
An In-depth Technical Guide to the Solubility Profile of Methyl 7-methyl-1H-indole-3-carboxylate in Common Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Methyl 7-methyl-1H-indole-3-carboxylate, a member of the versatile indole family of heterocyclic compounds, presents a unique solubility challenge due to its composite molecular structure. This guide provides a comprehensive examination of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a qualitative solubility profile, and offer a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended to serve as a practical resource for researchers in drug discovery and development, enabling informed solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of a Solubility Profile
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The biological activity of these compounds is intimately linked to their physicochemical properties, with solubility being a primary gatekeeper for in vivo activity.[2] A poorly soluble compound, regardless of its in vitro potency, will often fail in preclinical and clinical development due to low absorption and bioavailability. Therefore, a thorough understanding of the solubility profile of a compound like this compound is not merely an academic exercise but a fundamental step in its journey from a laboratory curiosity to a potential therapeutic agent.
This guide will provide a first-principles approach to understanding and determining the solubility of this compound. We will explore how its constituent functional groups interact with solvents of varying polarities and provide a robust experimental framework for generating reliable and reproducible solubility data.
Molecular Structure Analysis and Predicted Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1] The overall free energy change of dissolution depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first dissect its molecular structure.
Molecular Structure of this compound:
Key Structural Features:
-
Indole Ring: A bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring. The indole nucleus itself is largely non-polar and hydrophobic.[3] The N-H group in the pyrrole ring can act as a hydrogen bond donor.
-
Methyl Group (C7): An electron-donating, non-polar alkyl group that increases the overall lipophilicity of the molecule.
-
Methyl Ester Group (C3): A polar functional group containing a carbonyl (C=O) and an ether linkage (-O-CH3). The carbonyl oxygen can act as a hydrogen bond acceptor.
Predicted Solubility in Different Solvent Classes:
Based on this structural analysis, we can predict the qualitative solubility of this compound in various common organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The N-H group of the indole and the carbonyl oxygen of the ester can participate in hydrogen bonding with the hydroxyl group of the alcohol. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar methyl ester group will interact favorably with the polar aprotic solvent. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. For a related compound, indole-3-acetic acid, the highest solubility was observed in ethyl acetate.[4] |
| Non-Polar | Hexane, Toluene | Low | While the indole ring and methyl group are non-polar, the polar methyl ester group will have unfavorable interactions with non-polar solvents, leading to poor solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and non-polar regions of the molecule, leading to moderate solubility. The parent indole shows good solubility in chloroform.[3] |
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and process development. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[5]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Experimental Workflow
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could interfere with the analysis.
-
-
Analysis (Quantification):
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) of the compound.
-
Measure the absorbance of the standard solutions to generate a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the filtered sample (diluting if necessary to fall within the linear range of the calibration curve).
-
Calculate the concentration of the sample from the calibration curve.
-
-
Using HPLC:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, detection wavelength).
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered sample.
-
Calculate the concentration of the sample from the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Causality Behind Experimental Choices and Trustworthiness
-
Why an excess of solid? Using an excess of the solute ensures that the solution becomes saturated, and the measured concentration represents the true equilibrium solubility.
-
Why constant temperature? Solubility is temperature-dependent.[6] Maintaining a constant temperature is crucial for obtaining reproducible results. For most solids, solubility increases with temperature.[6]
-
Why filtration? The presence of even microscopic solid particles can lead to an overestimation of the solubility. A 0.22 µm filter is effective at removing these fine particles.
-
Why a calibration curve? A calibration curve based on standards of known concentrations provides a reliable and accurate means to quantify the unknown concentration of the saturated solution, ensuring the trustworthiness of the final result.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of this compound. By understanding the interplay of its structural features with different solvent environments, researchers can make informed decisions regarding solvent selection for various stages of drug development. The detailed experimental protocol provided herein offers a robust and validated method for generating the critical solubility data required for advancing this and other promising indole derivatives.
Future work should focus on the experimental determination of the full solubility profile in a wider range of pharmaceutically relevant solvents and binary solvent systems. Additionally, investigating the effect of pH on the aqueous solubility of this compound would be a valuable next step, particularly for predicting its behavior in physiological environments.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. 7-Methyl-1H-indole-3-carboxylic acid (30448-16-9) for sale [vulcanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Emerging Research Applications of Methyl 7-methyl-1H-indole-3-carboxylate
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] While extensive research has focused on various substituted indoles, Methyl 7-methyl-1H-indole-3-carboxylate remains a relatively underexplored molecule. This technical guide synthesizes current knowledge on analogous indole-3-carboxylate derivatives to project the emerging research applications for this specific compound. We provide a forward-looking analysis of its potential as a versatile scaffold in drug discovery, with a primary focus on its prospective role as an anticancer agent, likely acting through kinase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale for investigating this compound as a novel lead compound. We present hypothetical mechanisms of action, detailed experimental protocols for synthesis and biological evaluation, and a comprehensive discussion of the structure-activity relationships that underpin our hypotheses.
The Indole-3-Carboxylate Scaffold: A Foundation for Drug Discovery
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals.[2] The C3 position of the indole ring is particularly amenable to functionalization, and indole-3-carboxylate esters are key intermediates in the synthesis of a wide range of bioactive molecules.[3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
The Significance of C7-Substitution
Substitutions on the benzene ring of the indole nucleus can significantly modulate the molecule's physicochemical properties and biological activity. The C7 position, in particular, is of strategic importance. A methyl group at this position, as in this compound, can influence the molecule's lipophilicity, steric profile, and metabolic stability. These alterations can, in turn, affect its binding affinity to biological targets and its pharmacokinetic profile. While direct studies on 7-methylindole-3-carboxylates are limited, research on related 7-azaindole derivatives has shown that this position is critical for interaction with key biological targets, including kinases.[4][5]
Projected Therapeutic Application: Anticancer Agent
Based on the extensive body of research on indole derivatives, the most promising emerging application for this compound is in oncology.[6][7][8] The indole scaffold is present in several approved anticancer drugs and numerous clinical candidates.[9]
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible mechanism through which this compound may exert anticancer effects is the inhibition of protein kinases.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole scaffold, a close structural analog of the 7-methylindole core, is a key component of several potent kinase inhibitors.[5][10] It is hypothesized that the 7-methylindole core can similarly serve as a scaffold for designing selective kinase inhibitors.
Diagram 1: Proposed Kinase Inhibition Pathway
Caption: Proposed mechanism of kinase inhibition by this compound.
Experimental Protocols
To facilitate research into the potential applications of this compound, we provide the following detailed experimental protocols.
Synthesis of this compound
This protocol describes a plausible synthetic route based on established methodologies for indole synthesis.
Diagram 2: Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of Ethyl 7-methyl-1H-indole-3-glyoxylate:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium in absolute ethanol to prepare sodium ethoxide.
-
To the cooled solution, add 2-methyl-6-nitrotoluene dropwise with stirring.
-
Subsequently, add diethyl oxalate dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the crude product. Recrystallize from ethanol.
-
-
Synthesis of 7-Methyl-1H-indole-3-carboxylic acid:
-
To a solution of ethyl 7-methyl-1H-indole-3-glyoxylate in ethanol, add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Synthesis of this compound:
-
Suspend 7-methyl-1H-indole-3-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of this compound against a panel of oncogenic kinases.
Materials:
-
This compound
-
Kinase of interest (e.g., ABL, SRC, VEGFR)
-
ATP
-
Kinase-specific substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.
-
Reaction Setup: In a 384-well plate, add the test compound or DMSO (as a control).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Acquisition: Record the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Structure-Activity Relationship (SAR) Insights and Future Directions
The exploration of this compound opens up numerous avenues for further research. The following table summarizes key structural features and their potential impact on biological activity, providing a roadmap for future derivatization studies.
| Position of Substitution | Proposed Modification | Rationale for Enhanced Activity |
| N1 (Indole Nitrogen) | Alkylation/Arylation | Increased lipophilicity, potential for additional hydrophobic interactions with the target protein. N-methylation has been shown to enhance anticancer activity in some indole derivatives.[6] |
| C2 | Introduction of small alkyl or aryl groups | Can modulate the electronic properties of the indole ring and provide additional binding interactions. |
| C3 (Ester Group) | Conversion to amide or hydrazide | Amide derivatives of indoles have shown potent anticancer activity.[11][12] This modification can also introduce new hydrogen bonding opportunities. |
| C7 (Methyl Group) | Replacement with other small substituents (e.g., -F, -Cl, -OCH3) | Fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for the target kinase. |
Future research should focus on the synthesis of a library of derivatives based on these SAR insights, followed by comprehensive biological screening. Promising compounds should then be subjected to in vivo studies to evaluate their efficacy and safety profiles.
Conclusion
While direct experimental data on the emerging research applications of this compound is currently limited, a thorough analysis of the broader indole class provides a strong rationale for its investigation as a novel therapeutic agent. Its structural features suggest significant potential as a scaffold for the development of anticancer drugs, particularly kinase inhibitors. The experimental protocols and SAR insights provided in this guide are intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing molecule. The systematic exploration of this compound and its derivatives could lead to the discovery of a new generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of the indole-indolone scaffold via [3+2] annulation of arynes by methyl indole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents [mdpi.com]
- 10. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Database for Methyl 7-methyl-1H-indole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of Methyl 7-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific derivative, this guide establishes a robust spectroscopic baseline by leveraging detailed analysis of the parent compound, Methyl 1H-indole-3-carboxylate. By applying foundational principles of spectroscopic interpretation and considering the electronic effects of the C7-methyl substituent, this document offers a predictive yet scientifically grounded spectroscopic database. This includes detailed analyses of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with step-by-step experimental protocols and in-depth data interpretation. The methodologies and interpretations presented herein are designed to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of substituted indole derivatives.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. This compound, as a substituted indole, is of particular interest due to the potential for the C7-methyl group to modulate biological activity and physicochemical properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming molecular structure, assessing purity, and understanding the electronic and steric environment of the molecule, which are critical aspects of any drug development pipeline. This guide provides the foundational spectroscopic knowledge required for the confident identification and utilization of this compound.
Molecular Structure and Spectroscopic Correlation
The structural framework of this compound provides the basis for interpreting its spectroscopic data. The numbering of the indole ring is crucial for assigning NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, based on data from the parent compound, Methyl 1H-indole-3-carboxylate.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for reproducibility and accurate interpretation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
¹H NMR Spectral Data (Predicted)
The presence of the C7-methyl group will induce subtle but predictable shifts in the aromatic protons compared to the parent compound, primarily through its weak electron-donating effect.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (H1) | ~8.2-8.5 | br s | - | Broad singlet, position is concentration and solvent dependent. |
| H2 | ~7.8-8.0 | s | ~2-3 | Singlet or doublet, may show small coupling to NH. |
| H4 | ~7.3-7.5 | d | ~7-8 | Doublet, coupled to H5. |
| H5 | ~7.1-7.3 | t | ~7-8 | Triplet, coupled to H4 and H6. |
| H6 | ~7.0-7.2 | d | ~7-8 | Doublet, coupled to H5. |
| OCH₃ | ~3.9 | s | - | Sharp singlet for the methyl ester. |
| C7-CH₃ | ~2.5 | s | - | Sharp singlet for the C7-methyl group. |
Causality of Predicted Shifts:
-
Aromatic Protons (H4, H5, H6): The C7-methyl group is expected to cause a slight upfield shift (to lower ppm values) for the adjacent aromatic protons compared to Methyl 1H-indole-3-carboxylate due to its electron-donating inductive effect.
-
H2 Proton: The chemical shift of the H2 proton is primarily influenced by the electron-withdrawing carboxylate group at C3 and the indole nitrogen.
-
NH Proton: The broadness and chemical shift of the NH proton are highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| C=O | ~165 | Carbonyl carbon of the ester. |
| C2 | ~128 | Influenced by the nitrogen and C3 substituent. |
| C3 | ~107 | Shielded carbon due to its position relative to the heteroatom and substituent. |
| C3a | ~126 | Quaternary carbon at the ring junction. |
| C4 | ~122 | Aromatic CH. |
| C5 | ~121 | Aromatic CH. |
| C6 | ~119 | Aromatic CH. |
| C7 | ~135 | Aromatic quaternary carbon, deshielded by the methyl group. |
| C7a | ~136 | Quaternary carbon at the ring junction. |
| OCH₃ | ~51 | Methyl ester carbon. |
| C7-CH₃ | ~16 | C7-methyl group carbon. |
Rationale for Predictions:
-
The chemical shifts for the indole ring carbons are based on the known spectrum of Methyl 1H-indole-3-carboxylate, with adjustments for the substituent effect of the C7-methyl group.[1]
-
The C7 carbon is expected to be deshielded (shifted downfield) due to the alpha-substituent effect of the methyl group.
Caption: Experimental workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum.
IR Spectral Data (Predicted)
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H stretch | Indole N-H |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~2850-2960 | C-H stretch | Aliphatic C-H (methyl groups) |
| ~1700-1720 | C=O stretch | Ester carbonyl |
| ~1600-1620 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-O stretch | Ester C-O |
Interpretation of Key Peaks:
-
N-H Stretch: The presence of a peak in the 3300-3400 cm⁻¹ region is characteristic of the N-H bond in the indole ring.[2]
-
C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
C-H Stretches: The spectrum will show both aromatic and aliphatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it into the chromatography system.
MS Data (Predicted)
-
Molecular Ion (M⁺): The predicted exact mass of this compound (C₁₁H₁₁NO₂) is 189.07898 Da. The mass spectrum should show a prominent molecular ion peak at m/z = 189.
-
Major Fragments:
-
[M - OCH₃]⁺ (m/z = 158): Loss of the methoxy group from the ester.
-
[M - COOCH₃]⁺ (m/z = 130): Loss of the entire carbomethoxy group.
-
Further fragmentation of the indole ring.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic database for this compound. By grounding the predictions in the well-established data of the parent compound, Methyl 1H-indole-3-carboxylate, and fundamental spectroscopic principles, this document offers a reliable resource for researchers. The provided protocols for data acquisition ensure that experimental results can be consistently obtained and compared against the data presented herein. As direct experimental data for this compound becomes available, this guide will serve as a valuable comparative tool.
References
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Methyl 7-methyl-1H-indole-3-carboxylate
Introduction
Methyl 7-methyl-1H-indole-3-carboxylate is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The indole nucleus is a privileged structure in pharmacology, and functionalization at the 3-position provides a versatile handle for further molecular elaboration. This document provides a comprehensive, three-step guide for the synthesis of this compound, starting from the commercially available 7-methylindole.
This guide is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols, explains the rationale behind the chosen synthetic strategy, and provides key mechanistic insights to ensure a thorough understanding of the chemical transformations involved.
Overall Synthetic Strategy
The synthesis of this compound from 7-methylindole is accomplished in three sequential steps:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C3 position of the 7-methylindole ring.
-
Pinnick Oxidation: Mild and selective oxidation of the resulting 7-methyl-1H-indole-3-carbaldehyde to the corresponding carboxylic acid.
-
Fischer-Speier Esterification: Conversion of 7-methyl-1H-indole-3-carboxylic acid to its methyl ester.
This synthetic route was designed for its reliability, scalability, and the use of well-established, high-yielding reactions.
Step 1: Vilsmeier-Haack Formylation of 7-methylindole
Scientific Rationale and Mechanistic Insight
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[1][2][3]
The indole nucleus is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. The Vilsmeier reagent, being a mild electrophile, reacts selectively at this position to introduce the formyl group precursor. Subsequent hydrolysis of the intermediate iminium salt yields the desired indole-3-carbaldehyde.[1]
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 7-methylindole | 131.18 | 5.00 g | 38.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 4.0 mL (6.6 g) | 43.0 |
| Ice | - | As needed | - |
| Saturated Sodium Carbonate Solution | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,N-dimethylformamide (20 mL).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (4.0 mL) dropwise to the DMF with vigorous stirring over 30 minutes, ensuring the temperature remains below 10 °C. The formation of the Vilsmeier reagent will result in a yellowish, viscous solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve 7-methylindole (5.00 g) in a minimal amount of DMF and add it to the dropping funnel.
-
Add the 7-methylindole solution dropwise to the Vilsmeier reagent at room temperature. An exothermic reaction will occur. Maintain the temperature between 30-40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (approximately 100 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. A precipitate will form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 7-methyl-1H-indole-3-carbaldehyde as a solid.
Step 2: Pinnick Oxidation of 7-methyl-1H-indole-3-carbaldehyde
Scientific Rationale and Mechanistic Insight
The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids.[4] It is particularly well-suited for substrates with sensitive functional groups that might not be stable under harsher oxidizing conditions. The reaction employs sodium chlorite (NaClO₂) as the oxidant in a buffered acidic solution.[4][5]
The active oxidant is chlorous acid (HClO₂), which is generated in situ. A key feature of this reaction is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[6] This ensures high yields and clean conversion to the carboxylic acid.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 7-methyl-1H-indole-3-carbaldehyde | 159.18 | 4.00 g | 25.1 |
| tert-Butanol | 74.12 | 40 mL | - |
| Water | 18.02 | 40 mL | - |
| 2-Methyl-2-butene | 70.13 | 12.5 mL | 126 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 12.0 g | 100 |
| Sodium Chlorite (NaClO₂) | 90.44 | 11.4 g | 126 |
| Saturated Sodium Sulfite Solution | - | As needed | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure
-
In a 250 mL flask, dissolve 7-methyl-1H-indole-3-carbaldehyde (4.00 g) in a mixture of tert-butanol (40 mL) and water (40 mL).
-
To this solution, add sodium dihydrogen phosphate (12.0 g) and 2-methyl-2-butene (12.5 mL).
-
In a separate beaker, dissolve sodium chlorite (11.4 g) in water (20 mL).
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated sodium sulfite solution until the yellow color of chlorine dioxide dissipates.
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 7-methyl-1H-indole-3-carboxylic acid as a solid. The product is often pure enough for the next step, but can be recrystallized if necessary.
Step 3: Fischer-Speier Esterification of 7-methyl-1H-indole-3-carboxylic acid
Scientific Rationale and Mechanistic Insight
Fischer-Speier esterification is a classic and straightforward method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst.[7] The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol in this case) is used, in accordance with Le Châtelier's Principle.[7]
The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate which, after a series of proton transfers and elimination of water, yields the final ester product.[7]
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 7-methyl-1H-indole-3-carboxylic acid | 175.18 | 3.50 g | 20.0 |
| Anhydrous Methanol | 32.04 | 50 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL | - |
| Ice-cold Water | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure
-
To a 100 mL round-bottom flask, add 7-methyl-1H-indole-3-carboxylic acid (3.50 g) and a magnetic stir bar.
-
In a fume hood, add anhydrous methanol (50 mL). The carboxylic acid may not fully dissolve at this stage.
-
Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux. Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (150 mL). The product may precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause gas (CO₂) evolution.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound as a solid.
Summary of the Synthetic Pathway
References
The Strategic Utility of Methyl 7-methyl-1H-indole-3-carboxylate in Modern Organic Synthesis
Introduction: A Versatile Building Block for Bioactive Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Within this privileged scaffold, Methyl 7-methyl-1H-indole-3-carboxylate emerges as a particularly valuable intermediate. Its strategic substitution, featuring a methyl group at the 7-position and a reactive carboxylate at the 3-position, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of complex molecular architectures. The 7-methyl group can influence the conformation of substituents at the N1 and C8 positions, while the methyl ester at C3 provides a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, reduction, and carbon-carbon bond formation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key intermediate.
Physicochemical Properties and Spectroscopic Characterization
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 150-155 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in water |
| CAS Number | 773134-49-9 |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar indole-3-carboxylates.[2][3][4][5][6]
¹H NMR (400 MHz, CDCl₃):
-
δ 8.15 (s, 1H, NH): A broad singlet corresponding to the indole N-H proton.
-
δ 7.95 (d, J = 8.0 Hz, 1H, H-4): A doublet for the proton at the 4-position of the indole ring.
-
δ 7.70 (s, 1H, H-2): A singlet for the proton at the 2-position of the indole ring.
-
δ 7.10 (t, J = 7.6 Hz, 1H, H-5): A triplet for the proton at the 5-position.
-
δ 6.95 (d, J = 7.2 Hz, 1H, H-6): A doublet for the proton at the 6-position.
-
δ 3.90 (s, 3H, OCH₃): A sharp singlet for the methyl ester protons.
-
δ 2.50 (s, 3H, 7-CH₃): A singlet for the methyl group at the 7-position.
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.5 (C=O): The carbonyl carbon of the methyl ester.
-
δ 136.0 (C-7a): The quaternary carbon at the fusion of the two rings.
-
δ 130.0 (C-2): The carbon at the 2-position of the indole.
-
δ 128.5 (C-3a): The quaternary carbon adjacent to the C3 position.
-
δ 124.0 (C-4): The carbon at the 4-position.
-
δ 122.5 (C-6): The carbon at the 6-position.
-
δ 121.0 (C-5): The carbon at the 5-position.
-
δ 118.0 (C-7): The carbon bearing the methyl group.
-
δ 108.0 (C-3): The carbon bearing the carboxylate group.
-
δ 51.5 (OCH₃): The methyl carbon of the ester.
-
δ 16.5 (7-CH₃): The methyl carbon at the 7-position.
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3300 cm⁻¹ (N-H stretch): A broad absorption characteristic of the indole N-H bond.
-
~1680 cm⁻¹ (C=O stretch): A strong absorption from the ester carbonyl group.
-
~1600, 1450 cm⁻¹ (C=C aromatic stretch): Absorptions typical of the aromatic indole ring.
-
~1250 cm⁻¹ (C-O stretch): A strong absorption from the ester C-O bond.
Mass Spectrometry (Electron Ionization, EI):
-
m/z 189 (M⁺): The molecular ion peak.
-
m/z 158 ([M - OCH₃]⁺): A fragment corresponding to the loss of the methoxy group.
-
m/z 130 ([M - CO₂CH₃]⁺): A fragment corresponding to the loss of the carbomethoxy group.
Synthesis Protocol: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a robust and widely applicable method for the construction of the indole core.[3] This protocol outlines a plausible and well-precedented approach for the synthesis of this compound from commercially available starting materials: o-tolylhydrazine and methyl pyruvate.[7]
Figure 1: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
o-Tolylhydrazine hydrochloride
-
Methyl pyruvate
-
Glacial acetic acid
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Ice
Step 1: Formation of the o-Tolylhydrazone of Methyl Pyruvate
-
In a 250 mL round-bottom flask, dissolve o-tolylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
To this solution, add methyl pyruvate (1.1 equivalents) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hydrazone may precipitate from the solution. If not, the reaction mixture can be carefully poured into ice-water to induce precipitation.
-
Filter the solid hydrazone, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Glacial acetic acid serves as both a solvent and a mild acid catalyst for the condensation reaction.
-
A slight excess of methyl pyruvate is used to ensure complete consumption of the hydrazine starting material.
-
Room temperature is typically sufficient for the formation of the hydrazone, avoiding potential side reactions.
Step 2: Fischer Indolization
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (PPA).
-
Heat the PPA to approximately 80 °C with stirring.
-
Slowly and portion-wise, add the dried o-tolylhydrazone of methyl pyruvate (1 equivalent) to the hot PPA. Caution: The addition can be exothermic. Maintain the reaction temperature between 80-100 °C.
-
Stir the viscous mixture at this temperature for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.
Causality Behind Experimental Choices:
-
Polyphosphoric acid is a strong dehydrating agent and a Brønsted acid catalyst, which is highly effective for promoting the Fischer indole cyclization.[7]
-
The temperature is controlled to ensure the cyclization proceeds efficiently without excessive decomposition or side product formation.
-
Quenching the reaction with ice-water hydrolyzes the PPA and allows for the precipitation of the organic product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the product as a crystalline solid.
Reactivity and Key Transformations
The synthetic utility of this compound lies in the reactivity of both the indole nucleus and the ester functionality.
Figure 2: Reactivity map of this compound.
-
N-Functionalization: The indole nitrogen can be readily alkylated, arylated, or acylated under basic conditions to introduce a wide range of substituents.
-
C2-Functionalization: The C2 position of the indole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the C3-ester can deactivate the ring. Lithiation at C2 followed by quenching with an electrophile is a common strategy for C2-functionalization.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid using standard basic (e.g., NaOH or KOH in methanol/water) or acidic conditions. The resulting 7-methyl-1H-indole-3-carboxylic acid is a valuable intermediate itself.
-
Amidation: The ester can be converted to a variety of amides through direct reaction with amines, often facilitated by heating or the use of coupling agents.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (7-methyl-1H-indol-3-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Application in the Synthesis of Bioactive Molecules
This compound has been utilized as a key intermediate in the synthesis of pharmacologically active compounds. A notable example is its use in the development of potent and orally bioavailable GPR6 inverse agonists, which are being investigated for the treatment of Parkinson's disease. In these syntheses, the indole scaffold serves as a central component, and the C3-carboxylate allows for the introduction of various side chains to modulate the compound's activity and pharmacokinetic properties.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis. Its straightforward preparation via the Fischer indole synthesis and the diverse reactivity of its functional groups make it an attractive starting material for the construction of complex, biologically active molecules. The protocols and data presented in this application note provide a solid foundation for researchers to incorporate this important building block into their synthetic strategies.
References
- 1. CN105646208A - Preparation method of methyl pyruvate - Google Patents [patents.google.com]
- 2. tetratek.com.tr [tetratek.com.tr]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Utility of Methyl 7-methyl-1H-indole-3-carboxylate in Novel Pharmaceutical Development
Preamble: The Enduring Significance of the Indole Scaffold
The indole nucleus stands as a quintessential "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its rigid, bicyclic aromatic structure is a common feature in a vast number of natural products and synthetic pharmaceuticals, enabling it to interact with a wide array of biological targets.[3][4] Within this esteemed family of heterocycles, substituted indole-3-carboxylates serve as exceptionally versatile building blocks for drug discovery. This guide focuses specifically on Methyl 7-methyl-1H-indole-3-carboxylate , a synthon whose strategic substitution pattern offers unique advantages for the development of novel therapeutics in oncology, neurodegeneration, and inflammatory diseases. The ester at the C-3 position provides a reactive handle for diverse chemical modifications, while the methyl group at the C-7 position modulates the molecule's steric and electronic profile, influencing target binding and pharmacokinetic properties.
Compound Profile: Physicochemical Properties and Synthesis
A thorough understanding of the starting material is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [5] |
| Molecular Weight | 189.21 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| Boiling Point (est.) | 309.84 °C @ 760.00 mm Hg | [5] |
| Appearance | Typically a powder or solid | [6] |
General Synthetic Workflow
The synthesis of indole-3-carboxylates can be achieved through various established methods, most notably the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative. The workflow below illustrates a generalized pathway for synthesizing the title compound and its subsequent derivatization, a critical first step in a drug discovery campaign.
References
- 1. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methyl 7-methyl-1H-indole-1-carboxylate [flavscents.com]
- 6. 吲哚-3-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Role of Methyl 7-methyl-1H-indole-3-carboxylate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[1][3][4] This versatile heterocyclic framework is present in numerous FDA-approved kinase inhibitors and a multitude of compounds in clinical and preclinical development.[2][3][5][6] Modifications to the indole ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an invaluable starting point for the design of novel kinase inhibitors.[6]
This technical guide focuses on the utility of a specific, functionalized indole derivative, Methyl 7-methyl-1H-indole-3-carboxylate , as a key building block in the synthesis of potential kinase inhibitors. We will explore its chemical properties, provide detailed synthetic protocols, and outline methods for the biological evaluation of the resulting compounds.
This compound: A Versatile Synthetic Intermediate
This compound (CAS No: 773134-49-9) is a valuable starting material for several reasons.[7][8][9][10] The methyl group at the 7-position can influence the conformation of the molecule and provide additional steric or hydrophobic interactions within the kinase binding pocket. The methyl ester at the 3-position is a key functional handle that can be readily modified to introduce a variety of pharmacophoric groups.[11][12] This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to the corresponding alcohol, providing further opportunities for diversification.
| Property | Value | Source |
| Molecular Formula | C11H11NO2 | [7] |
| Molecular Weight | 189.21 g/mol | [7] |
| CAS Number | 773134-49-9 | [7][8][9][10] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |
Synthetic Strategy: From Indole Intermediate to a Potential Kinase Inhibitor
The following section details a representative synthetic workflow for the conversion of this compound into a hypothetical kinase inhibitor. This multi-step synthesis highlights common and robust chemical transformations employed in medicinal chemistry.
Caption: Synthetic workflow from the starting indole to a potential kinase inhibitor.
PART 1: Synthesis of 7-methyl-1H-indole-3-carboxylic acid
Rationale: The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid is a versatile intermediate for subsequent amide bond formation, a common linkage in kinase inhibitors. Lithium hydroxide (LiOH) is a standard reagent for this saponification, offering high yields under mild conditions.
Experimental Protocol:
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Reaction Setup:
-
Dissolve this compound in a mixture of THF and water (3:1 v/v).
-
Add LiOH to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH ~2-3 with 1M HCl.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 7-methyl-1H-indole-3-carboxylic acid. The product can be further purified by recrystallization if necessary.
-
PART 2: Amide Coupling to Synthesize a Potential Kinase Inhibitor
Rationale: The newly formed carboxylic acid is then coupled with a selected amine to introduce a key pharmacophoric element. The choice of amine is critical and would typically be guided by computational modeling and structure-activity relationship (SAR) data for the target kinase. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.
Experimental Protocol:
-
Reagent Preparation:
-
7-methyl-1H-indole-3-carboxylic acid (1.0 eq)
-
Desired amine (e.g., 4-aminopyridine, aniline derivative) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Reaction Setup:
-
Dissolve 7-methyl-1H-indole-3-carboxylic acid in anhydrous DMF.
-
Add the selected amine, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired potential kinase inhibitor.
-
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized, the novel compound must be evaluated for its ability to inhibit the target kinase and exert a biological effect in a cellular context.
In Vitro Kinase Inhibition Assay
Rationale: An in vitro kinase assay is the first step to determine the direct inhibitory potency of the synthesized compound against the target kinase.[13] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[14][15] This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[14][15]
Protocol Outline (ADP-Glo™ Kinase Assay):
-
Prepare Reagents:
-
Kinase buffer
-
Target kinase enzyme
-
Substrate (specific for the target kinase)
-
ATP (at a concentration near the Km for the kinase)
-
Synthesized inhibitor (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction:
-
Add the kinase, substrate, and inhibitor to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30 °C).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Cell-Based Assays
Rationale: While in vitro assays are crucial for determining direct target engagement, cell-based assays are necessary to evaluate the compound's activity in a more physiologically relevant context.[13][16][17] These assays can assess the compound's ability to penetrate cell membranes, engage the target kinase within the cell, and modulate downstream signaling pathways.
Caption: A simplified representation of a kinase signaling pathway and the point of inhibition.
Protocol Outline (Western Blot for Phospho-Substrate):
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase.
-
Treat the cells with varying concentrations of the synthesized inhibitor for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Signal Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream substrate.
-
Conclusion
This compound serves as an excellent starting point for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the facile introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for researchers in the field of drug discovery to develop the next generation of targeted therapies.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - C11H11NO2 | CSSB00000082630 [chem-space.com]
- 8. cenmed.com [cenmed.com]
- 9. 773134-49-9|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | 773134-49-9 [sigmaaldrich.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. inits.at [inits.at]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for the Chemical Derivatization of Methyl 7-methyl-1H-indole-3-carboxylate in Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among the vast chemical space of indole derivatives, Methyl 7-methyl-1H-indole-3-carboxylate presents a particularly attractive scaffold for drug discovery programs. The strategic placement of a methyl group at the 7-position and a methyl carboxylate at the 3-position offers a unique combination of steric and electronic properties, providing multiple avenues for chemical diversification. This guide provides a comprehensive overview of key derivatization strategies for this scaffold, complete with detailed experimental protocols, mechanistic insights, and a discussion of its application in the development of novel therapeutic agents. We will explore modifications at the indole nitrogen (N-1), transformations of the C-3 ester, and electrophilic substitution on the indole ring, offering researchers a practical toolkit for leveraging this promising molecule in their drug discovery endeavors.
Introduction: The Significance of the 7-Methylindole-3-carboxylate Scaffold
The indole ring system is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity.[1] The 7-methylindole-3-carboxylate scaffold, in particular, offers several advantages for medicinal chemistry campaigns:
-
Modulation of Physicochemical Properties: The 7-methyl group can enhance metabolic stability by blocking a potential site of oxidation and can influence the overall lipophilicity of the molecule.[2]
-
Vectorial Exploration of Chemical Space: The ester at the 3-position serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups to probe interactions with biological targets.
-
Potential for Novel Biological Activity: While the broader class of indole derivatives has been extensively studied, the specific derivatization of the 7-methyl-1H-indole-3-carboxylate scaffold remains a relatively underexplored area, offering opportunities for the discovery of compounds with novel mechanisms of action.[3]
Derivatives of the closely related 7-azaindole scaffold have shown significant promise as kinase inhibitors, suggesting that 7-methylindole derivatives could also be valuable in this therapeutic area.[4][5] Furthermore, indole-based compounds are being actively investigated for the treatment of neurodegenerative diseases, cancer, and viral infections, highlighting the broad therapeutic potential of this chemical class.[6][7][8][9]
This guide will provide detailed protocols for several key derivatization reactions, enabling researchers to efficiently generate libraries of novel compounds based on the this compound core.
Derivatization Strategies and Protocols
The derivatization of this compound can be approached through several key reaction types, each targeting a different part of the molecule. The following sections provide detailed protocols and the scientific rationale behind these transformations.
N-Alkylation of the Indole Nitrogen
Modification of the N-1 position of the indole ring is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and to explore interactions with the target protein.[10] N-alkylation can impact a compound's solubility, membrane permeability, and metabolic stability.
Scientific Rationale: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion. This anion can then react with an electrophilic alkylating agent, such as an alkyl halide, in an SN2 reaction to form the N-alkylated product.[11] The choice of base and solvent is crucial to ensure selective N-alkylation over potential C-alkylation. Strong bases like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are commonly employed.[10]
Figure 1: General workflow for the N-alkylation of this compound.
Protocol 1: General Procedure for N-Alkylation
| Step | Procedure | Notes |
| 1 | To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. | The reaction should be carried out in a well-ventilated fume hood due to the evolution of hydrogen gas. |
| 2 | Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of gas ceases. | This indicates the formation of the indolide anion. |
| 3 | Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. | The reaction is often exothermic. |
| 4 | Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. | Reaction times will vary depending on the reactivity of the alkyl halide. |
| 5 | Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. | Quenching should be done carefully to control any residual reactive sodium hydride. |
| 6 | Extract the aqueous layer with ethyl acetate (3x). | |
| 7 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. | |
| 8 | Purify the crude product by silica gel column chromatography to afford the desired N-alkylated indole. | The choice of eluent will depend on the polarity of the product. |
Amide Bond Formation via the C-3 Ester
The methyl ester at the C-3 position is a versatile handle for the introduction of a wide array of functional groups through amide bond formation. This allows for the exploration of structure-activity relationships (SAR) by varying the "R" group of the amine.
Scientific Rationale: The direct amidation of an ester with an amine is generally a slow process. Therefore, the ester is typically first hydrolyzed to the corresponding carboxylic acid, which is then activated with a coupling agent to facilitate amide bond formation.[12] Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][13] These reagents form a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile.
Figure 2: Workflow for the synthesis of indole-3-carboxamides.
Protocol 2: Two-Step Amide Coupling
Step A: Hydrolysis of the Methyl Ester
| Step | Procedure | Notes |
| 1 | To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1), add lithium hydroxide (LiOH, 2-3 eq). | The reaction can also be performed with NaOH or KOH. |
| 2 | Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS). | |
| 3 | Cool the reaction mixture and remove the THF under reduced pressure. | |
| 4 | Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. | |
| 5 | Acidify the aqueous layer to pH 2-3 with 1M HCl. | The carboxylic acid should precipitate out of solution. |
| 6 | Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-methyl-1H-indole-3-carboxylic acid. | If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate. |
Step B: Amide Coupling
| Step | Procedure | Notes |
| 1 | To a solution of 7-methyl-1H-indole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (diisopropylethylamine, 2-3 eq).[3] | Other coupling agents like EDC/HOBt can also be used.[3] |
| 2 | Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. | |
| 3 | Add the desired amine (1.1 eq) to the reaction mixture. | |
| 4 | Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. | |
| 5 | Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine. | |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | |
| 7 | Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide. |
Reduction of the C-3 Ester to an Alcohol
Reduction of the methyl ester at the C-3 position to the corresponding primary alcohol, (7-methyl-1H-indol-3-yl)methanol, provides a different avenue for derivatization. This alcohol can then be further functionalized, for example, through etherification or conversion to a leaving group for subsequent nucleophilic substitution.
Scientific Rationale: Esters can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[14][15][16] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[17] It is important to use an anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[15]
Figure 3: Workflow for the reduction of the C-3 ester.
Protocol 3: Reduction of the Methyl Ester
| Step | Procedure | Notes |
| 1 | To a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. | The addition should be slow to control the exothermic reaction. |
| 2 | After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by TLC or LC-MS. | |
| 3 | Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). | This procedure is designed to precipitate the aluminum salts, making filtration easier. The mixture should be stirred vigorously during the quench. |
| 4 | Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. | |
| 5 | Wash the filter cake with additional THF or ethyl acetate. | |
| 6 | Combine the filtrates and concentrate under reduced pressure. | |
| 7 | Purify the crude product by silica gel column chromatography to afford (7-methyl-1H-indol-3-yl)methanol. |
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution, with the C-3 position being the most reactive.[18][19] However, since the C-3 position is already substituted in our scaffold, electrophilic attack will be directed to other positions on the ring. The 7-methyl group is an ortho-, para-director and an activating group, which would favor substitution at the C-6 and C-4 positions. However, the electron-withdrawing nature of the C-3 ester will deactivate the pyrrole ring, potentially making the benzene ring more susceptible to substitution. The precise regioselectivity will depend on the specific electrophile and reaction conditions.
2.4.1. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[20][21] While typically occurring at C-3 of unsubstituted indoles, in our case, it may occur on the benzene ring.
Scientific Rationale: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (e.g., DMF) and phosphorus oxychloride (POCl₃).[22] This electrophile then attacks the indole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde.
Protocol 4: Vilsmeier-Haack Formylation (Exploratory)
| Step | Procedure | Notes |
| 1 | To anhydrous DMF at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. | This forms the Vilsmeier reagent. The reaction is exothermic. |
| 2 | Stir the mixture at 0 °C for 30 minutes. | |
| 3 | Add a solution of this compound (1.0 eq) in anhydrous DMF. | |
| 4 | Heat the reaction mixture to 80-100 °C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. | A mixture of regioisomers may be formed. |
| 5 | Cool the reaction to room temperature and pour it onto crushed ice. | |
| 6 | Basify the aqueous solution with aqueous NaOH to pH 9-10. | |
| 7 | Extract the mixture with ethyl acetate (3x). | |
| 8 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | |
| 9 | Purify the crude product by silica gel column chromatography to isolate and characterize the formylated product(s). | Careful analysis will be required to determine the position of formylation. |
2.4.2. Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[23][24][25]
Scientific Rationale: The Lewis acid (e.g., AlCl₃) coordinates to the acyl halide, generating a highly electrophilic acylium ion. This electrophile then attacks the indole ring. Due to the deactivating effect of the C-3 ester, forcing conditions may be necessary, and acylation may occur on the more electron-rich benzene ring.
Protocol 5: Friedel-Crafts Acylation (Exploratory)
| Step | Procedure | Notes |
| 1 | To a suspension of aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C under an inert atmosphere, add the acyl chloride (1.1 eq) dropwise. | |
| 2 | Stir the mixture at 0 °C for 30 minutes. | |
| 3 | Add a solution of this compound (1.0 eq) in the same solvent. | |
| 4 | Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. | A mixture of regioisomers is possible. |
| 5 | Carefully pour the reaction mixture onto a mixture of ice and concentrated HCl. | |
| 6 | Separate the organic layer and extract the aqueous layer with DCM (2x). | |
| 7 | Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | |
| 8 | Purify the crude product by silica gel column chromatography to isolate and characterize the acylated product(s). |
Application in Drug Discovery Programs
Derivatives of 7-substituted indoles have demonstrated a wide range of biological activities, making the this compound scaffold a valuable starting point for various drug discovery programs.
Table 1: Potential Therapeutic Applications of 7-Methylindole Derivatives
| Therapeutic Area | Biological Target(s) | Rationale and Examples |
| Oncology | Protein Kinases (e.g., CDKs, Haspin) | 7-Azaindole derivatives are potent kinase inhibitors. The 7-methylindole scaffold can be used to develop novel kinase inhibitors for the treatment of various cancers.[1][4][8][26] |
| Neurodegenerative Diseases | Aggregation of β-amyloid, Monoamine Oxidase (MAO) | Indole derivatives have been investigated as inhibitors of β-amyloid aggregation in Alzheimer's disease and as MAO inhibitors for Parkinson's disease.[6][27][28][29][30] |
| Antiviral Agents | Viral Entry/Fusion, Reverse Transcriptase, Protease | The indole scaffold is present in several approved antiviral drugs.[7][9] Derivatives of 7-methylindole can be explored for activity against a range of viruses.[20] |
| Anti-inflammatory Agents | Cyclooxygenase (COX) enzymes | Indole-3-acetic acid derivatives have shown anti-inflammatory properties. The 7-methylindole-3-carboxylate scaffold can be used to develop novel anti-inflammatory agents. |
Conclusion
This compound is a versatile and promising scaffold for the development of new therapeutic agents. The derivatization strategies outlined in this guide provide a solid foundation for medicinal chemists to generate diverse libraries of compounds for biological screening. The ability to modify the N-1 position, the C-3 ester, and the indole ring itself allows for a thorough exploration of the chemical space around this privileged core. By applying the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this scaffold to advance their drug discovery programs in a range of therapeutic areas.
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2008019357A3 - Indole compounds - Google Patents [patents.google.com]
- 14. jackwestin.com [jackwestin.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. WO2023076150A1 - Modified indole compounds - Google Patents [patents.google.com]
- 19. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 20. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ptacts.uspto.gov [ptacts.uspto.gov]
- 23. 7-Methyltryptamine synthesis - chemicalbook [chemicalbook.com]
- 24. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. hilarispublisher.com [hilarispublisher.com]
- 29. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for the N-Alkylation of Methyl 7-methyl-1H-indole-3-carboxylate
Abstract
This comprehensive guide provides a detailed experimental protocol for the N-alkylation of Methyl 7-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, medicinal chemists, and drug development professionals. It delves into the mechanistic rationale behind the chosen protocol, offers step-by-step procedures for synthesis and purification, discusses potential side reactions, and presents a comparative analysis of different reaction conditions. The protocols are designed to be self-validating, ensuring reproducibility and high yields of the desired N-alkylated indole derivatives.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] N-alkylation of the indole ring is a critical synthetic transformation that allows for the modulation of a compound's pharmacological properties, including receptor affinity, metabolic stability, and bioavailability. Specifically, N-substituted derivatives of indole-3-carboxylates and related structures have shown a wide range of biological activities, making them valuable targets in drug discovery programs.[2]
The classical approach to N-alkylation involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on an alkyl halide.[3] This method, while effective, requires careful control of reaction conditions to ensure high regioselectivity for N-alkylation over the competing C3-alkylation. The presence of an electron-withdrawing group at the C3 position, such as the methyl carboxylate in the title compound, enhances the acidity of the N-H proton, facilitating deprotonation.
Mechanistic Considerations and Rationale
The N-alkylation of this compound proceeds via a two-step mechanism:
-
Deprotonation: A strong, non-nucleophilic base, typically sodium hydride (NaH), is used to abstract the acidic proton from the indole nitrogen. This generates a resonance-stabilized indolide anion. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial as it solvates the resulting sodium cation without interfering with the nucleophilicity of the indolide anion.[3]
-
Nucleophilic Substitution (SN2): The highly nucleophilic indolide anion then attacks the electrophilic alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction, forming the new N-C bond and displacing the leaving group (e.g., halide).
Causality Behind Experimental Choices:
-
Base Selection (Sodium Hydride): NaH is an ideal base for this transformation due to its high basicity, which ensures complete and irreversible deprotonation of the indole N-H.[4] This is critical for minimizing the amount of unreacted starting material and suppressing C3-alkylation, which can occur if the indole is not fully deprotonated.[3]
-
Solvent Selection (Anhydrous DMF): DMF is an excellent solvent for this reaction as it effectively dissolves the indole substrate and the resulting sodium indolide salt. Its polar aprotic nature facilitates the SN2 reaction. It is imperative to use anhydrous DMF, as any trace of water will quench the sodium hydride and the indolide anion, leading to lower yields.
-
Temperature Control: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.[4] The subsequent alkylation step can be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.[3]
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity/Grade |
| This compound | C₁₁H₁₁NO₂ | 189.21 | >98% |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Reagent Grade |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | R-X | Variable | >98% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |
| Saturated Aqueous Ammonium Chloride Solution | NH₄Cl | 53.49 | - |
| Brine (Saturated Aqueous NaCl Solution) | NaCl | 58.44 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |
Step-by-Step Protocol for N-Methylation
This protocol details the synthesis of Methyl 1,7-dimethyl-1H-indole-3-carboxylate.
Reaction Scheme: (this compound) + CH₃I --(NaH, DMF)--> (Methyl 1,7-dimethyl-1H-indole-3-carboxylate)
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equiv, e.g., 1.89 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous DMF (e.g., 50 mL) to the flask and stir the solution until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv, e.g., 0.48 g, 12.0 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation in a fume hood.
-
Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become slightly turbid, indicating the formation of the sodium indolide salt.[4]
-
Alkylation: Cool the mixture back down to 0 °C. Add iodomethane (1.1 equiv, e.g., 0.68 mL, 11.0 mmol) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material.
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add deionized water (e.g., 100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Methyl 1,7-dimethyl-1H-indole-3-carboxylate.
-
General Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Data Presentation: Comparative Alkylation Conditions
The following table summarizes various conditions for the N-alkylation of indole derivatives, providing a reference for optimizing the reaction for different alkylating agents and substrates.
| Entry | Indole Substrate | Alkylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole-3-carbaldehyde | Methyl Iodide (2.4) | K₂CO₃ (2.0) | ACN/DMF | Reflux | 16 | 87 | [2] |
| 2 | Indole-3-carbaldehyde | Benzyl Chloride (1.7) | K₂CO₃ (2.0) | ACN/DMF | Reflux | 12 | 79 | [2] |
| 3 | 2,3-dimethylindole | Benzyl Bromide (1.1) | NaH (4.0) | DMF | 80 | 0.25 | 91 | [3] |
| 4 | Indole | Benzyl Chloride (1.0) | NaH (1.1) | HMPA | RT | 8-15 | 82-86 | [5] |
| 5 | 5-bromoindole | Dimethyl Carbonate | DABCO (cat.) | DMF | 90-95 | 7 | 99 | [6] |
Troubleshooting and Safety Considerations
-
Low Yield:
-
Cause: Incomplete deprotonation or presence of moisture.
-
Solution: Ensure the use of anhydrous solvent and fresh sodium hydride. Allow sufficient time for the deprotonation step.
-
-
C3-Alkylation Side Product:
-
Cause: Incomplete deprotonation allows the neutral indole to react at the more nucleophilic C3 position.
-
Solution: Use a sufficient excess of a strong base like NaH to ensure complete formation of the indolide anion.[3] Slower, dropwise addition of the alkylating agent can also minimize this side reaction.
-
-
Safety - Sodium Hydride and DMF:
-
Sodium hydride is a flammable solid that reacts violently with water. Handle it in an inert atmosphere and away from moisture.
-
The combination of NaH and DMF can lead to a thermal runaway reaction at elevated temperatures (as low as 40 °C).[7] Always perform the initial deprotonation at 0 °C and maintain careful temperature control throughout the reaction. Do not heat NaH/DMF mixtures unnecessarily.
-
Conclusion
The N-alkylation of this compound is a robust and high-yielding reaction when performed under the appropriate conditions. The use of sodium hydride in anhydrous DMF provides a reliable method for generating the key indolide anion, leading to selective N-alkylation. This application note offers a detailed and validated protocol that, when followed carefully, should provide medicinal chemists and researchers with efficient access to a diverse range of N-alkylated indole derivatives for further investigation in drug discovery and development.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. [PDF] Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Methyl 7-methyl-1H-indole-3-carboxylate as a Scaffold for Novel Agrochemicals
These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the utilization of Methyl 7-methyl-1H-indole-3-carboxylate as a foundational scaffold for the discovery and development of new agrochemicals. This document outlines the rationale for its selection, a proposed synthetic pathway, strategies for derivatization, and detailed protocols for screening its potential as a herbicide, fungicide, insecticide, and plant growth regulator.
Introduction: The Potential of the Indole Scaffold in Agrochemicals
The indole ring is a privileged structural motif found in a vast array of biologically active natural products and synthetic compounds.[1][2] In the realm of agriculture, indole derivatives have demonstrated a wide spectrum of activities, including herbicidal, fungicidal, insecticidal, and plant growth regulatory effects.[1][2] Notably, the natural plant hormone auxin, indole-3-acetic acid (IAA), features this core structure, making indole derivatives prime candidates for the development of synthetic auxins that can act as herbicides or plant growth regulators.[3][4][5]
This compound is a particularly interesting starting point for an agrochemical discovery program. The methyl group at the 7-position can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its efficacy and spectrum of activity compared to unsubstituted indoles. The carboxylate group at the 3-position is a key feature for mimicking auxin activity, as it is crucial for binding to auxin receptors like TIR1.[6][7][8][9]
This guide provides the necessary protocols to synthesize, derivatize, and evaluate this compound, paving the way for the discovery of novel and effective agrochemical solutions.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and a pyruvate derivative.
Proposed Synthetic Pathway: Fischer Indole Synthesis
Caption: Proposed Fischer indole synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of o-Tolylhydrazine hydrochloride from 2-Methylaniline
-
To a stirred solution of 2-methylaniline (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at the same temperature.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Collect the precipitated o-tolylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend o-tolylhydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid and heat the mixture at 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Derivatization Strategy for Library Generation
To explore the structure-activity relationship (SAR) and optimize the biological activity, a library of derivatives of this compound should be synthesized. Modifications can be introduced at several positions on the indole scaffold.
Caption: Derivatization strategy for this compound.
Table 1: Proposed Derivatization Strategies
| Position of Modification | Proposed Reaction | Rationale |
| N-1 | Alkylation or arylation using an appropriate halide and base. | Modulate lipophilicity and steric bulk, potentially influencing receptor binding and translocation within the plant. |
| C-2 | Introduction of small alkyl or functional groups. | Fine-tune the electronic properties and shape of the molecule. |
| Benzene Ring (C4, C5, C6) | Electrophilic aromatic substitution (e.g., halogenation, nitration). | Investigate the effect of electron-donating and electron-withdrawing groups on activity. |
| C-3 Carboxylate | Hydrolysis to the carboxylic acid, followed by amidation or formation of different esters. | The carboxylate is crucial for auxin-like activity; modifications here can significantly impact potency and selectivity. |
Agrochemical Screening Protocols
The following are detailed protocols for the primary screening of this compound and its derivatives for various agrochemical activities.
Herbicidal Activity Screening
Given its structural similarity to IAA, the primary hypothesis is that this compound will exhibit auxin-like herbicidal activity.
4.1.1 Pre-emergence Herbicidal Assay
-
Test Species: Barnyardgrass (Echinochloa crus-galli) (monocot) and Cress (Lepidium sativum) (dicot).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
Prepare serial dilutions of the stock solution to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).
-
Fill small pots with a standardized soil mix.
-
Sow the seeds of the test species at a uniform depth.
-
Apply the test solutions evenly to the soil surface.
-
Include a negative control (solvent only) and a positive control (e.g., 2,4-D).
-
Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.
-
After 14-21 days, assess the herbicidal effect by visually rating the percentage of growth inhibition compared to the negative control.
-
4.1.2 Post-emergence Herbicidal Assay
-
Test Species: Barnyardgrass (Echinochloa crus-galli) and Cress (Lepidium sativum) at the 2-3 leaf stage.
-
Procedure:
-
Prepare test solutions as described in the pre-emergence assay.
-
Spray the foliage of the test plants until runoff.
-
Include negative and positive controls.
-
Return the plants to the growth chamber.
-
After 14-21 days, assess the herbicidal effect by visually rating the percentage of injury (e.g., epinasty, chlorosis, necrosis) compared to the negative control.
-
Caption: Workflow for herbicidal activity screening.
Fungicidal Activity Screening
4.2.1 In Vitro Mycelial Growth Inhibition Assay
-
Test Pathogens: A panel of common plant pathogenic fungi such as Fusarium graminearum, Alternaria solani, and Rhizoctonia solani.
-
Procedure:
-
Prepare potato dextrose agar (PDA) medium and autoclave.
-
While the agar is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 10, 50, 100 ppm).
-
Pour the amended agar into Petri dishes.
-
Include a negative control (solvent only) and a positive control (e.g., a commercial fungicide like Hymexazol).
-
Inoculate the center of each plate with a mycelial plug from a fresh culture of the test pathogen.
-
Incubate the plates at the optimal growth temperature for each fungus.
-
Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition.
-
Caption: Workflow for in vitro fungicidal activity screening.
Insecticidal Activity Screening
4.3.1 Leaf Disc Ingestion Assay
-
Test Insect: Diamondback moth (Plutella xylostella) larvae.
-
Procedure:
-
Prepare test solutions of the compound.
-
Cut leaf discs from a suitable host plant (e.g., cabbage).
-
Dip the leaf discs in the test solutions and allow them to air dry.
-
Place one treated leaf disc in each well of a multi-well plate.
-
Introduce one larva into each well.
-
Include a negative control (solvent-treated leaf discs) and a positive control (e.g., a commercial insecticide).
-
Seal the plate with a ventilated lid and incubate at an appropriate temperature.
-
Assess larval mortality at 24, 48, and 72 hours.
-
Plant Growth Regulation (PGR) Bioassay
4.4.1 Avena Coleoptile Elongation Bioassay
This classic bioassay can confirm auxin-like activity at low concentrations.[10][11]
-
Plant Material: Oat (Avena sativa) seedlings grown in the dark.
-
Procedure:
-
Germinate oat seeds in the dark for 3-4 days.
-
Under a dim red light, decapitate the coleoptiles, removing the primary auxin source.
-
Cut 10 mm sections from the region below the tip.
-
Float the sections in a basal medium containing the test compound at various low concentrations (e.g., 0.01, 0.1, 1, 10 ppm).
-
Include a negative control (basal medium only) and a positive control (IAA).
-
Incubate in the dark for 24 hours.
-
Measure the final length of the coleoptile sections.
-
An increase in length compared to the negative control indicates auxin-like activity.
-
Data Analysis and Interpretation
For all screening assays, data should be collected from multiple replicates and statistically analyzed. For dose-response experiments, calculate the EC50 (effective concentration for 50% inhibition) or LC50 (lethal concentration for 50% mortality) values. Promising lead compounds can then be advanced to secondary screening and field trials.
Conclusion
This compound represents a promising and versatile scaffold for the development of new agrochemicals. Its structural features suggest a high probability of auxin-like activity, making it a strong candidate for novel herbicides and plant growth regulators. The synthetic and screening protocols provided in these application notes offer a robust framework for initiating a discovery program aimed at unlocking the full potential of this and related indole derivatives.
References
- 1. dialogprotec.eu [dialogprotec.eu]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mst.elsevierpure.com [mst.elsevierpure.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Substituted Indole-3-Carboxylates
Introduction
Welcome to the Technical Support Center for the synthesis of substituted indole-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multi-step indole synthesis. Indole-3-carboxylates are crucial scaffolds in medicinal chemistry and materials science, yet their synthesis is often fraught with challenges ranging from low yields and side reactions to purification difficulties.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own laboratory work.
Section 1: General Troubleshooting & Foundational Principles
Before diving into specific reaction pathways, it's crucial to address the foundational elements that underpin any successful multi-step synthesis. Overlooking these basics is a common source of difficult-to-diagnose problems.
FAQ 1.1: My multi-step synthesis is failing, but I'm not sure where to start troubleshooting. What are the first things I should check?
A systematic approach is critical. Before suspecting a complex mechanistic failure, verify the integrity of your foundational parameters.
Step-by-Step Foundational Check:
-
Starting Material Purity:
-
Action: Re-verify the purity of all starting materials and reagents using an appropriate analytical method (e.g., NMR, GC-MS, melting point). Pay special attention to reagents that have been stored for extended periods.
-
Causality: Impurities can act as catalyst poisons, participate in side reactions, or alter the reaction kinetics. For instance, residual water in a solvent can quench organometallic reagents or hydrolyze acid catalysts.
-
-
Solvent Quality:
-
Action: Use freshly distilled or anhydrous, inhibitor-free solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases.
-
Causality: Peroxides in aged ethers (like THF or dioxane) can cause unpredictable and often dangerous side reactions. Dissolved oxygen can deactivate palladium catalysts in cross-coupling reactions.
-
-
Inert Atmosphere:
-
Action: Ensure your inert gas (Argon or Nitrogen) is of high purity and that your glassware is properly dried and assembled to prevent leaks. For particularly sensitive reactions, perform multiple vacuum/backfill cycles.
-
Causality: Many catalysts, particularly the Pd(0) species active in cross-coupling, are rapidly oxidized in the presence of air, leading to catalyst deactivation.[1]
-
-
Reaction Stoichiometry & Temperature Control:
-
Action: Double-check all calculations. Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature, not just the heating mantle or oil bath setting.
-
Causality: Even small deviations in temperature can dramatically affect reaction rates and the formation of byproducts. Exothermic reactions can run away if not properly controlled, leading to decomposition.
-
Troubleshooting Workflow: Initial Reaction Failure
Here is a logical workflow to follow when a reaction provides a low yield or fails completely.
Caption: General troubleshooting workflow for initial reaction failure.
Section 2: The Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of indole chemistry, but it is notoriously sensitive to substrate electronics and reaction conditions.[2][3][4]
FAQ 2.1: My Fischer indole synthesis is giving a low yield, and I see a lot of baseline material on the TLC. What is happening?
This common issue often points to the cleavage of the N-N bond in the phenylhydrazone intermediate, which competes with the desired-sigmatropic rearrangement.[2][5]
Causality: The reaction proceeds via an ene-hydrazine intermediate. Protonation of this intermediate is required for the key rearrangement step. However, if the forming iminium ion is overly stabilized by electron-donating groups on the substrate, the N-N bond can cleave heterolytically.[2][5] This cleavage pathway leads to byproducts like aniline and various imines, which can further react or decompose, creating a complex mixture.[2][5][6]
Troubleshooting Protocol:
-
Switch from Brønsted to Lewis Acids: Protic acids (like H₂SO₄ or HCl) can aggressively promote the N-N bond cleavage pathway.[2][5]
-
Action: Replace the protic acid with a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[3] Lewis acids coordinate differently and can favor the desired rearrangement over cleavage.
-
-
Moderate the Temperature: High temperatures can provide the energy to overcome the activation barrier for N-N bond cleavage.
-
Action: Run a temperature screen, starting from a lower temperature (e.g., 60-80 °C) and gradually increasing. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation.
-
-
Use a "One-Pot" Approach: Sometimes, isolating the phenylhydrazone intermediate is problematic.
-
Action: Try an in situ formation of the hydrazone by mixing the phenylhydrazine, the ketone/aldehyde, and the acid catalyst together in one pot. This can prevent the degradation of a sensitive hydrazone.[7]
-
FAQ 2.2: I'm using an unsymmetrical ketone in my Fischer synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?
Regioselectivity is dictated by which α-carbon of the ketone forms the new C-C bond with the benzene ring. This, in turn, depends on the formation of the intermediate ene-hydrazine.
Causality: The direction of tautomerization of the hydrazone to the ene-hydrazine determines the final product. The thermodynamic (more substituted) enamine and the kinetic (less substituted) enamine can both form. The ratio is highly dependent on the acid catalyst and its concentration. Generally, stronger acids and higher concentrations favor the formation of the more substituted, thermodynamically stable indole product.[8]
Troubleshooting Protocol:
-
Vary the Acid Catalyst and Concentration: This is the most critical parameter for controlling regioselectivity.
-
Action: Create a screening table to test different acids and concentrations. For example, compare the product ratio using 90% H₃PO₄ vs. a polyphosphoric acid (PPA) with a higher P₂O₅ content.[9]
-
-
Consider Steric Hindrance: If one side of the ketone is significantly more sterically hindered, it will disfavor the formation of the corresponding ene-hydrazine, leading to higher selectivity for the less hindered product.
-
Action: If possible, modify the substrate to increase the steric bulk on the side you wish to block.
-
-
Substituent Effects: Electron-withdrawing groups on the ketone can influence the stability of the ene-hydrazine intermediate and thus the regiochemical outcome.[8]
| Parameter | Condition | Likely Outcome | Reference |
| Acid Strength | Stronger Acid (e.g., PPA) | Favors thermodynamically controlled product (more substituted indole) | [9] |
| Acid Strength | Weaker Acid (e.g., Acetic Acid) | May favor kinetically controlled product (less substituted indole) | [6] |
| Sterics | Bulky group at α-position | Directs cyclization to the less hindered α'-position | N/A |
| Electronics | Electron-withdrawing group | Destabilizes adjacent ene-hydrazine, disfavoring that isomer | [8] |
| Caption: Factors influencing regioselectivity in the Fischer Indole Synthesis. |
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern indole synthesis heavily relies on Pd-catalyzed reactions (e.g., Buchwald-Hartwig, Heck, Suzuki) to install substituents or form the indole core itself.[10][11][12]
FAQ 3.1: My Buchwald-Hartwig amination on a halo-indole is failing. I'm just recovering starting material or seeing catalyst decomposition (palladium black).
This is a classic problem in cross-coupling chemistry, often related to catalyst deactivation or insufficient catalyst activity.[1][13]
Causality: The catalytic cycle involves a delicate balance between oxidative addition, ligand association/dissociation, and reductive elimination. Aryl chlorides are notoriously difficult to activate.[14] Furthermore, the indole N-H can be deprotonated by the strong base required for the reaction, and the resulting indolide anion can coordinate to the palladium center, inhibiting catalysis.[1][15] The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive.[1]
Troubleshooting Protocol:
-
Choose the Right Ligand: For challenging substrates like aryl chlorides or electron-rich indoles, general-purpose ligands like PPh₃ are often insufficient.
-
Protect the Indole Nitrogen: If catalyst inhibition by the indolide anion is suspected, protecting the N-H is a valid strategy.
-
Optimize the Base and Solvent: The choice of base is critical and non-obvious.
-
Action: Sodium tert-butoxide (NaOtBu) is a common choice, but if it fails, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, especially if your substrate is base-sensitive. Ensure your solvent (typically dioxane or toluene) is rigorously degassed to prevent catalyst oxidation.
-
Diagram: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Section 4: Functional Group Manipulations & Purification
The final steps of a synthesis, such as ester hydrolysis and product purification, can be surprisingly challenging.
FAQ 4.1: I'm trying to hydrolyze my ethyl indole-3-carboxylate to the corresponding carboxylic acid, but I'm getting low yields and suspect decarboxylation.
Indole-3-carboxylic acids are prone to decarboxylation, especially under harsh acidic or thermal conditions. The ester hydrolysis must be performed under carefully controlled, mild conditions.
Causality: The electron-rich indole nucleus can stabilize the intermediate formed during decarboxylation. While ester hydrolysis often requires basic or acidic conditions, strong bases at high temperatures or strong acids can promote this unwanted side reaction.[19][20]
Troubleshooting Protocol:
-
Use Mild Basic Conditions: Saponification with NaOH or KOH is standard, but conditions must be optimized.
-
Action: Start with 1-2 equivalents of NaOH or LiOH in a THF/water or MeOH/water mixture at room temperature. Monitor the reaction closely by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied, but avoid prolonged heating at high temperatures.
-
Reference: Mild alkaline conditions (pH > 9) can lead to measurable hydrolysis, but higher pH and temperature increase the risk of side reactions.[21][22][23]
-
-
Enzymatic Hydrolysis: For particularly sensitive substrates, enzymes offer unparalleled mildness.
-
Action: Investigate the use of esterases or lipases. These enzymes work in buffered aqueous solutions at or near neutral pH and room temperature, completely avoiding the harsh conditions that cause decarboxylation.[24]
-
FAQ 4.2: My substituted indole-3-carboxylate is highly polar and streaks badly on silica gel. How can I purify it effectively?
The combination of the polar carboxylate (or ester) group and the hydrogen-bond-donating N-H group makes many indoles challenging to purify via standard silica gel chromatography.
Causality: The acidic silanol groups on the surface of silica gel can interact strongly with the basic indole nitrogen or other polar functional groups, leading to poor peak shape (streaking) and sometimes irreversible adsorption.[25][26]
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Action: Add a small amount of a competitive binder to the eluent. For basic compounds, adding 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) can neutralize the acidic sites on the silica and improve peak shape.[25][26] For acidic products, adding 0.5-1% acetic or formic acid can achieve a similar effect.
-
-
Switch the Stationary Phase:
-
Action 1 (Alumina): For basic indoles, switching to neutral or basic alumina can be highly effective as it lacks the acidic silanol groups.[26]
-
Action 2 (Reverse-Phase): For very polar compounds, reverse-phase (C18) flash chromatography is an excellent option. The compound is eluted with a polar solvent system, typically water/methanol or water/acetonitrile.[27]
-
-
Recrystallization/Trituration: Don't underestimate classical techniques.
-
Action: If a crude product is >85-90% pure, attempt recrystallization from a suitable solvent system. If the impurities are oily and the product is a solid, trituration (suspending the crude solid in a solvent in which it is insoluble, but the impurities are soluble) can be a very effective and scalable purification method.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
- 26. reddit.com [reddit.com]
- 27. reddit.com [reddit.com]
Technical Support Center: Strategies for Improving the Reaction Yield of Methyl 7-methyl-1H-indole-3-carboxylate
Welcome to the technical support center for the synthesis of indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize Methyl 7-methyl-1H-indole-3-carboxylate. Low yield is a common challenge in organic synthesis, and this document provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction, focusing on the widely used Fischer indole synthesis.
The synthesis of this compound is typically achieved via the Fischer indole synthesis, reacting (2-methylphenyl)hydrazine with methyl pyruvate under acidic conditions. While classic and versatile, this reaction is sensitive to a number of parameters that can significantly impact the yield and purity of the final product.[1][2] This guide explains the causality behind common issues and offers field-proven strategies for improvement.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempt at synthesizing this compound resulted in a very low yield. What are the most common culprits?
A low yield in this Fischer indole synthesis can stem from several interrelated factors. A systematic evaluation of your experimental setup is the best approach. The most common issues include:
-
Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness is substrate-dependent.[3][4] An inappropriate choice can lead to incomplete reaction or decomposition.
-
Incorrect Reaction Temperature: The key[5][5]-sigmatropic rearrangement step in the Fischer synthesis is temperature-sensitive.[6] If the temperature is too low, the reaction will be sluggish and incomplete. If it's too high, it can lead to the degradation of starting materials or the product, often resulting in the formation of intractable tars.[6]
-
Poor Quality of Starting Materials: The purity of the (2-methylphenyl)hydrazine and methyl pyruvate is paramount. Impurities in the hydrazine, such as oxidation products, can inhibit the reaction.[5][7] The hydrazine is also susceptible to degradation on storage.
-
Presence of Moisture: Certain acid catalysts, particularly Lewis acids like ZnCl₂, can be deactivated by water. Ensuring anhydrous conditions by using dry solvents and glassware is often necessary for reproducibility and high yield.[8]
-
Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification stages. This can be due to incomplete extraction, product decomposition under acidic or basic work-up conditions, or difficulties in chromatographic separation.[9]
Below is a logical workflow for troubleshooting a low-yield reaction.
Caption: A logical workflow for troubleshooting low reaction yield.
Q2: How do I select the optimal acid catalyst and concentration? My yield is poor and I suspect the catalyst is the issue.
Catalyst selection is arguably the most critical variable in the Fischer indole synthesis.[3] The goal is to efficiently promote the key mechanistic steps—hydrazone formation, tautomerization, and the[5][5]-sigmatropic rearrangement—without causing degradation.[1][10]
Understanding the Catalyst's Role: The acid catalyst protonates the hydrazone intermediate, which facilitates its tautomerization to the reactive enehydrazine species. This enehydrazine then undergoes the crucial C-C bond-forming[5][5]-sigmatropic rearrangement.[4][11]
-
Brønsted Acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid (p-TsOH), polyphosphoric acid (PPA)): These are strong proton donors. PPA is often highly effective as it can serve as the catalyst and solvent, driving the reaction forward at high temperatures.[10] However, strong, non-viscous acids like H₂SO₄ can sometimes lead to charring at elevated temperatures.[6]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃): These acids function by coordinating to the nitrogen atoms of the hydrazone, which also facilitates the key rearrangement.[1][2] ZnCl₂ is a very common and effective choice, but it is hygroscopic and its activity can be diminished by moisture.[10]
Strategy for Optimization: The best approach is an empirical screening of several catalysts. Since (2-methylphenyl)hydrazine is used, the ortho-methyl group can influence the optimal conditions.
| Catalyst Type | Example Catalyst | Typical Loading / Conditions | Advantages & Considerations |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 0.1 - 1.0 equivalents in refluxing ethanol or toluene. | Generally milder than H₂SO₄, good solubility.[1] |
| Polyphosphoric acid (PPA) | Used as solvent/catalyst, typically at 80-120 °C. | Highly effective for difficult cyclizations, but work-up can be challenging due to its viscosity.[7][10] | |
| Acetic Acid | Used as solvent/catalyst, typically at reflux. | Milder option, can prevent side reactions and degradation for sensitive substrates.[7] | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 1.0 - 2.0 equivalents in refluxing ethanol or neat. | A classic, highly effective catalyst. Must be anhydrous for best results.[1][10] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1.0 - 2.0 equivalents in a solvent like acetic acid. | Powerful Lewis acid, but moisture sensitive and requires careful handling.[1] |
Experimental Protocol: Small-Scale Catalyst Screening
-
Setup: Arrange five small-scale reaction vessels (e.g., 10 mL microwave vials) with stir bars, each under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To each vial, add (2-methylphenyl)hydrazine hydrochloride (e.g., 100 mg, 1 equiv) and methyl pyruvate (1.1 equiv).
-
Solvent: Add a suitable dry solvent (e.g., 2 mL of ethanol or toluene) to each vial.
-
Catalyst Addition:
-
Vial 1: Add p-TsOH (0.2 equiv).
-
Vial 2: Add ZnCl₂ (1.2 equiv).
-
Vial 3: Use glacial acetic acid (2 mL) as the solvent/catalyst.[7]
-
Vial 4: Add BF₃·OEt₂ (1.2 equiv) at 0 °C.
-
Vial 5: (Control) No acid catalyst.
-
-
Reaction: Heat all vials to a consistent temperature (e.g., 80 °C or reflux) for a set time (e.g., 4 hours).
-
Analysis: Cool the reactions, quench appropriately, and take a small aliquot from each for analysis by TLC or LC-MS to compare the consumption of starting material and the formation of the desired product. This will identify the most promising catalyst for a larger-scale reaction.
Q3: My reaction mixture turns dark and forms a significant amount of tar, making purification impossible. How can I minimize this?
Tar formation is a classic sign of product or starting material decomposition and is usually caused by excessively harsh reaction conditions, particularly high temperatures.[6]
Causality: The indole ring, once formed, can be sensitive to strongly acidic conditions at high temperatures, leading to polymerization or other degradation pathways. Likewise, the hydrazone or enehydrazine intermediates can undergo undesired side reactions if the desired cyclization pathway is too slow or the conditions are too forcing.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most effective first step. While the reaction needs heat, finding the "sweet spot" is key. Try running the reaction at a lower temperature for a longer period. For example, if you are refluxing in toluene (~110 °C), try running the reaction in refluxing ethanol (~78 °C) or at a fixed temperature of 80 °C.[7]
-
Use a Milder Catalyst: As discussed in Q2, highly aggressive acids like concentrated H₂SO₄ or PPA at high temperatures can promote decomposition. Switching to p-TsOH or even using acetic acid as both the catalyst and solvent can provide the necessary acidity without causing excessive degradation.[7]
-
Ensure Purity of Hydrazine: Old or impure (2-methylphenyl)hydrazine can contain oxidized byproducts that readily decompose and polymerize under acidic conditions. Using freshly purified hydrazine (e.g., by distillation or recrystallization of its hydrochloride salt) is highly recommended.[7]
-
One-Pot vs. Two-Step Procedure: The reaction is often run "one-pot" by mixing the hydrazine, pyruvate, and acid.[2] However, you can also pre-form the hydrazone intermediate by stirring the (2-methylphenyl)hydrazine and methyl pyruvate together in a solvent like ethanol at room temperature, often with a catalytic amount of acetic acid. Once the hydrazone has formed (confirmable by TLC), the stronger acid catalyst for the cyclization can be added. This can sometimes lead to a cleaner reaction as it separates the initial condensation from the high-temperature cyclization.[10]
Q4: The reaction stalls with a significant amount of starting material remaining, even after prolonged heating. What should I do?
An incomplete reaction suggests that the activation energy for a key step is not being overcome or that the catalyst has been deactivated.
Potential Causes and Solutions:
-
Insufficient Catalyst Activity:
-
Deactivation: As mentioned, Lewis acids like ZnCl₂ are sensitive to moisture. Ensure you are using anhydrous reagents and solvents. Flame-drying glassware under vacuum before use is good practice.[8]
-
Insufficient Loading: The reaction may require a higher catalyst loading. If you are using catalytic amounts (e.g., 0.1 equiv) of a Brønsted acid, an increase to stoichiometric amounts may be necessary, especially if the starting materials are not of the highest purity.[5]
-
-
Temperature is Too Low: The key[5][5]-sigmatropic rearrangement has a significant activation barrier.[6] If you are running the reaction at a moderate temperature (e.g., 60 °C) and it stalls, a modest increase to 80 °C or the reflux temperature of the solvent may be required to drive the reaction to completion.
-
Poor Reagent Quality: If the (2-methylphenyl)hydrazine hydrochloride is used, ensure it has been properly converted to the free base in situ or beforehand, as the free hydrazine is the reactive species. If using the free base directly, ensure it has not degraded during storage. A quick NMR or TLC check against a reliable standard can confirm its integrity.[7]
-
Solvent Effects: The choice of solvent can influence reaction rates.[12] Polar protic solvents like ethanol can facilitate proton transfer steps, while higher-boiling non-polar solvents like toluene or xylene allow for higher reaction temperatures. If the reaction is stalling in ethanol, switching to toluene might provide the necessary thermal energy to push it to completion.
Below is a diagram illustrating the core mechanism, highlighting the critical acid-catalyzed steps.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. scispace.com [scispace.com]
Identifying and minimizing side reactions during the formylation of 7-methylindole
Welcome to the technical support center for the formylation of 7-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side reactions, ensuring the successful synthesis of 7-methylindole-3-carboxaldehyde.
I. Understanding the Reaction: The Vilsmeier-Haack Formylation
The most common and effective method for the formylation of indoles, including 7-methylindole, is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][4][5] The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the indole ring.[1][5]
Reaction Mechanism Overview
Caption: Vilsmeier-Haack reaction workflow.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the formylation of 7-methylindole, providing potential causes and actionable solutions.
Problem 1: Formation of N-Formyl-7-methylindole
Symptom: You observe a significant amount of a byproduct identified as N-formyl-7-methylindole in your reaction mixture.
Potential Causes:
-
Reaction Temperature: Higher reaction temperatures can favor N-formylation over C3-formylation.[6]
-
Excess Vilsmeier Reagent: A large excess of the Vilsmeier reagent can lead to formylation at the less reactive nitrogen atom.
-
Steric Hindrance: While the C3 position is electronically favored, severe steric hindrance around this position (not typically an issue with 7-methylindole) could promote N-formylation.
Recommended Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.[5][7] Careful monitoring and control of the initial exothermic reaction between DMF and POCl₃ is crucial.
-
Stoichiometry: Use a moderate excess of the Vilsmeier reagent (typically 1.5 to 2.0 equivalents).
-
Order of Addition: Add the 7-methylindole solution slowly to the pre-formed Vilsmeier reagent at a low temperature to maintain control over the reaction.[8]
Problem 2: Di-formylation of the Indole Ring
Symptom: Your product analysis reveals the presence of di-formylated species.
Potential Causes:
-
High Reaction Temperature and Prolonged Reaction Time: Forcing the reaction conditions can lead to a second formylation, often at the C2 or N1 position.
-
Highly Activated Substrate: The electron-donating methyl group at the 7-position increases the nucleophilicity of the indole ring, making it more susceptible to multiple electrophilic substitutions under harsh conditions.
Recommended Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Milder Formylating Agents: Consider alternative, less reactive formylating agents if di-formylation persists.
Problem 3: Formation of Polymeric or Tar-like Byproducts
Symptom: The reaction mixture becomes dark and viscous, and you isolate a significant amount of intractable, tarry material.
Potential Causes:
-
Acid-Catalyzed Polymerization: Indoles are known to be unstable in strongly acidic conditions, which can lead to polymerization. The Vilsmeier-Haack reaction, while not strongly acidic, can generate acidic byproducts.
-
High Temperatures: Elevated temperatures can accelerate polymerization pathways.
-
Air Oxidation: Indoles can be sensitive to air oxidation, especially at higher temperatures, leading to colored, polymeric materials.
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Strictly control the reaction temperature, avoiding excessive heating.
-
Efficient Work-up: Promptly work up the reaction upon completion by pouring it into a mixture of ice and a mild base (e.g., sodium bicarbonate or sodium acetate solution) to neutralize any acidic species.[5][9]
Problem 4: Low Yield of the Desired 7-Methylindole-3-carboxaldehyde
Symptom: The isolated yield of the target product is consistently low, even with minimal observable side products.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Sub-optimal Reagent Quality: The purity of DMF and POCl₃ is critical. Old or improperly stored reagents can be less effective.
-
Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps.
Recommended Solutions:
-
Reagent Quality: Use freshly distilled or high-purity DMF and POCl₃.
-
Reaction Time: Ensure sufficient reaction time by monitoring via TLC until the starting material is no longer visible.
-
Purification Technique: Optimize your purification method. Column chromatography on silica gel is often effective for separating the product from impurities.[9] Recrystallization can also be a viable method for obtaining high-purity product.[10]
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 7-methylindole?
A1: The formylation of 7-methylindole is highly regioselective for the C3 position. This is due to the electronic properties of the indole ring, where the C3 position is the most nucleophilic and therefore most susceptible to electrophilic attack.
Q2: Are there alternative methods to the Vilsmeier-Haack reaction for formylating 7-methylindole?
A2: Yes, other methods exist, although they are generally less common for this specific transformation.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[6][11][12][13] It is typically used for phenols but can be applied to other electron-rich aromatics like indoles. However, yields can be lower than with the Vilsmeier-Haack reaction.[6]
-
Reimer-Tiemann Reaction: This method involves chloroform and a strong base. It is generally less efficient for indoles and can lead to a mixture of products.
Q3: Is it necessary to protect the N-H of the indole before formylation?
A3: While not always necessary, N-protection can be a useful strategy to prevent N-formylation and other side reactions at the nitrogen atom.[14][15] Common protecting groups for indoles include tosyl (Ts), tert-butyloxycarbonyl (Boc), and benzyl (Bn).[14][16] The choice of protecting group depends on the subsequent reaction conditions planned for your synthetic route.[16][17] Keep in mind that adding and removing a protecting group adds two steps to your synthesis.
Q4: How can I effectively purify the final product, 7-methylindole-3-carboxaldehyde?
A4: The crude product can be purified by silica gel column chromatography using a solvent system such as a gradient of ethyl acetate in hexane.[9] Alternatively, recrystallization from a suitable solvent can yield a high-purity product.[10]
IV. Experimental Protocols
Optimized Vilsmeier-Haack Formylation of 7-Methylindole
This protocol is designed to maximize the yield of 7-methylindole-3-carboxaldehyde while minimizing side reactions.
Materials:
-
7-Methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a two-necked round-bottom flask, dropping funnel, and magnetic stirrer.
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (2.0 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 7-methylindole (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the 7-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Continue stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extract the aqueous mixture with DCM or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 7-methylindole-3-carboxaldehyde.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes N-formylation and polymerization. |
| POCl₃ Equivalents | 1.5 eq. | Sufficient for activation without promoting side reactions. |
| DMF Equivalents | 2.0 eq. (relative to indole) | Acts as both reagent and solvent. |
| Atmosphere | Inert (N₂ or Ar) | Prevents air oxidation of the indole. |
| Work-up | Quench in ice/NaHCO₃ | Neutralizes acid and prevents product degradation. |
V. Mechanistic Insights into Side Reactions
Caption: Competing reaction pathways in indole formylation.
VI. References
-
Vertex AI Search Result[1]
-
ChemicalBook. (n.d.). 7-METHYLINDOLE-3-CARBOXALDEHYDE. Retrieved from ChemicalBook.
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005.
-
Wikipedia. (2023). Duff reaction. Retrieved from Wikipedia.
-
Name Reaction. (n.d.). Duff Reaction. Retrieved from Name Reaction.
-
SynArchive. (n.d.). Duff Reaction. Retrieved from SynArchive.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal.
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps.
-
BenchChem. (n.d.). Technical Support Center: N-Protection of Indole Derivatives. Retrieved from BenchChem.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry.
-
Semantic Scholar. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Retrieved from Semantic Scholar.
-
YouTube. (2021). Vilsmeier-Haack Reaction Mechanism. Retrieved from YouTube.
-
BenchChem. (n.d.). Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. Retrieved from BenchChem.
-
Indian Journal of Chemistry. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
-
PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from PubMed.
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific LLC.
-
BenchChem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole. Retrieved from BenchChem.
-
Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from ResearchGate.
-
Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
-
Santa Cruz Biotechnology. (n.d.). 7-Methylindole-3-carboxaldehyde. Retrieved from Santa Cruz Biotechnology.
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from Organic Syntheses.
-
Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole. Retrieved from Google Patents.
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from Google Patents.
-
Wikipedia. (2023). Protecting group. Retrieved from Wikipedia.
-
Chemicalland21. (n.d.). 7-METHYLINDOLE-3-CARBOXALDEHYDE.
-
ACS Omega. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Retrieved from ACS Publications.
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Vilsmeier Formylation and Glyoxylation Reactions of Nucleophilic Aromatic Compounds Using Pyrophosphoryl Chloride. Retrieved from ResearchGate.
-
Royal Society of Chemistry. (n.d.). Supporting Information The Ammonium-Promoted Formylation of Indoles by DMSO and H2O.
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Retrieved from MDPI.
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from Organic Chemistry Portal.
-
RSC Publishing. (n.d.). The ammonium-promoted formylation of indoles by DMSO and H2O.
-
Wikipedia. (2023). Pyrrole. Retrieved from Wikipedia.
-
ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from ResearchGate.
References
- 1. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]
- 10. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. synarchive.com [synarchive.com]
- 14. mdpi.org [mdpi.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Regioselectivity in Indole Functionalization
<
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for indole functionalization. As a Senior Application Scientist, I've designed this guide to address the common and often complex regioselectivity challenges encountered in the lab. This resource moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Understanding the Inherent Reactivity of the Indole Nucleus
Before troubleshooting, it's crucial to grasp the electronic landscape of the indole ring. The pyrrole moiety is electron-rich, making it more susceptible to electrophilic attack than the benzene ring.[1][2]
Q1: Why is electrophilic substitution favored at the C3 position of indole?
A1: Electrophilic attack at the C3 position is kinetically and thermodynamically favored because it proceeds through a more stable cationic intermediate (a σ-complex).[3][4] In this intermediate, the positive charge is effectively delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene ring.[3][4] Attack at the C2 position would lead to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures.[3] This inherent electronic preference establishes the C3 position as the most nucleophilic and, therefore, the most reactive towards a wide range of electrophiles.[5]
Q2: I'm observing a mixture of N1 and C3 functionalization. How can I favor one over the other?
A2: The competition between N1 and C3 functionalization is a common issue, particularly in alkylation reactions. The outcome is often dependent on the reaction conditions and the nature of the electrophile.
-
To favor N-functionalization:
-
Use of a strong base: Deprotonation of the N-H bond with a strong base (e.g., NaH, KHMDS) generates the highly nucleophilic indolide anion, which readily attacks electrophiles at the nitrogen atom.[6][7]
-
Polar aprotic solvents: Solvents like DMF or DMSO can stabilize the indolide anion and promote N-alkylation.
-
Hard vs. Soft Electrophiles: According to Hard-Soft Acid-Base (HSAB) theory, the harder nitrogen atom will preferentially react with harder electrophiles.
-
-
To favor C3-functionalization:
-
Acidic or neutral conditions: In the absence of a strong base, the indole nitrogen is less nucleophilic, and the inherent electronic preference for C3 attack by electrophiles dominates.[5]
-
Lewis acid catalysis: Lewis acids can activate the electrophile, further promoting attack at the electron-rich C3 position.
-
Section 2: Troubleshooting C2 vs. C3 Selectivity
While C3 is the default position for many reactions, achieving selective C2 functionalization is a frequent goal in complex molecule synthesis.
Q3: My electrophilic substitution is giving me the C3 product, but I need the C2 isomer. What are my options?
A3: Directing functionalization to the C2 position requires overriding the natural C3 preference. Here are the primary strategies:
-
Blocking the C3 Position: If the C3 position is already substituted (e.g., with a methyl or phenyl group), electrophilic attack is often redirected to the C2 position. This is a straightforward, albeit substrate-dependent, approach.
-
Directed Metalation: This is a powerful and widely used strategy.
-
N-Protecting/Directing Groups: Attaching a directing group to the indole nitrogen (N1) is the most common method. The group coordinates to a metal catalyst (often palladium, rhodium, or iridium), bringing it into proximity with the C2-H bond and facilitating its activation.[1][8][9] The choice of directing group and metal is critical for success.
-
Lithiation-Borylation: This two-step sequence involves deprotonation (lithiation) followed by quenching with a boron electrophile. The regioselectivity of the initial lithiation is key.[10][11] While N-H deprotonation is fastest, careful choice of base (e.g., n-BuLi, LDA) and temperature can favor C2-lithiation, especially with an appropriate N-protecting group.[10] The resulting boronic ester is a versatile handle for subsequent cross-coupling reactions.[11][12]
-
-
Transition-Metal Catalysis without Directing Groups: Some catalytic systems can inherently favor C2 functionalization. For instance, certain palladium-catalyzed oxidative Heck reactions have shown a preference for the C2 position, which can be tuned by the choice of ligands.[13] Mechanistic studies suggest these reactions may proceed through pathways that circumvent the typical electrophilic substitution mechanism.[14][15]
Troubleshooting Flowchart for C2/C3 Selectivity
Caption: Decision workflow for achieving C2 functionalization.
Section 3: Functionalizing the Benzene Ring (C4-C7)
Functionalizing the less reactive benzene portion of the indole nucleus presents a significant challenge due to the overwhelming reactivity of the pyrrole ring.[16] Success almost always relies on chelation-assisted, transition-metal-catalyzed C-H activation.[8][9][17]
Q4: I need to introduce a substituent at the C4 position, but my reaction is non-selective. How can I improve this?
A4: Achieving C4 selectivity is notoriously difficult.[18] The most effective strategies involve installing a directing group that can form a stable metallacycle intermediate, favoring activation of the C4-H bond.
-
Directing Groups at N1: Certain bulky N-protecting groups can direct functionalization to the benzenoid ring, but often favor C7.
-
Directing Groups at C3: A more reliable strategy is to place a directing group at the C3 position. Carbonyl groups, such as aldehydes or ketones, have proven effective in directing ruthenium- and palladium-catalyzed reactions to the C4 position.[18][19][20] The oxygen atom of the carbonyl coordinates to the metal center, forming a six-membered metallacycle that positions the catalyst for C4-H activation.[18]
-
Transient Directing Groups: An elegant approach involves the use of a transient directing group, such as an amino acid like glycine.[16][21][22] This group reversibly forms an imine with a C3-aldehyde on the indole. The carboxylate of the amino acid then directs a palladium catalyst to the C4 position for functionalization (e.g., alkynylation). The directing group is then hydrolyzed off during workup, leaving the C3-aldehyde intact.[21][22]
Table 1: Common Strategies for Regioselective Benzene Ring Functionalization
| Target Position | Strategy | Common Directing Group(s) | Metal Catalyst(s) | Key Considerations |
| C4 | C3-Directing Group | Aldehyde, Ketone | Ru, Pd | Forms a stable 6-membered metallacycle intermediate.[18][20] |
| C4 | Transient Directing Group | Glycine, Alanine (with C3-CHO) | Pd | Avoids permanent modification of the C3 position.[16][21][22] |
| C5 | Remote C-H Activation | C3-Pivaloyl group | Cu | Mechanism involves a unique remote activation pathway.[17][23] |
| C6 | N-Directing Group | N-P(O)tBu₂ | Cu | The combination of this specific directing group and copper catalyst favors C6.[24] |
| C7 | N-Directing Group | N-P(O)tBu₂, Pyridyl, Pyrimidyl | Pd, Ir | Often the sterically most accessible position for N1-directed C-H activation.[17][24] |
| C7 | Transient Silyl Group | (e.g., with HBpin) | Ir | Directs C7 borylation of free (N-H) indoles.[17] |
Q5: My attempts at C7 functionalization are failing. What are some common pitfalls and solutions?
A5: C7 functionalization is often hindered by steric crowding from substituents at other positions.
-
Pitfall 1: Steric Hindrance from the N1-Directing Group. While necessary, a very bulky directing group can sometimes hinder the approach of the coupling partner.
-
Solution: Screen a range of directing groups. A slightly smaller group might provide the right balance of directing ability and steric accessibility. For example, switching from a bulky phosphinamide to a pyrimidine directing group can alter selectivity.[25]
-
-
Pitfall 2: Competing C2 Activation. Even with a C7-directing group, residual C2 reactivity can lead to side products.
-
Solution: Ensure your reaction conditions are optimized for the C-H activation step. This might involve adjusting the temperature, solvent, or additives. In some cases, temporarily blocking the C2 position with a removable group can be a viable, if less elegant, solution.
-
-
Pitfall 3: Inefficient Catalyst Turnover. The product of C7-functionalization might coordinate too strongly to the catalyst, leading to inhibition.
-
Solution: Experiment with different ligands or additives that can facilitate the release of the product from the catalyst's coordination sphere.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Directed C4-Alkynylation using a Transient Directing Group
This protocol is adapted from methodologies developed for palladium-catalyzed C-H activation.[21][22]
-
Reaction Setup: To an oven-dried reaction vial, add the N-protected indole-3-carbaldehyde (1.0 equiv.), the bromoalkyne (1.5 equiv.), palladium(II) acetate (10 mol%), and glycine (30 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., 1,4-dioxane or toluene) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C4-alkynylated indole.
Workflow for C4-Alkynylation via Transient Directing Group
Caption: Step-by-step experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. msesupplies.com [msesupplies.com]
- 24. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimization of reaction parameters for the N-arylation of indole esters
Welcome to the technical support center for the N-arylation of indole esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The N-arylation of indoles is a cornerstone of modern synthetic chemistry, pivotal in the synthesis of numerous biologically active compounds.[1][2] However, optimizing these reactions can be challenging. This guide is structured to provide practical, experience-driven advice to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-arylation of indole esters, providing a logical workflow for diagnosis and resolution.
Problem 1: Low to No Product Yield
You've set up your N-arylation reaction—perhaps a Buchwald-Hartwig or an Ullmann-type coupling—but upon workup and analysis, you observe a low yield of the desired N-arylated indole ester or no product at all.
dot digraph "Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Initial_Checks" { label="Initial Checks"; style="filled"; color="#F1F3F4"; "Start" [label="Low/No Yield Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reagents" [label="Reagent Quality & Stoichiometry|{Check purity of indole ester, aryl halide, and base|Verify accurate molar ratios}", shape=record]; "Inert_Atmosphere" [label="Inert Atmosphere Integrity|{Ensure proper degassing of solvent|Maintain positive argon/nitrogen pressure}", shape=record]; }
subgraph "cluster_Catalyst_System" { label="Catalyst System Optimization"; style="filled"; color="#F1F3F4"; "Catalyst_Activity" [label="Catalyst/Precatalyst Activity|{Use fresh palladium/copper source|Screen different precatalysts}", shape=record]; "Ligand_Choice" [label="Ligand Selection|{Is the ligand appropriate for the substrate?|Consider sterically hindered biarylphosphine ligands for Pd|Consider diamine ligands for Cu}", shape=record]; "Catalyst_Loading" [label="Catalyst Loading|{Increase catalyst loading incrementally (e.g., 1-5 mol%)|Note: High loading can sometimes promote side reactions}", shape=record]; }
subgraph "cluster_Reaction_Parameters" { label="Reaction Parameters"; style="filled"; color="#F1F3F4"; "Base_Selection" [label="Base Strength & Solubility|{Is the base strong enough (e.g., NaOt-Bu, K3PO4)?|Ensure base is soluble in the reaction medium}", shape=record]; "Solvent_Choice" [label="Solvent Effects|{Screen aprotic polar and nonpolar solvents (e.g., Toluene, Dioxane, DMF)|Solvent can influence catalyst activity and selectivity}", shape=record]; "Temperature" [label="Reaction Temperature|{Incrementally increase temperature|Be aware of potential decomposition of starting materials or product}", shape=record]; }
subgraph "cluster_Advanced_Troubleshooting" { label="Advanced Troubleshooting"; style="filled"; color="#F1F3F4"; "Side_Reactions" [label="Investigate Side Reactions|{Check for C-arylation or hydrodehalogenation|Adjust ligand/base combination to improve selectivity}", shape=record]; "Substrate_Issues" [label="Substrate-Specific Issues|{Electron-deficient indoles may require more forcing conditions|Sterically hindered substrates may require specific ligands}", shape=record]; }
"Start" -> "Reagents" [label="Verify Inputs"]; "Reagents" -> "Inert_Atmosphere" [label="If Reagents OK"]; "Inert_Atmosphere" -> "Catalyst_Activity" [label="If Atmosphere OK"]; "Catalyst_Activity" -> "Ligand_Choice" [label="If Catalyst OK"]; "Ligand_Choice" -> "Catalyst_Loading" [label="If Ligand OK"]; "Catalyst_Loading" -> "Base_Selection" [label="If Catalyst System OK"]; "Base_Selection" -> "Solvent_Choice" [label="If Base OK"]; "Solvent_Choice" -> "Temperature" [label="If Solvent OK"]; "Temperature" -> "Side_Reactions" [label="If Parameters OK"]; "Side_Reactions" -> "Substrate_Issues" [label="If Side Reactions Minimal"]; } dot Caption: Troubleshooting workflow for low N-arylation yield.
-
Verify Reagent Quality and Stoichiometry:
-
Indole Esters: Ensure the starting indole ester is pure. Impurities can poison the catalyst.
-
Aryl Halide: Use a freshly purified aryl halide. Aryl bromides and iodides are generally more reactive than chlorides.[2][3]
-
Base: The choice of base is critical. For palladium-catalyzed reactions, sodium tert-butoxide (NaOt-Bu) is often effective, while potassium phosphate (K₃PO₄) is a milder alternative for base-sensitive substrates.[2] For copper-catalyzed Ullmann reactions, K₃PO₄ or cesium carbonate (Cs₂CO₃) are commonly used.[4][5] Ensure the base is anhydrous and stored properly.
-
-
Evaluate the Catalyst System:
-
Palladium-Catalyzed (Buchwald-Hartwig): The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is crucial.[2][6]
-
Copper-Catalyzed (Ullmann Condensation): While traditional Ullmann reactions required harsh conditions, modern protocols use a copper(I) source (e.g., CuI) with a ligand.[4][8]
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Aprotic solvents like toluene, dioxane, or DMF are commonly used.[2][4] Toluene is often a good starting point for many Buchwald-Hartwig reactions, while DMF or DMSO may be preferred for Ullmann-type couplings.[4][10]
-
Temperature: N-arylation reactions are often run at elevated temperatures (80-130 °C).[1][4] If you observe no reaction at a lower temperature, incrementally increasing the heat may be necessary. However, be mindful of potential substrate or product degradation at very high temperatures.
-
Inert Atmosphere: Both palladium(0) and copper(I) catalysts are sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degassing the solvent prior to use is highly recommended.
-
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Rationale & Key Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (0.5-2 mol%) | CuI, Cu₂O (1-10 mol%) | Pd is generally more active for a wider range of aryl halides, including chlorides.[2][3] Cu is a more economical choice.[4] |
| Ligand | Biarylphosphines (e.g., XPhos, RuPhos) | Diamines (e.g., DMEDA), Phenanthrolines | Ligands stabilize the metal center and facilitate the catalytic cycle.[1][4][7] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base deprotonates the indole N-H, making it nucleophilic.[2][11] Base strength and solubility are critical factors. |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, Toluene | Solvent choice affects solubility of reagents and stability/activity of the catalyst.[4][12][13] |
| Temperature | 80-110 °C | 110-160 °C | Higher temperatures are often needed to overcome activation barriers, especially for less reactive aryl halides.[4][5] |
Problem 2: Formation of C-Arylated Byproducts
Instead of exclusive N-arylation, you are observing significant amounts of C3- and/or C2-arylated indole esters.
dot digraph "Side_Product_Troubleshooting" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Problem_ID" { label="Problem Identification"; style="filled"; color="#F1F3F4"; "Start" [label="C-Arylation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Palladium_System" { label="Palladium-Catalyzed Systems"; style="filled"; color="#F1F3F4"; "Pd_Ligand" [label="Ligand Modification|{Increase steric bulk of the phosphine ligand|Bulky ligands favor N-arylation over C-H activation}", shape=record]; "Pd_Base" [label="Base Selection|{Switch to a less coordinating base (e.g., K3PO4 instead of a carbonate)|Base can influence the aggregation state of the catalyst}", shape=record]; }
subgraph "cluster_Copper_System" { label="Copper-Catalyzed Systems"; style="filled"; color="#F1F3F4"; "Cu_Ligand" [label="Ligand Presence|{Ensure a suitable ligand (e.g., DMEDA) is used|Ligand-free Cu can promote C-arylation}", shape=record]; "Cu_Solvent" [label="Solvent Control|{Solvent can influence regioselectivity|Toluene may favor N-arylation over more coordinating solvents like THF in some cases}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_General_Adjustments" { label="General Adjustments"; style="filled"; color="#F1F3F4"; "Temperature_Control" [label="Lower Reaction Temperature|{C-H activation often has a higher activation energy|Run the reaction at the lowest possible temperature for product formation}", shape=record]; }
"Start" -> "Pd_Ligand" [label="If using Pd"]; "Start" -> "Cu_Ligand" [label="If using Cu"]; "Pd_Ligand" -> "Pd_Base"; "Pd_Base" -> "Temperature_Control"; "Cu_Ligand" -> "Cu_Solvent"; "Cu_Solvent" -> "Temperature_Control"; } dot Caption: Decision tree for minimizing C-arylation byproducts.
-
Causality of C-Arylation: The indole ring possesses multiple nucleophilic sites. While the N-H position is the most acidic, direct C-H activation at the C2 or C3 positions can compete, leading to undesired isomers.[1][14] This is particularly problematic in palladium-catalyzed reactions where C-H activation pathways can be accessible.[15]
-
Mitigation Strategies:
-
Ligand Modification (for Pd-systems): The steric and electronic properties of the ligand play a pivotal role in directing the regioselectivity. Increasing the steric bulk of the phosphine ligand can disfavor the transition state leading to C-H activation, thereby promoting N-arylation.[2]
-
Solvent and Base Choice: The reaction medium can influence selectivity. In some copper-catalyzed systems, solvent choice has been shown to be a switch for C2 vs. C3 arylation.[12][13] For instance, toluene may favor one isomer while THF favors another due to differing coordination to the metal center.[12]
-
Protecting Groups: While less ideal for process efficiency, if C-arylation cannot be suppressed, consider temporarily protecting the C3 position with a group like a silyl or Boc group, which can be removed after N-arylation.
-
Frequently Asked Questions (FAQs)
Q1: Which is better for my reaction, a palladium or copper catalyst?
A1: The choice depends on several factors:
-
Substrate Scope: Palladium catalysts, particularly with modern biarylphosphine ligands, generally offer a broader substrate scope, showing higher reactivity for less reactive aryl chlorides and sterically hindered partners.[2][3][6]
-
Cost: Copper catalysts are significantly more cost-effective, making them preferable for large-scale synthesis if applicable.[4]
-
Functional Group Tolerance: Modern, ligated copper systems exhibit excellent chemoselectivity and can tolerate functional groups that may be problematic in some palladium systems.[4] For example, copper/diamine systems have been shown to be compatible with primary amines and alcohols in the indole substrate.[4]
Q2: My indole ester is electron-deficient. What special considerations should I take?
A2: Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen atom, making the N-arylation more challenging.[16]
-
More Forcing Conditions: You may need to use higher reaction temperatures, higher catalyst loadings, or more reactive coupling partners (aryl iodides > bromides > chlorides).
-
Stronger Base/Active Catalyst: A stronger base like NaOt-Bu or a more active catalyst system (e.g., a highly electron-rich and bulky ligand for palladium) might be required to achieve a reasonable reaction rate.[2]
-
Alternative Methods: For particularly challenging electron-deficient indoles, consider alternative strategies such as visible-light-induced methods, though these are still emerging fields.[17]
Q3: Can I use an aryl chloride for my N-arylation reaction?
A3: Yes, but it is more challenging than using aryl bromides or iodides due to the strength of the C-Cl bond.
-
Palladium-Catalyzed: Success with aryl chlorides almost exclusively requires a palladium catalyst paired with a highly active, sterically hindered, and electron-rich ligand, such as a dialkylbiaryl phosphine (e.g., XPhos, SPhos) or a bulky trialkylphosphine (e.g., P(t-Bu)₃).[7][18]
-
Copper-Catalyzed: Traditional copper-catalyzed Ullmann reactions are generally ineffective with aryl chlorides. While some specialized modern protocols exist, they are less common.
Q4: What is the mechanism of the Buchwald-Hartwig N-arylation of indoles?
A4: The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The indole coordinates to the Pd(II) center, and the base removes the N-H proton to form a palladium-indolide complex.
-
Reductive Elimination: The N-arylated indole ester is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
dot digraph "Buchwald_Hartwig_Cycle" { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd0" [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OxAdd" [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4"]; "PdII_ArX" [label="L-Pd(II)(Ar)(X)"]; "Amine_Coord" [label="Indole-H\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4"]; "PdII_Indole" [label="[L-Pd(II)(Ar)(Indole-H)]+X-"]; "Deprotonation" [label="Deprotonation\n(Base)", shape=box, style=rounded, fillcolor="#F1F3F4"]; "PdII_Indolide" [label="L-Pd(II)(Ar)(Indolide)"]; "RedElim" [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4"];
"Pd0" -> "OxAdd" [label="+ Ar-X"]; "OxAdd" -> "PdII_ArX"; "PdII_ArX" -> "Amine_Coord"; "Amine_Coord" -> "PdII_Indole"; "PdII_Indole" -> "Deprotonation"; "Deprotonation" -> "PdII_Indolide"; "PdII_Indolide" -> "RedElim"; "RedElim" -> "Pd0" [label="+ Ar-Indole"]; } dot Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation
This is a representative protocol and may require optimization for specific substrates.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Add the indole ester (1.0 equiv) and the aryl halide (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 6. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. [PDF] The copper-catalyzed N-arylation of indoles. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 16. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 17. Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Challenges in the Scale-Up Production of Methyl 7-methyl-1H-indole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 7-methyl-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important indole derivative. We provide in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of moving from bench-scale to production-scale synthesis, with a focus on the widely-used Fischer indole synthesis pathway.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the scale-up process.
Q1: We are experiencing a significant drop in yield when scaling up the Fischer indole synthesis of our target molecule. What are the primary causes? A1: A drop in yield during scale-up is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations. Key factors include:
-
Inadequate Temperature Control: The Fischer indole synthesis is often exothermic.[1] What is easily managed in a small flask can lead to localized "hot spots" in a large reactor, promoting the formation of tar and other degradation byproducts.
-
Inefficient Mixing: As the volume increases, achieving homogeneous mixing becomes more difficult. This can lead to localized excesses of reagents or catalyst, causing side reactions and incomplete conversion.
-
Changes in Addition Rates: The rate of acid catalyst or reagent addition, which is trivial to control on a small scale, can significantly impact the reaction profile at a larger scale, potentially leading to impurity formation if not properly optimized.[1]
-
Impurity Profile of Starting Materials: Impurities that were negligible in lab-scale quantities can become significant at scale, potentially interfering with the reaction or complicating purification.[1]
Q2: Our reaction mixture becomes a dark, tar-like substance, making workup and purification extremely difficult. How can we prevent this? A2: Tar formation is a classic problem in Fischer indole synthesis, driven by the strong acid and heat.[1] To mitigate this:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids like sulfuric or polyphosphoric acid are effective, they can be aggressive.[2] Consider using a milder Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can reduce charring.[3][4] Solid acid catalysts are another excellent alternative for easier removal post-reaction.[1]
-
Strict Temperature Management: Employ a jacketed reactor with an efficient heat exchange system to maintain a consistent internal temperature and prevent exothermic spikes.
-
Consider a Two-Step Process: Isolate the intermediate hydrazone first before subjecting it to the acid-catalyzed cyclization. This allows for purification of the hydrazone and often results in a cleaner cyclization reaction.
-
Continuous Flow Synthesis: For large-scale production, transitioning to a continuous flow reactor provides superior heat transfer and precise control over reaction time, dramatically reducing the formation of degradation products.[1]
Q3: What are the most common impurities we should expect, and how can they be identified? A3: Besides unreacted starting materials (the arylhydrazine and methyl pyruvate), the most common impurities are byproducts from side reactions. These can include:
-
Polymeric "Tar": High molecular weight, complex mixtures resulting from acid-catalyzed degradation.
-
Aldol or Friedel-Crafts Products: Unwanted byproducts that can arise under acidic conditions.[2]
-
Regioisomers: If the starting ketone is unsymmetrical, a mixture of two indole products can be formed. (This is not an issue for the synthesis of the title compound using methyl pyruvate).
-
N-N Bond Cleavage Products: Under certain conditions, the N-N bond of the enehydrazine intermediate can cleave, leading to side reactions instead of the desired rearrangement.[5]
Identification is typically achieved using High-Performance Liquid Chromatography (HPLC) with a reference standard for the desired product. Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown impurity peaks, providing clues to their structures.
Q4: We are struggling with the final crystallization step. The product either "oils out" or forms fine needles that are difficult to filter and dry. What can we do? A4: Crystallization is highly dependent on the solvent system and cooling profile.
-
Solvent Selection is Key: The ideal system is one in which the product is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. Often, a mixed solvent system (e.g., ethanol/water, ethyl acetate/heptane) is required.[6]
-
Control the Cooling Rate: A slow, controlled cooling rate promotes the growth of larger, more well-defined crystals. A "crash" cooling by rapidly reducing the temperature often leads to fine, poorly filterable solids or amorphous precipitation.
-
Seeding: Introducing a small quantity of pure crystalline product (seed crystals) to the supersaturated solution at the appropriate temperature can induce crystallization and promote the desired crystal habit.
-
Anti-Solvent Addition: An alternative to cooling is the slow addition of an "anti-solvent" (a solvent in which the product is insoluble) to a solution of the product in a "good" solvent. This must be done slowly to avoid oiling out.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving specific problems encountered during different phases of the production process.
Reaction Stage: Fischer Indole Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Stalled Conversion | 1. Insufficient Acid Catalyst: The catalyst may be under-charged, or its activity is low. 2. Low Reaction Temperature: The activation energy for the[3][3]-sigmatropic rearrangement is not being met. 3. Poor Quality Reagents: Water in the reaction can interfere with Lewis acid catalysts. Purity of hydrazine is critical. | 1. Verify Catalyst Loading: Ensure the molar equivalent of the acid catalyst is correct. If using a Lewis acid, ensure it is anhydrous. 2. Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or UPLC. 3. Use High-Purity Reagents: Use anhydrous solvents and ensure the purity of the starting hydrazine and pyruvate. |
| Excessive Tar / Polymer Formation | 1. Reaction Temperature is Too High: Exothermic events are causing temperature spikes, leading to decomposition.[1] 2. Acid Catalyst is Too Aggressive: Strong Brønsted acids can promote polymerization.[2] 3. Prolonged Reaction Time: Leaving the reaction at high temperature for too long after completion can degrade the product. | 1. Improve Heat Management: Ensure the reactor's cooling system is adequate for the batch size. Consider slower addition of the catalyst to control the initial exotherm. 2. Switch to a Milder Catalyst: Experiment with Lewis acids (e.g., ZnCl₂, BF₃) or solid-supported acid catalysts.[3][4] 3. Monitor Reaction to Completion: Use in-process controls (TLC, UPLC) to determine the reaction endpoint and proceed with workup promptly. |
Workup & Isolation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product Loss During Aqueous Wash | 1. Incorrect pH: The indole nitrogen is weakly basic, and the ester can be hydrolyzed under strongly basic or acidic conditions. 2. Product is Partially Water-Soluble: While unlikely for this molecule, it can be a factor for more polar indoles. | 1. Neutralize Carefully: After quenching the acid, adjust the pH to be near neutral (pH 6-8) before extraction. Use a mild base like sodium bicarbonate. 2. Back-Extract Aqueous Layer: Perform an additional extraction of the aqueous layers with the organic solvent to recover any dissolved product.[7] |
| Persistent Emulsions During Extraction | 1. Insufficient Phase Separation: High concentration of tars or fine particulates can stabilize emulsions. 2. Agitation is Too Vigorous: High-shear mixing can create stable emulsions that are slow to break. | 1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. 2. Filtration: Filter the entire mixture through a pad of Celite® or another filter aid to remove the particulate matter that is stabilizing the emulsion. |
Purification Stage
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" During Crystallization | 1. Supersaturation is Too High: The concentration of the product in the solvent is too high when cooling is initiated or anti-solvent is added. 2. Inappropriate Solvent System: The chosen solvent system is not suitable for inducing crystallization for this specific compound. | 1. Dilute the Solution: Add more of the primary ("good") solvent before cooling. 2. Slow Down: Decrease the cooling rate or the rate of anti-solvent addition significantly. 3. Re-screen Solvents: Perform a systematic solvent screen to find a more suitable system (see Table 3).[6] |
| Poor Purity After Crystallization | 1. Occlusion of Impurities: Impurities are trapped within the crystal lattice as it forms. 2. Ineffective Washing: The mother liquor containing impurities is not fully removed from the crystal surface. | 1. Recrystallize: A second crystallization step is often necessary to achieve high purity. 2. Optimize Cooling Profile: A slower cooling rate allows for more selective crystallization, excluding impurities from the lattice. 3. Wash with Cold Solvent: Wash the filtered crystals with a small amount of fresh, cold recrystallization solvent to displace the impure mother liquor. |
Section 3: Recommended Protocols & Methodologies
Protocol: Scale-Up Suitable Fischer Indole Synthesis
This two-step protocol involves the initial formation and isolation of the hydrazone, which generally leads to a cleaner cyclization reaction at scale.
Step 1: Formation of Methyl 2-((2-(2,3-dimethylphenyl)hydrazono)propanoate)
-
Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add (2,3-dimethylphenyl)hydrazine (1.0 eq) and a suitable solvent such as ethanol or toluene (5-10 volumes).
-
Reagent Addition: Slowly add methyl pyruvate (1.05 eq) via the addition funnel over 30-60 minutes, maintaining the internal temperature below 30°C. Causality: Slow addition prevents a large exotherm and controls the formation of potential side products.
-
Reaction: Stir the mixture at ambient temperature for 2-4 hours. Monitor the reaction for the disappearance of the hydrazine starting material by TLC or UPLC.
-
Isolation: Once the reaction is complete, cool the mixture to 0-5°C. The hydrazone product will often precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Filtration: Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum. Trustworthiness: Isolating and characterizing this intermediate confirms the success of the first step before committing to the more challenging cyclization.
Step 2: Acid-Catalyzed Cyclization to this compound
-
Setup: Charge a clean, dry, jacketed reactor with the isolated hydrazone (1.0 eq) and a high-boiling point solvent like toluene or xylene (5-10 volumes).
-
Catalyst Addition: Add the chosen acid catalyst. For a robust process, consider a solid acid catalyst like Amberlyst-15 or a Lewis acid like ZnCl₂ (0.5 - 2.0 eq).
-
Reaction: Heat the mixture to 80-120°C (temperature depends on the catalyst and solvent). Expertise: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal degradation. Monitor the reaction by UPLC for the formation of the indole product.
-
Workup: Once complete, cool the reaction to room temperature. If a solid acid catalyst was used, it can be removed by filtration. If a soluble acid was used, quench the reaction by washing with an aqueous solution of sodium bicarbonate until the pH is neutral.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol: Optimized Recrystallization
-
Solvent Selection: Based on screening (see Table 3), select an appropriate solvent system (e.g., Ethyl Acetate / Heptane).
-
Dissolution: Add the crude product to the reactor and add the minimum amount of the primary solvent (e.g., Ethyl Acetate) required to dissolve the solid at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid to remove them.
-
Controlled Cooling: Slowly cool the solution. A programmed cooling rate of 10-20°C per hour is a good starting point.
-
Seeding: At a temperature where the solution is just saturated, add seed crystals (1-2% w/w) of the pure product.
-
Maturation: Once the final temperature (e.g., 0-5°C) is reached, hold the slurry with gentle stirring for 2-4 hours to allow for complete crystallization.
-
Filtration and Washing: Filter the crystals and wash with a minimal amount of the cold solvent mixture.
-
Drying: Dry the purified product in a vacuum oven at a temperature well below its melting point until a constant weight is achieved.
Introduction to Process Analytical Technology (PAT) for Indole Synthesis
-
Critical Process Parameters (CPPs): For this synthesis, CPPs include reaction temperature, reagent addition rate, and catalyst concentration.[11]
-
Critical Quality Attributes (CQAs): These are the desired properties of the final product, such as purity, yield, and crystal form.[11]
-
PAT Tools:
-
In-situ Spectroscopy (FTIR, Raman): An immersion probe can monitor the disappearance of the hydrazone C=N stretch and the appearance of the indole N-H stretch in real-time, allowing for precise determination of the reaction endpoint without sampling.[12]
-
Automated Reactors: These systems allow for precise, programmed control over temperature, stirring, and dosing, ensuring run-to-run consistency.
-
Section 4: Visual Guides & Workflows
Diagram 1: Fischer Indole Synthesis Mechanism
Caption: The acid-catalyzed mechanism of the Fischer indole synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing the root cause of low yield.
Diagram 3: Workflow for Purification and Quality Control
Caption: A standard workflow for the purification and quality control of the final product.
Section 5: Data Tables
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Type | Typical Conditions | Pros | Cons |
| H₂SO₄ / PPA | Brønsted Acid | High Temp (100-160°C) | Inexpensive, powerful | Prone to causing tar formation, difficult workup.[2] |
| ZnCl₂ | Lewis Acid | Moderate Temp (80-120°C) | Milder than Brønsted acids, less charring.[3] | Hygroscopic, requires stoichiometric amounts. |
| BF₃·OEt₂ | Lewis Acid | Low to Moderate Temp | Can be effective at lower temperatures. | Moisture sensitive, corrosive.[4] |
| Amberlyst-15 | Solid Acid | High Temp (Reflux in Toluene) | Easily removed by filtration, reusable.[1] | May have lower activity, requiring longer times. |
Table 2: Common Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Use |
| Hexane : Ethyl Acetate (9:1 to 7:3) | Low to Medium | Eluting the main product from less polar impurities. |
| Dichloromethane : Methanol (99:1 to 95:5) | Medium to High | Eluting the main product from more polar impurities or baseline material. |
| Toluene : Acetone (9:1) | Medium | Alternative non-chlorinated solvent system. |
Table 3: Recrystallization Solvent Screening
| Solvent / System | Observation | Recommendation |
| Ethanol | High solubility even when cold. | Poor choice for single-solvent crystallization. |
| Water | Insoluble. | Can be used as an anti-solvent. |
| Ethanol / Water | Good solubility in hot ethanol, precipitates upon water addition. | A promising mixed-solvent system.[6] |
| Toluene | Moderate solubility when hot, low when cold. | Good candidate, may yield high-quality crystals. |
| Ethyl Acetate / Heptane | High solubility in ethyl acetate, low in heptane. | Excellent system; allows for fine-tuning by adjusting the ratio. |
Section 6: References
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Retrieved from --INVALID-LINK--
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Process analytical technology. Wikipedia. Retrieved from --INVALID-LINK--
-
Advanta Solutions. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. Advanta Solutions. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific LLC. Retrieved from --INVALID-LINK--
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from --INVALID-LINK--
-
PDA Journal of Pharmaceutical Science and Technology. (n.d.). Process Analytical Technology in the Pharmaceutical Industry: A Toolkit for Continuous Improvement. PDA Journal of Pharmaceutical Science and Technology. Retrieved from --INVALID-LINK--
-
Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)?. Hamilton Company. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Benchchem. Retrieved from --INVALID-LINK--
-
Blog. (2025). What are the emerging technologies for pharmaceutical intermediate purification?. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Crystallization purification of indole. ResearchGate. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Benchchem. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. longdom.org [longdom.org]
- 9. Process analytical technology - Wikipedia [en.wikipedia.org]
- 10. pharmanow.live [pharmanow.live]
- 11. hamiltoncompany.com [hamiltoncompany.com]
- 12. Process Analytical Technology in the Pharmaceutical Industry: A Toolkit for Continuous Improvement | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
Technical Support Center: Best Practices for the Long-Term Storage and Handling of Indole Compounds
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the best practices for the long-term storage and handling of indole compounds to prevent degradation. The electron-rich aromatic structure of indoles makes them susceptible to degradation, particularly through oxidation.[1] Understanding and mitigating the factors that contribute to their instability is paramount for ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions encountered during the handling and storage of indole compounds in a direct question-and-answer format.
Issue 1: Visual Changes and Suspected Degradation
Question: My indole compound has changed color (e.g., turned pink, red, or brown). Is it still usable?
Answer: A color change is a common visual indicator of indole compound oxidation and potential polymerization.[1] While a slight change in color may not significantly affect the bulk purity for some applications, it is a definitive sign of degradation.[1] For sensitive experiments, it is crucial to investigate the purity of the compound before use.
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the compound's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will quantify the extent of degradation.
-
Assess Impact: Determine if the level of degradation is acceptable for your specific application. For instance, in early-stage discovery, a small percentage of impurity might be tolerated, whereas, for quantitative assays or in vivo studies, high purity is essential.
-
Purification: If necessary, repurify the compound using techniques like recrystallization or column chromatography.
-
Review Storage Conditions: Investigate your current storage and handling procedures to identify the cause of degradation and implement corrective actions as outlined in this guide.
Issue 2: Optimal Storage Conditions for Solid Compounds
Question: What are the ideal conditions for the long-term storage of solid indole compounds?
Answer: To minimize degradation, solid indole compounds should be stored under the following conditions:
-
Temperature: Cool temperatures are recommended, typically between 2-8°C. For long-term storage, -20°C is often preferred.[1] Higher temperatures accelerate the rate of oxidative reactions.[1]
-
Light: Protect from light by storing in amber or opaque vials.[1] Exposure to UV or ambient light can initiate photodegradation pathways.[2]
-
Atmosphere: For highly sensitive indole derivatives, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen.[1][2] Atmospheric oxygen is a primary driver of oxidation.[1]
-
Moisture: Store in a dry environment, as moisture can facilitate certain degradation reactions. Use tightly sealed containers.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | Slows down the rate of chemical degradation.[1] |
| Light | Amber or opaque vials, stored in the dark | Prevents photodegradation.[1][2] |
| Atmosphere | Inert gas (Nitrogen or Argon) blanket | Minimizes oxidation by displacing oxygen.[1][3][4] |
| Container | Tightly sealed, appropriate material | Prevents exposure to moisture and atmospheric contaminants. |
Issue 3: Stability in Solution
Question: How can I best store indole compounds that are dissolved in a solvent?
Answer: Storing indole compounds in solution presents additional challenges. The choice of solvent and handling procedures are critical.
-
Solvent Selection: Use high-purity, degassed solvents.[2] Common solvents for indoles include ethanol, fixed oils, and propylene glycol.[5] The solubility in water is limited.[5] For specific applications, other solvents like methanol or toluene may be used.[6]
-
Degassing Solvents: Before preparing your solution, it is crucial to degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) or through freeze-pump-thaw cycles.
-
pH Considerations: The pH of the solution can significantly impact the stability of indole compounds. The indole nucleus is susceptible to protonation under acidic conditions, which can lead to oligomerization or other side reactions.[2] It is generally advisable to maintain a neutral or slightly basic pH if the experimental conditions allow.[2]
-
Storage of Solutions: Store solutions frozen (-20°C or -80°C) in tightly sealed vials, protected from light.
Issue 4: Preventing Oxidation During Experiments
Question: My indole compound seems to be degrading during my experimental workflow. What can I do to minimize this?
Answer: The inherent reactivity of the indole ring makes it susceptible to degradation under various experimental conditions.
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere of nitrogen or argon.[2]
-
Degassed Reagents and Solvents: Use degassed solvents and reagents to minimize exposure to oxygen.[2]
-
Temperature Control: Avoid excessive heating, as it can accelerate decomposition. Monitor reaction progress closely and use the lowest effective temperature.[2]
-
Use of Antioxidants: For particularly sensitive compounds or prolonged experiments, the addition of an antioxidant may be beneficial.[1] Butylated hydroxytoluene (BHT) and ascorbic acid are commonly used antioxidants.[1] It is essential to ensure that the chosen antioxidant does not interfere with your downstream applications. A common final concentration for BHT is 0.01%.[1]
Experimental Protocols
Protocol 1: Preparation of a Solid Indole Compound for Long-Term Storage under Inert Atmosphere
This protocol describes how to create an inert atmosphere in a vial containing an air-sensitive solid indole compound for long-term storage.
Materials:
-
Vial with a PTFE-lined septum cap
-
Solid indole compound
-
Source of high-purity nitrogen or argon with a regulator
-
Needle and tubing assembly for gas delivery
-
Exhaust needle
Procedure:
-
Place the solid indole compound into the vial.
-
Securely cap the vial with the septum cap.
-
Insert the gas delivery needle through the septum, ensuring the tip is above the solid material.
-
Insert the exhaust needle through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 2-5 minutes. The flow rate should be gentle to avoid blowing the solid material around.
-
While the inert gas is still flowing, carefully remove the exhaust needle first, followed by the gas delivery needle. This creates a slight positive pressure of the inert gas inside the vial.
-
For added security, wrap the cap and septum with parafilm.
-
Store the vial at the recommended low temperature and protected from light.
Protocol 2: Stability Testing of an Indole Compound
This workflow outlines a general procedure for assessing the stability of an indole compound under various stress conditions.
Workflow:
-
Preparation of Stock Solution: Prepare a stock solution of the indole compound in a suitable, high-purity, degassed solvent.
-
Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition to be tested:
-
pH Stress: Adjust the pH of the solution to acidic (e.g., pH 4), neutral (pH 7), and basic (e.g., pH 9) conditions using appropriate buffers.[2]
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).[2]
-
Photochemical Stress: Expose samples to a controlled light source (e.g., UV lamp) and compare with samples kept in the dark.[2]
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), take samples from each stress condition.[2]
-
Analysis: Analyze the samples using a quantitative method like HPLC to determine the concentration of the parent indole compound and identify any major degradation products.[2][7]
Visualizations
Degradation Pathways
Indole compounds can degrade through several pathways, with oxidation being a primary concern.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inert gas blanketing and stripping | SIAD Poland [siadmi.com]
- 4. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]
- 5. indole, 120-72-9 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. cetjournal.it [cetjournal.it]
Navigating the Labyrinth of ¹H NMR: A Troubleshooting Guide for Methyl 7-methyl-1H-indole-3-carboxylate
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
In the synthesis of Methyl 7-methyl-1H-indole-3-carboxylate, a crucial building block in medicinal chemistry, achieving high purity is paramount. The ¹H NMR spectrum serves as a primary tool for quality control, yet it can often present a complex puzzle of peaks, leaving researchers to decipher the identity of unwanted impurities. This technical support guide, structured in a flexible question-and-answer format, provides in-depth insights and practical troubleshooting strategies to identify and resolve common impurities encountered during the synthesis and purification of this important indole derivative.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more than the expected number of signals. What are the most common initial sources of these extra peaks?
A1: Unforeseen signals in your ¹H NMR spectrum can arise from several common sources. Before delving into complex reaction byproducts, it is prudent to first consider the most frequent culprits:
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, hexanes, methanol, dichloromethane, acetone, DMSO) are the most common source of extraneous peaks. Their chemical shifts are well-documented and can be easily identified by consulting standard reference tables.[1][2][3][4][5]
-
Water: A broad singlet, typically between 1.5 and 4.5 ppm depending on the solvent and concentration, is indicative of water. A simple D₂O shake experiment can confirm this, as the water peak will disappear or significantly diminish.
-
Silicone Grease: Sharp singlets around 0 ppm are often due to silicone grease from glassware.
Q2: I've identified and excluded common solvent and grease peaks, but still have unassigned signals. What are the likely process-related impurities I should consider?
A2: Process-related impurities are those that originate from the synthetic route itself. For this compound, which is commonly synthesized via the Fischer indole synthesis from p-tolylhydrazine and methyl pyruvate, the following are key impurities to investigate:
-
Unreacted Starting Materials: Residual p-tolylhydrazine or methyl pyruvate may be present. Comparing the chemical shifts of the impurity signals to the known spectra of these starting materials is a direct way to identify them.
-
Hydrolysis Product: The ester functionality of the target molecule can be susceptible to hydrolysis, especially during aqueous workups or if the sample is not properly dried. This results in the formation of 7-methyl-1H-indole-3-carboxylic acid . The most telling sign of this impurity is the disappearance of the methyl ester singlet (around 3.8 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm).
-
Decarboxylation Product: Indole-3-carboxylic acids can undergo decarboxylation upon heating, leading to the formation of 7-methyl-1H-indole . This impurity would lack the methyl ester signal and the C2-proton would likely shift to a different position.
-
Regioisomeric Byproducts: The Fischer indole synthesis with substituted phenylhydrazines can sometimes yield a mixture of regioisomers. In the case of p-tolylhydrazine, cyclization can theoretically occur at two different positions, potentially leading to the formation of Methyl 5-methyl-1H-indole-3-carboxylate as a minor isomer. Distinguishing between these isomers requires careful analysis of the aromatic proton splitting patterns.
Troubleshooting Guides: A Deeper Dive into Impurity Identification
Guide 1: Identifying Unreacted Starting Materials
Issue: Sharp singlets or multiplets that do not correspond to the product.
Diagnostic Approach:
-
Obtain Reference Spectra: Source the ¹H NMR spectra of p-tolylhydrazine and methyl pyruvate.
-
Compare Chemical Shifts: Carefully compare the chemical shifts and multiplicities of the unknown signals with the reference spectra.
| Compound | Key ¹H NMR Signals (in CDCl₃) |
| p-Tolylhydrazine | ~6.8-7.2 ppm (aromatic protons), ~3.6 ppm (broad, NH₂), ~2.3 ppm (s, 3H, Ar-CH₃) |
| Methyl Pyruvate | ~3.9 ppm (s, 3H, OCH₃), ~2.5 ppm (s, 3H, C(O)CH₃) |
Confirmation: A spiking experiment, where a small amount of the suspected starting material is added to the NMR sample, will cause the corresponding impurity peak to increase in intensity, confirming its identity.
Guide 2: Detecting Hydrolysis to 7-methyl-1H-indole-3-carboxylic acid
Issue: The integration of the methyl ester peak is low, and a broad downfield signal is observed.
Diagnostic Workflow:
Caption: Workflow for identifying hydrolysis.
¹H NMR Signature of 7-methyl-1H-indole-3-carboxylic acid:
-
Absence of methyl ester singlet: The sharp singlet around 3.8 ppm will be absent.
-
Carboxylic acid proton: A very broad singlet will appear far downfield, typically above 10 ppm. This peak will readily exchange with D₂O.
-
Aromatic Protons: The chemical shifts of the aromatic protons will be slightly different from the ester.
Guide 3: Unmasking Regioisomeric Impurities
Issue: The aromatic region of the spectrum is more complex than expected for a single 7-methyl substituted indole.
The Challenge of Regioisomers: The Fischer indole synthesis of methyl pyruvate with p-tolylhydrazine should strongly favor the formation of the 7-methylindole product due to the directing effect of the methyl group. However, the formation of the 5-methylindole isomer is a theoretical possibility.
¹H NMR Differentiation:
| Compound | H-4 Signal | H-5 Signal | H-6 Signal |
| This compound | Doublet | Triplet | Doublet |
| Methyl 5-methyl-1H-indole-3-carboxylate | Singlet-like | Doublet of doublets | Doublet |
The key diagnostic is the H-4 proton . In the desired 7-methyl isomer, H-4 is a doublet coupled to H-5. In the 5-methyl isomer, the corresponding proton (H-4) would appear as a singlet or a narrowly split signal as it has no ortho proton to couple with.
Experimental Protocols for Impurity Confirmation
D₂O Shake Experiment
Purpose: To confirm the presence of exchangeable protons (N-H, O-H).
Procedure:
-
Acquire a standard ¹H NMR spectrum of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: Peaks corresponding to N-H and O-H protons will either disappear or significantly decrease in intensity.
Spiking Experiment
Purpose: To confirm the identity of a suspected impurity.
Procedure:
-
Acquire a ¹H NMR spectrum of the sample.
-
Add a small, known amount of the pure suspected impurity to the NMR tube.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: If the suspected impurity is present in the original sample, the corresponding peak in the spectrum will increase in intensity upon addition of the standard.
Purification Strategies
Should the presence of significant impurities be confirmed, the following purification techniques are recommended:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system (e.g., ethyl acetate/hexanes, methanol/water) should be determined.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.
By systematically applying these troubleshooting strategies, researchers can confidently identify and address impurities in their samples of this compound, ensuring the integrity of their subsequent research and development activities.
References
Technical Support Center: Optimizing Microwave-Assisted Synthesis of Functionalized Indole Carboxylates
Welcome to the technical support center for the microwave-assisted synthesis of functionalized indole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique. As a privileged scaffold in medicinal chemistry, the efficient synthesis of indole derivatives is paramount.[1][2] Microwave-Assisted Organic Synthesis (MAOS) offers a rapid and efficient alternative to traditional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[1][3][4][5][6] However, like any advanced technique, it presents its own set of challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during the microwave-assisted synthesis of indole carboxylates. Each entry follows a logical progression from problem identification to understanding the underlying cause and implementing a robust solution.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent hurdle and can stem from several factors related to the unique nature of microwave heating. Here’s a systematic approach to diagnosing and resolving the issue:
-
Inadequate Microwave Absorption & Heating:
-
Causality: Microwave energy is absorbed by polar molecules or ions in the reaction mixture, leading to rapid heating through dipolar polarization and ionic conduction.[4][6][7] If your reaction medium has low polarity, it may not heat efficiently.[3][8][9] Non-polar solvents like toluene or hexane are poor microwave absorbers on their own.[8][9][10]
-
Solution:
-
Solvent Selection: Switch to a more polar solvent with a higher dielectric loss factor. Commonly used and effective solvents for MAOS include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile, and alcohols like ethanol or isopropanol.[8][9][10][11]
-
Use of Ionic Liquids: Consider using an ionic liquid as the solvent or as an additive.[3][8][9] Ionic liquids are excellent microwave absorbers and can significantly increase the heating efficiency of the reaction mixture.[3][8][9][12]
-
"Solvent-Free" with a Susceptor: For solvent-free reactions, a small amount of a high-absorbing, inert material (a susceptor) like silicon carbide or a polar solid support can be added to facilitate heating.
-
-
-
Suboptimal Temperature and Reaction Time:
-
Causality: While MAOS is known for accelerating reactions, an insufficient combination of temperature and time will result in incomplete conversion. The high temperatures achievable in sealed microwave vials can overcome significant activation energy barriers.[13]
-
Solution:
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor the reaction by thin-layer chromatography (TLC) to check for product formation and potential decomposition.[13]
-
Extend Reaction Time: If increasing the temperature leads to byproduct formation, try extending the reaction time at a moderate temperature.[8]
-
-
-
Catalyst Inactivity or Incompatibility:
-
Causality: The choice of catalyst is critical in many indole syntheses, such as the Fischer, Bischler, or palladium-catalyzed methods.[13][14][15][16] The high temperatures and rapid heating rates in microwave synthesis can sometimes lead to catalyst degradation or altered reactivity.
-
Solution:
-
Screen Catalysts: If using a catalyzed reaction (e.g., Fischer indole synthesis), screen different acid catalysts, including both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like ZnCl₂).[13][17][18] For palladium-catalyzed cyclizations, ensure the chosen ligand is stable at the target temperature.
-
Adjust Catalyst Loading: In some cases, a higher catalyst loading may be necessary under microwave conditions to achieve a reasonable reaction rate.
-
-
Q2: I'm observing significant byproduct formation and decomposition of my product. How can I improve the reaction's selectivity?
A2: The formation of byproducts is often a consequence of the high energy input characteristic of microwave synthesis. Controlling the reaction conditions is key to minimizing unwanted side reactions.
-
Excessive Temperature and "Hot Spots":
-
Causality: Microwave irradiation can lead to localized superheating, creating "hot spots" within the reaction mixture where the temperature is significantly higher than the bulk temperature reading.[19][20] This can accelerate decomposition pathways.
-
Solution:
-
Lower the Temperature: The most straightforward approach is to reduce the set reaction temperature.[8] Even a small decrease of 10-15°C can have a significant impact on selectivity.
-
Reduce Microwave Power: If your microwave reactor allows, use a lower power setting. This can lead to more uniform heating and reduce the formation of hot spots.
-
Improve Stirring: Ensure efficient stirring of the reaction mixture. This helps to distribute the heat more evenly and minimize localized overheating.[21]
-
-
-
Prolonged Exposure to High Temperatures:
-
Causality: The desired indole carboxylate may be thermally labile and can decompose upon extended heating.[8][13]
-
Solution:
-
Shorten Reaction Time: Monitor the reaction closely using TLC and stop the reaction as soon as the starting material is consumed or when the product concentration appears to be at its maximum.[8][13] Microwave synthesis is often complete in minutes rather than hours.[1]
-
Ramp Time: Utilize a slower temperature ramp to reach the target temperature. This can sometimes prevent the rapid formation of byproducts that might occur during a very fast heating phase.
-
-
Q3: My reaction pressure is exceeding the safe limits of the vessel. What's causing this and how can I manage it?
A3: High pressure is a common safety concern in sealed-vessel microwave chemistry, primarily driven by the vapor pressure of the solvent at elevated temperatures.
-
Solvent Choice:
-
Causality: Low-boiling point solvents (e.g., methanol, acetone, dichloromethane) will generate significant pressure when heated well above their atmospheric boiling points.[8]
-
Solution:
-
Switch to a Higher-Boiling Solvent: Replace the low-boiling solvent with one that has a higher boiling point but similar polarity. For example, substitute dichloromethane with dichloroethane.[8]
-
Reduce Reaction Volume: A smaller reaction volume will result in a larger headspace in the vial, which can better accommodate the pressure buildup.
-
-
-
Superheating Phenomenon:
-
Causality: Microwave heating can cause liquids to superheat, reaching temperatures significantly above their normal boiling point without actually boiling.[22][23][24] This is more likely to occur in smooth, clean vessels without nucleation sites.[22] Sudden, violent boiling can then lead to a rapid pressure spike.
-
Solution:
-
Use a Stir Bar: A continuously spinning stir bar provides a nucleation site and helps to initiate smooth boiling, preventing dangerous superheating.[21]
-
Avoid Overfilling the Vessel: Adhere to the manufacturer's guidelines for maximum reaction volume to ensure sufficient headspace.
-
-
Frequently Asked Questions (FAQs)
Q: What are the key advantages of using microwave synthesis for preparing indole carboxylates compared to conventional heating?
A: The primary advantages of MAOS are:
-
Rate Acceleration: Reactions are often completed in minutes instead of hours.[1][4][5]
-
Higher Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[3][4][20]
-
Improved Selectivity: In some cases, the unique heating profile can alter reaction pathways, leading to different product distributions compared to conventional heating.[20]
-
Energy Efficiency: The significant reduction in reaction time translates to lower overall energy consumption.[3][4][5]
-
Alignment with Green Chemistry: MAOS is considered a green chemistry technique due to its efficiency, reduced solvent usage in some cases, and lower energy consumption.[3][5][6]
Q: How do I choose the right solvent for my microwave reaction?
A: The ideal solvent should:
-
Effectively Absorb Microwaves: Polar solvents are generally preferred.[3][8][10] A solvent's ability to absorb microwave energy is related to its dielectric properties.
-
Be Chemically Inert: The solvent should not participate in the reaction or react with your reagents or products.
-
Have an Appropriate Boiling Point: A solvent with a boiling point near your desired reaction temperature is often a good choice to manage pressure.
-
Effectively Dissolve Reactants: Ensure all your starting materials are soluble in the chosen solvent at the reaction temperature.
Table 1: Properties of Common Solvents for Microwave Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Microwave Absorption |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | High |
| Acetonitrile | 82 | 37.5 | Medium |
| Ethanol | 78 | 24.5 | High |
| Water | 100 | 80.4 | High |
| Toluene | 111 | 2.4 | Low |
| 1,4-Dioxane | 101 | 2.2 | Low |
Q: Is there such a thing as a "non-thermal microwave effect"?
A: The existence of specific "non-thermal" microwave effects is a topic of ongoing debate in the scientific community.[20][25][26][27] The theory suggests that the electromagnetic field itself can interact with polar molecules to stabilize transition states, independent of the thermal effect.[27] However, many of the observed rate accelerations can be explained by purely thermal phenomena, such as rapid heating rates and superheating.[19][20] For practical purposes, optimizing the thermal aspects of the reaction (temperature, solvent, time) is the most effective approach to troubleshooting and optimization.
Experimental Workflow & Visualization
A typical workflow for optimizing a microwave-assisted indole synthesis involves several key stages. The following diagram illustrates this process.
Caption: Workflow for optimizing microwave-assisted indole synthesis.
Protocol: Microwave-Assisted Fischer Indole Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)
-
Ethanol (or other suitable polar solvent)
-
Microwave reactor with sealed reaction vessels and magnetic stirring capability
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol, 1 eq.).
-
Reagent Addition: Add ethyl acetoacetate (1.1 mmol, 1.1 eq.) followed by ethanol (3 mL).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TSA, 0.1 mmol, 10 mol%).
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 120°C, the hold time to 10 minutes, and ensure stirring is active.
-
Cooling & Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
References
- 1. ijrpr.com [ijrpr.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 9. Solvent Choice for Microwave Synthesis [cem.com]
- 10. (Solved) - What types of solvents are preferred for microwave assisted... (1 Answer) | Transtutors [transtutors.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 19. Microwaves in organic synthesis. Thermal and non-thermal microwave effects | CoLab [colab.ws]
- 20. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Superheating - Wikipedia [en.wikipedia.org]
- 23. mdpi.org [mdpi.org]
- 24. Superheating effects associated with microwave dielectric heating - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 26. Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Methyl Indole-3-Carboxylate Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] Among the vast family of indole-containing compounds, methyl indole-3-carboxylate derivatives have garnered significant attention for their diverse pharmacological potential. While a comprehensive analysis of the specific isomers of Methyl 7-methyl-1H-indole-3-carboxylate is limited in current literature, this guide provides a comparative analysis of the biological activities of various substituted methyl indole-3-carboxylate derivatives. This exploration will shed light on the structure-activity relationships that govern their anticancer, antimicrobial, and receptor binding properties, offering valuable insights for researchers and drug development professionals.
Comparative Analysis of Biological Activities
The biological profile of methyl indole-3-carboxylate derivatives can be significantly modulated by the nature and position of substituents on the indole ring. This section provides a comparative overview of their key activities, supported by experimental data from peer-reviewed studies.
Indole derivatives are promising candidates for the development of novel anticancer agents, often exhibiting selective cytotoxicity against tumor cells.[3][4] The anticancer potential of various indole-3-carboxylate derivatives has been evaluated against a panel of human cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method for assessing cytotoxicity.[3][5][6]
For instance, a study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives revealed that compound 5d , an ester derivative with a 4-methoxy group, was the most potent against MCF-7 breast cancer cells, with a half-maximal effective concentration (IC50) of 4.7 µM.[4] Another study on novel indole-based arylsulfonylhydrazides identified compound 5f as a promising inhibitor of both MCF-7 and MDA-MB-468 breast cancer cells, with IC50 values of 13.2 µM and 8.2 µM, respectively.[7] Notably, this compound was found to be non-toxic to noncancerous HEK 293 cells, indicating a degree of selectivity for cancer cells.[7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | MCF-7 (Breast) | 4.7 | [4] |
| 5f | MCF-7 (Breast) | 13.2 | [7] |
| 5f | MDA-MB-468 (Breast) | 8.2 | [7] |
| 1c | HepG2 (Liver) | 0.9 | [6] |
| 1c | MCF-7 (Breast) | 0.55 | [6] |
| 1c | HeLa (Cervical) | 0.50 | [6] |
| 17l | HeLa (Cervical) | 3.41 | [8] |
Table 1: Comparative cytotoxic activity of selected indole derivatives against various human cancer cell lines.
The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis.[8] For example, preliminary studies on thiazole carboxamide 17i suggested that its cytotoxicity against HeLa cells is mediated through the induction of cell death by apoptosis.[8]
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and indole derivatives have emerged as a promising class of compounds.[9] Their antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] Compound 8 from this series was particularly potent, with MIC values ranging from 0.004 to 0.03 mg/mL.[10] The same series of compounds also exhibited good to excellent antifungal activity, with compound 15 being the most potent against a range of fungal species, with MIC values between 0.008 and 0.015 mg/mL.[10]
Furthermore, certain indole-3-carboxamido-polyamine conjugates have been shown to not only possess intrinsic antimicrobial activity but also to act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacterial strains.[11][12]
| Compound ID | Bacterial Strain | MIC (mg/mL) | Fungal Strain | MIC (mg/mL) | Reference |
| 8 | Enterobacter cloacae | 0.004 - 0.03 | Aspergillus fumigatus | >0.06 | [10] |
| 15 | Escherichia coli | >0.045 | Trichoderma viride | 0.008 - 0.015 | [10] |
| 3d | Staphylococcus aureus | 3.125 - 50 | Candida albicans | 3.125 - 50 | [9] |
Table 2: Comparative antimicrobial activity of selected indole derivatives.
The interaction of small molecules with specific biological receptors is a fundamental principle of drug action. Indole derivatives have been shown to bind with high affinity to various receptors, including sigma receptors and dopamine receptors.[13][14] In vitro radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).[13][15]
A series of novel indole-based analogues were evaluated for their affinity for sigma receptors.[13] Compound 9f in this series demonstrated high affinity for sigma-2 receptors with a Ki of 7.45 nM and significant selectivity over sigma-1 receptors.[13] In another study, an indolin-2-one derivative, 4c , exhibited remarkable affinity and selectivity for the dopamine D4 receptor, with a Ki value of 0.5 nM.[14]
| Compound ID | Receptor | Binding Affinity (Ki, nM) | Reference |
| 9f | Sigma-2 | 7.45 | [13] |
| 9f | Sigma-1 | 2948 | [13] |
| 4c | Dopamine D4 | 0.5 | [14] |
Table 3: Receptor binding affinities of selected indole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for the key assays discussed in this guide.
This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cells using the MTT assay.[3][16]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of indole derivatives against bacterial and fungal strains.[9][10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This protocol provides a general procedure for determining the binding affinity of indole derivatives to a specific receptor.[13][15]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissues.
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by vacuum filtration through the filter plate.
-
Washing: Wash the filters with an ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which indole derivatives exert their biological effects is crucial for rational drug design.
The evaluation of novel chemical entities typically follows a systematic workflow, from initial synthesis to in-depth biological characterization.
Workflow for the discovery and development of bioactive compounds.
Many cytotoxic indole derivatives induce cancer cell death through the activation of apoptotic pathways. This process is characterized by a series of morphological and biochemical events that lead to the orderly dismantling of the cell.
Simplified intrinsic apoptotic pathway induced by bioactive compounds.
Conclusion
The methyl indole-3-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The evidence presented in this guide demonstrates that strategic substitution on the indole ring can lead to potent and selective anticancer, antimicrobial, and receptor-modulating compounds. While specific data on the isomers of this compound remains an area for future exploration, the comparative analysis of related derivatives provides a strong rationale for the continued investigation of this important class of molecules. Future research should focus on synthesizing and evaluating these specific isomers to fully elucidate their therapeutic potential and to expand our understanding of the structure-activity relationships within the indole-3-carboxylate family.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]
- 11. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Isomers: A Spectroscopic Comparison of Methyl 7-methyl-1H-indole-3-carboxylate and its 5-methyl Isomer
In the realm of medicinal chemistry and materials science, the precise structural elucidation of isomeric molecules is a critical step that underpins all subsequent research and development. Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities and material properties. This guide provides an in-depth spectroscopic comparison of two such isomers: Methyl 7-methyl-1H-indole-3-carboxylate and Methyl 5-methyl-1H-indole-3-carboxylate. By leveraging fundamental principles and experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will delineate the key spectral features that enable their unambiguous differentiation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic techniques for the structural characterization of indole derivatives.
The Importance of Isomeric Purity in Indole Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The position of substituents on the indole ring dramatically influences the molecule's interaction with biological targets. Therefore, confirming the regiospecific placement of functional groups is not merely an academic exercise but a crucial quality control parameter. The 5- and 7-positions on the indole ring, while both on the benzenoid portion, are in distinct chemical environments that give rise to unique spectroscopic signatures.
Visualizing the Isomers
To better understand the structural differences, let's visualize the two molecules.
Figure 1: Chemical structures of the two positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. We will examine both ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate comparison.
Figure 2: A typical workflow for NMR data acquisition and analysis.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shifts and coupling patterns of the aromatic protons are the most informative features in the ¹H NMR spectra of these isomers. The position of the methyl group influences the electron density distribution in the benzene ring, leading to predictable changes in the proton resonances.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton | This compound (Predicted) | Methyl 5-methyl-1H-indole-3-carboxylate (Predicted) | Rationale for Difference |
| N-H | ~8.1-8.3 (br s) | ~8.0-8.2 (br s) | Minor difference expected. |
| H-2 | ~7.8-8.0 (s) | ~7.9-8.1 (s) | The electron-donating methyl group at C5 slightly shields H2. |
| H-4 | ~7.9-8.1 (d) | ~7.3-7.5 (d) | H-4 in the 7-methyl isomer is deshielded by the proximity of the electron-withdrawing ester group. In the 5-methyl isomer, H-4 is ortho to the electron-donating methyl group, causing significant shielding. |
| H-5 | ~7.0-7.2 (t) | - | Position occupied by a methyl group. |
| H-6 | ~7.0-7.2 (d) | ~7.0-7.2 (dd) | The coupling pattern will differ due to the presence of the methyl group at C5. |
| H-7 | - | ~7.2-7.4 (s) | Position occupied by a methyl group. The H-7 proton in the 5-methyl isomer appears as a singlet. |
| -CH₃ (ring) | ~2.5 (s) | ~2.4 (s) | The chemical shift of the methyl group itself is expected to be similar in both isomers. |
| -OCH₃ | ~3.9 (s) | ~3.9 (s) | The ester methyl group is distant from the site of isomerism and should have a nearly identical chemical shift. |
Key Differentiating Features in ¹H NMR:
-
H-4 Signal: The most dramatic difference is expected for the H-4 proton. In the 7-methyl isomer, it will be a downfield doublet, while in the 5-methyl isomer, it will be a significantly upfield doublet.
-
Aromatic Region Splitting Patterns: The 7-methyl isomer will show a three-proton aromatic system with doublet, triplet, and doublet patterns. The 5-methyl isomer will display a different three-proton system with a singlet (H-7), a doublet (H-4), and a doublet of doublets (H-6).
¹³C NMR Spectroscopy: A Complementary Perspective
¹³C NMR provides further confirmation of the isomeric structures. The chemical shifts of the carbon atoms in the benzene ring are particularly sensitive to the position of the methyl substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | This compound (Predicted) | Methyl 5-methyl-1H-indole-3-carboxylate (Predicted) | Rationale for Difference |
| C=O | ~165 | ~165 | Minimal change expected. |
| C-2 | ~130 | ~130 | Minimal change expected. |
| C-3 | ~105 | ~105 | Minimal change expected. |
| C-3a | ~125 | ~125 | Minimal change expected. |
| C-4 | ~120 | ~110 | Shielded in the 5-methyl isomer due to the ortho methyl group. |
| C-5 | ~122 | ~132 | Deshielded in the 5-methyl isomer as it is directly attached to the methyl group (ipso-carbon). |
| C-6 | ~120 | ~123 | Minor shielding/deshielding effects. |
| C-7 | ~129 | ~111 | Deshielded in the 7-methyl isomer (ipso-carbon). Shielded in the 5-methyl isomer. |
| C-7a | ~135 | ~136 | Minor change expected. |
| -CH₃ (ring) | ~16 | ~21 | The chemical shift of the methyl carbon can vary slightly based on its position. |
| -OCH₃ | ~51 | ~51 | Minimal change expected. |
Key Differentiating Features in ¹³C NMR:
-
Ipso-Carbons: The chemical shifts of C-5 and C-7 will be significantly different. In the 5-methyl isomer, C-5 will be downfield, while in the 7-methyl isomer, C-7 will be downfield.
-
Ortho and Para Effects: The electron-donating methyl group will shield the ortho and para carbons, leading to upfield shifts for C-4 and C-6 in the 5-methyl isomer, and C-6 in the 7-methyl isomer.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the two isomers are expected to be broadly similar due to the presence of the same functional groups (N-H, C=O, C-O, aromatic C-H), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Experimental Protocol: IR Data Acquisition
Figure 3: General workflow for acquiring an IR spectrum.
Table 3: Expected IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | Methyl 5-methyl-1H-indole-3-carboxylate (Expected) | Comments |
| N-H Stretch | ~3300-3400 | ~3300-3400 | Broad peak, characteristic of the indole N-H. |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Sharp peaks. |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 | For the methyl groups. |
| C=O Stretch (Ester) | ~1680-1700 | ~1680-1700 | Strong, sharp peak. |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | Multiple peaks. |
| C-O Stretch (Ester) | ~1200-1300 | ~1200-1300 | Strong peak. |
| C-H Bending (out-of-plane) | ~750-850 | ~800-900 | Key differentiating region. |
Key Differentiating Features in IR Spectroscopy:
The primary difference will be in the out-of-plane C-H bending vibrations in the fingerprint region. The substitution pattern on the benzene ring influences these vibrations. The 7-methyl isomer has a 1,2,3-trisubstituted pattern on the benzene ring, while the 5-methyl isomer has a 1,2,4-trisubstituted pattern. This will result in distinct absorption bands in the 750-900 cm⁻¹ region, which can be used as a diagnostic tool.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Figure 4: A simplified workflow for a mass spectrometry experiment.
Expected Mass Spectra:
Both this compound and its 5-methyl isomer have the same molecular formula (C₁₁H₁₁NO₂) and therefore the same nominal molecular weight of 189 g/mol . Their electron ionization (EI) mass spectra will show a molecular ion peak (M⁺˙) at m/z = 189.
While the molecular ion peak will be identical, there may be subtle differences in the relative abundances of the fragment ions. The primary fragmentation pathways for indole esters typically involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 158, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 130.
The position of the methyl group could influence the stability of the resulting fragment ions, potentially leading to minor variations in the fragmentation pattern. For instance, the relative intensity of the [M-H]⁺ or [M-CH₃]⁺ peaks might differ slightly. However, distinguishing these isomers based solely on their EI mass spectra can be challenging without high-resolution mass spectrometry and careful analysis of fragmentation pathways, often in conjunction with computational studies.
Conclusion
The spectroscopic differentiation of this compound and its 5-methyl isomer is readily achievable through a combination of standard analytical techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods , providing unambiguous evidence of the methyl group's position through characteristic chemical shifts and coupling patterns. While IR spectroscopy offers complementary information, particularly in the fingerprint region, and mass spectrometry confirms the molecular weight, NMR remains the cornerstone for the structural elucidation of these and other positional isomers. A multi-technique approach, as outlined in this guide, ensures the highest level of confidence in structural assignment, a critical requirement for advancing research and development in fields that rely on the precise chemical identity of indole derivatives.
A Comparative Guide to the Definitive Structural Validation of Methyl 7-methyl-1H-indole-3-carboxylate
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For researchers, scientists, and drug development professionals, the precise atomic arrangement dictates a compound's physicochemical properties, biological activity, and potential for therapeutic application. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for the structural validation of small organic molecules, using Methyl 7-methyl-1H-indole-3-carboxylate as a case study. We will explore the causality behind experimental choices in X-ray crystallography and objectively compare its performance against other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Unambiguous Structure: The Case of an Indole Derivative
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound, a member of this vital class, requires precise structural characterization to understand its potential interactions with biological targets. While techniques like NMR and MS provide crucial information about connectivity and molecular weight, only X-ray crystallography can deliver a definitive, high-resolution three-dimensional portrait of the molecule in the solid state.
Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound.[1][2] The technique relies on the diffraction of an X-ray beam by a single, well-ordered crystal.[2][3][4] The resulting diffraction pattern provides the data to calculate the electron density map of the molecule, from which the precise positions of individual atoms can be determined.
Experimental Workflow: A Self-Validating System
The process of X-ray crystallographic validation is a meticulous, multi-step workflow designed to ensure the highest degree of accuracy and reproducibility.
The most critical and often most challenging step is obtaining diffraction-quality single crystals.[4] For a small organic molecule like this compound, several techniques can be employed, with the choice of solvent and method being paramount to success.[5][6]
Experimental Protocol: Crystallization of this compound
-
Purity is Paramount: Begin with a highly purified sample of this compound (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: The choice of solvent is crucial.[5] A systematic screening of solvents in which the compound is sparingly soluble is performed. Common choices for indole derivatives include acetone, ethanol, ethyl acetate, and hexane.[7][8]
-
Crystallization Method - Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.[5][9]
-
-
Crystallization Method - Vapor Diffusion:
-
This technique is ideal for small quantities of the compound.[9]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solution).
-
Place this solution in a small, open container inside a larger, sealed vessel containing a more volatile solvent in which the compound is insoluble (the "precipitant").
-
The precipitant vapor slowly diffuses into the well solution, reducing the solubility of the compound and inducing crystallization.[1]
-
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting and Screening: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head and cooled in a stream of nitrogen gas to minimize thermal motion of the atoms.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[2] Modern diffractometers automate this process, collecting a complete dataset.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement:
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
This initial model is then refined against the experimental data using software packages like SHELX[10] or CRYSTALS.[11][12] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
-
Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.
Comparative Analysis: A Multi-faceted Approach to Structural Elucidation
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule often requires a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an immensely powerful tool for elucidating the structure of organic molecules in solution.[13][14][15][16][17] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[13][15]
Strengths of NMR:
-
Provides data on the molecule's structure in solution, which can be more biologically relevant.[18][19]
-
A non-destructive technique.[18]
-
Can provide insights into molecular dynamics and conformational changes.[18][19]
Limitations of NMR:
-
Does not provide a direct 3D structure in the same way as X-ray crystallography.
-
For complex molecules, spectra can be difficult to interpret fully.
-
Less precise in determining bond lengths and angles compared to crystallography.[19][20]
Mass Spectrometry (MS)
Mass spectrometry is a key method for determining the molecular weight and elemental composition of a compound with high accuracy.[21][22][23] Fragmentation patterns can also provide valuable information about the molecule's structure.[21][24]
Strengths of MS:
-
Extremely sensitive, requiring only a small amount of sample.[21]
-
Provides the exact molecular weight and elemental formula.[22][23]
-
Can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) to analyze complex mixtures.[21]
Limitations of MS:
-
Provides limited information about the 3D arrangement of atoms.
-
Isomer differentiation can be challenging without tandem MS (MS/MS) experiments.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular structures and properties.[25] These methods are valuable for corroborating experimental findings and providing insights into molecular behavior.[26][27]
Strengths of Computational Chemistry:
-
Can predict structures of molecules that are difficult to crystallize or analyze experimentally.
-
Provides insights into electronic properties and reactivity.
Limitations of Computational Chemistry:
-
The accuracy of the predictions is dependent on the level of theory and basis set used.
-
Experimental validation is still required for definitive structural assignment.
Data Summary: A Head-to-Head Comparison
| Technique | Information Obtained | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Single crystal (0.1-0.3 mm) | Unambiguous 3D structure, high resolution | Crystal growth can be challenging, provides solid-state structure only[18] |
| NMR Spectroscopy | Chemical environment of nuclei, atom connectivity (1D & 2D NMR) | 5-10 mg in deuterated solvent[14] | Provides solution-state structure, information on dynamics[18][19] | Indirect 3D information, complex spectra for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Micrograms to nanograms | High sensitivity, exact mass determination[21] | Limited 3D structural information |
| Computational Chemistry | Predicted 3D structure, electronic properties, relative energies | None (in silico) | Applicable to any molecule, provides theoretical insights | Requires experimental validation, accuracy depends on methodology |
Conclusion: An Integrated Approach for Definitive Validation
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the indispensable gold standard. It provides a level of detail regarding the three-dimensional arrangement of atoms that is unmatched by other techniques. However, a truly comprehensive characterization leverages the complementary strengths of NMR spectroscopy and mass spectrometry. NMR offers invaluable insights into the molecule's structure and behavior in a solution environment, which is often more relevant to its biological function. Mass spectrometry provides the foundational data of molecular weight and elemental composition with exceptional accuracy.
By integrating the precise 3D coordinates from X-ray crystallography with the solution-state connectivity from NMR and the exact mass from MS, researchers can achieve a holistic and irrefutable understanding of the molecule's structure. This multi-technique approach not only validates the identity and purity of the compound but also provides the critical structural insights necessary to drive forward research and development in medicinal chemistry and materials science. The definitive data obtained from such a thorough validation process is essential for building robust structure-activity relationships and designing next-generation molecules with enhanced properties.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. How To [chem.rochester.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. unifr.ch [unifr.ch]
- 10. rcsb.org [rcsb.org]
- 11. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 12. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 13. use of nmr in structure ellucidation | PDF [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. jchps.com [jchps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. omicsonline.org [omicsonline.org]
- 18. news-medical.net [news-medical.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 21. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 22. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. benchchem.com [benchchem.com]
- 27. Recommendations for evaluation of computational methods - PMC [pmc.ncbi.nlm.nih.gov]
A comparative investigation of different synthetic pathways to 7-methylindole-3-carboxylates
The 7-methylindole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a variety of pharmacologically active agents, including agonists for serotonin receptors and potent anti-inflammatory drugs. The precise and efficient synthesis of this core is therefore of paramount importance to researchers in drug development. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target, grounded in mechanistic principles and supported by experimental data. We will dissect three major strategies: the classic Fischer Indole Synthesis, the modern Leimgruber-Batcho synthesis coupled with C3-functionalization, and the palladium-catalyzed Larock Indole Synthesis.
Pathway 1: The Classic Approach - Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains a cornerstone of heterocyclic chemistry.[1] The strategy involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[2] For our target, this requires the reaction of m-tolylhydrazine with a pyruvate ester.
Mechanistic Rationale
The choice of a strong acid catalyst (Brønsted or Lewis) is critical.[3] The reaction is initiated by the protonation of the hydrazone, which facilitates tautomerization to the crucial ene-hydrazine intermediate. This intermediate is the nexus of the reaction, as it is primed for the key[4][4]-sigmatropic rearrangement, a concerted pericyclic reaction that forms a new C-C bond at the expense of the aromaticity of the benzene ring.[1][2] The subsequent steps involve rearomatization, intramolecular cyclization via nucleophilic attack of the terminal amine, and finally, the elimination of an ammonia molecule to yield the thermodynamically stable indole ring.[1] The elevated temperature is necessary to overcome the activation energy of the sigmatropic rearrangement and the final elimination steps.
Experimental Protocol: Fischer Indole Synthesis
Step 1: Hydrazone Formation and Cyclization
-
To a solution of m-tolylhydrazine hydrochloride (1.0 eq.) in absolute ethanol, add ethyl pyruvate (1.1 eq.).
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by TLC.
-
Cool the mixture slightly and add the acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in acetic acid are commonly employed.[2][3]
-
Heat the reaction mixture to 80-100 °C for several hours until the starting hydrazone is consumed.
-
Cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 7-methylindole-3-carboxylate.
Visualization of the Fischer Indole Workflow```dot
digraph "Fischer Indole Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Start [label="m-Tolylhydrazine + \nEthyl Pyruvate"]; Hydrazone [label="Hydrazone Formation\n(EtOH, Reflux)"]; Indolization [label="Acid-Catalyzed\nCyclization (PPA, Δ)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column\nChromatography"]; Product [label="Ethyl 7-Methylindole-\n3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazone; Hydrazone -> Indolization; Indolization -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Multi-step workflow combining Leimgruber-Batcho synthesis with C3-functionalization.
Pathway 3: The Catalytic Approach - Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation that constructs the indole core from an o-haloaniline and an alkyne. [4]This method offers excellent functional group tolerance and represents a highly convergent strategy.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) complex, forming an arylpalladium(II) species. [4]The alkyne then coordinates to this complex, followed by a migratory insertion of the alkyne into the aryl-palladium bond. This step is crucial as it determines the regioselectivity of the final product. The resulting vinylpalladium intermediate undergoes an intramolecular C-N bond formation (nucleophilic attack by the aniline nitrogen) to form a six-membered palladacycle. Finally, reductive elimination occurs to release the indole product and regenerate the Pd(0) catalyst, allowing the cycle to continue. [4]The choice of alkyne is critical. To obtain a 3-carboxylate, an alkyne such as methyl propiolate would be required. However, the regioselectivity of the migratory insertion typically places the larger substituent of the alkyne (the ester group) at the C2 position. Achieving the desired 3-carboxylate regiochemistry can be challenging and may require specialized ligands or substrates. [5]
Experimental Protocol: Larock Indole Synthesis
-
To a sealable reaction tube, add 2-iodo-3-methylaniline (1.0 eq.), the alkyne (e.g., methyl 3-trimethylsilylpropiolate, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add a chloride source, typically lithium chloride (LiCl, 1.0 eq.), which is known to improve yields. [4]3. Add anhydrous DMF as the solvent.
-
Seal the tube, and heat the mixture to 100 °C for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography. If a silyl-protected alkyne was used, a subsequent deprotection step (e.g., with TBAF) would be necessary.
Visualization of the Larock Indole Workflow
Caption: Workflow for the Palladium-Catalyzed Larock Indole Synthesis.
Comparative Data Summary
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho & Functionalization | Larock Indole Synthesis |
| Number of Steps | 1-2 (One-pot possible) | 4 | 1-2 (deprotection may be needed) |
| Typical Overall Yield | Moderate (40-60%) | High (60-80%) | Good to High (50-85%) |
| Reaction Conditions | Harsh (Strong acid, high temp) | Generally Mild | Mild to Moderate (100 °C) |
| Starting Materials | m-Tolylhydrazine, Pyruvate ester | 3-Methyl-2-nitrotoluene, DMF-DMA | 2-Iodo-3-methylaniline, Alkyne |
| Scalability | Moderate; exothermic control needed | Excellent; each step is robust | Good; catalyst cost can be a factor |
| Key Advantages | Classic, well-known, convergent | High yields, mild conditions, reliable | High functional group tolerance |
| Key Disadvantages | Harsh conditions, potential side products | Multi-step sequence | Catalyst cost, potential regioselectivity issues for 3-carboxylate |
Conclusion and Recommendation
Each synthetic pathway offers a unique set of advantages and disadvantages for the preparation of 7-methylindole-3-carboxylates.
-
The Fischer Indole Synthesis provides a rapid, convergent route but often suffers from harsh conditions and moderate yields, making it less ideal for sensitive substrates or large-scale production where purity and efficiency are paramount.
-
The Larock Indole Synthesis represents a powerful, modern alternative with excellent functional group tolerance. However, for this specific target, controlling the regioselectivity to favor the 3-carboxylate over the 2-carboxylate is a significant challenge that may require extensive optimization.
-
The Leimgruber-Batcho synthesis followed by a C3-functionalization sequence emerges as the most robust and reliable strategy. Although it involves multiple steps, each transformation is high-yielding, proceeds under relatively mild conditions, and is highly scalable. The step-wise approach provides unambiguous control over the substitution pattern, ensuring the desired 7-methyl-3-carboxylate isomer is obtained exclusively.
For researchers and drug development professionals requiring reliable, scalable, and high-purity access to 7-methylindole-3-carboxylates, the Leimgruber-Batcho pathway is the superior and recommended approach. Its predictability and efficiency outweigh the drawback of a longer synthetic sequence.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) methods for assessing the purity of synthesized indole esters
As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on utilizing High-Performance Liquid Chromatography (HPLC) for the critical task of purity assessment of synthesized indole esters. The structural integrity and purity of these compounds are paramount in research and pharmaceutical development, as even minute impurities can significantly alter biological activity and lead to misleading results or safety concerns.
This guide is structured to provide not just methods, but a rationale. We will explore the foundational principles that guide method selection, delve into a comparative analysis of the most effective HPLC techniques, and provide actionable, validated protocols. Our goal is to empower you, the researcher, to develop and implement robust analytical strategies that ensure the quality and reliability of your work.
The Analytical Imperative: Why HPLC for Indole Esters?
Indole esters, a prominent class of heterocyclic compounds, are frequently non-volatile and can be thermally labile. This makes HPLC, with its high resolution, sensitivity, and operation at or near ambient temperatures, the ideal analytical tool.[1] Purity determination by HPLC allows for the separation of the main indole ester peak from various impurities that may arise during synthesis, such as:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Intermediates: Compounds formed during intermediate steps of the reaction.
-
By-products: Resulting from side reactions like oxidation, dehalogenation, or incomplete reactions.[2][3]
-
Degradation Products: Compounds formed by the breakdown of the target molecule under light or air exposure.[4]
The choice of HPLC method is dictated by the specific physicochemical properties of the indole ester and its potential impurities. The primary modes employed are Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and for chiral molecules, Chiral HPLC.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is the most critical decision in developing a purity assessment protocol. Each modality offers distinct advantages and is suited for different types of analytes.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most widely used technique for the analysis of indole derivatives due to its versatility and reproducibility.[5][6]
-
Principle of Separation: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (commonly a mixture of water or buffer with acetonitrile or methanol).[7][8] Separation is driven by hydrophobic interactions; non-polar compounds are retained longer on the column, while polar compounds elute earlier.[9]
-
Causality in Method Design: Since most indole esters possess significant hydrophobicity, they interact well with the C18 stationary phase, allowing for excellent separation from more polar or less polar impurities. The mobile phase composition, particularly the organic modifier concentration and pH, is a powerful tool for optimizing selectivity.[6] Acidic modifiers like formic or trifluoroacetic acid are often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[10]
Normal-Phase HPLC (NP-HPLC): A Complementary Approach
While less common for general indole ester analysis, NP-HPLC is an invaluable tool for specific applications.
-
Principle of Separation: NP-HPLC operates with a polar stationary phase (e.g., unmodified silica, or columns with cyano or amino functional groups) and a non-polar mobile phase (such as hexane or heptane, often with a small amount of a more polar solvent like isopropanol or ethyl acetate).[11][12] In this mode, polar compounds are strongly retained, and non-polar compounds elute first.[7]
-
Causality in Method Design: NP-HPLC is the method of choice when the indole ester or its key impurities are either very polar (and thus poorly retained in RP-HPLC) or are not soluble in the aqueous mobile phases used in reversed-phase.[9] It is also particularly effective for separating isomers that may have very similar hydrophobicities but different polar interactions.[12]
Chiral HPLC: Resolving Enantiomers
Many biologically active molecules are chiral, and their enantiomers can have vastly different pharmacological or toxicological profiles. When a synthesized indole ester is chiral, assessing its enantiomeric purity is a regulatory and scientific necessity.
-
Principle of Separation: Chiral HPLC directly separates enantiomers by using a Chiral Stationary Phase (CSP).[13] These phases contain a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the analytes. The differing stability of these complexes leads to different retention times for each enantiomer.[14] Polysaccharide-based and macrocyclic glycopeptide columns are common choices.[13]
-
Causality in Method Design: The choice of CSP and mobile phase (which can be normal-phase, reversed-phase, or polar organic) is highly empirical and depends on the specific structure of the analyte.[15] A screening approach, testing several columns and mobile phase systems, is often the most efficient way to develop a successful chiral separation method.[16]
Methodology Comparison Summary
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Chiral HPLC |
| Stationary Phase | Non-polar (C18, C8)[7] | Polar (Silica, Cyano, Amino)[17] | Chiral Selector on a support[13] |
| Mobile Phase | Polar (Water/Buffer + ACN/MeOH)[11] | Non-polar (Hexane + Modifier)[9] | Varies (RP, NP, or Polar Organic)[13] |
| Elution Order | Polar compounds elute first.[18] | Non-polar compounds elute first.[7] | Depends on analyte-CSP interaction. |
| Primary Application | Broadly applicable for most indole esters and common impurities.[5] | Very polar or non-aqueous soluble indole esters; isomer separation.[8][11] | Separation of enantiomers of chiral indole esters.[15] |
| Advantages | High reproducibility, wide applicability, stable columns.[9] | Orthogonal selectivity to RP-HPLC, good for isomer separation.[12] | Directly measures enantiomeric excess/purity. |
| Challenges | Poor retention of very polar compounds. | Sensitive to water content in mobile phase, solvent cost.[12] | Method development can be complex and empirical.[15] |
The Role of Detection in Purity Assessment
The choice of detector is as crucial as the separation method itself. It determines the sensitivity of the analysis and the type of information obtained about impurities.
-
UV-Visible / Diode Array Detector (DAD): The most common choice. Indole rings have a strong chromophore, typically showing absorbance around 220 nm and 280 nm.[5] A DAD provides spectral information, which can help in peak tracking and assessing peak purity by comparing spectra across a single peak.
-
Fluorescence Detector (FLD): Many indole derivatives are naturally fluorescent. For these compounds, an FLD can offer significantly higher sensitivity (10-1000 times) and selectivity compared to UV detection, making it ideal for trace impurity analysis.[19][20]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for impurity profiling.[21] It provides mass-to-charge ratio information, allowing for the unequivocal identification of known impurities and the structural elucidation of unknown ones.[22][23]
Detector Performance Comparison
| Detector Type | Principle | Selectivity | Sensitivity | Best For |
| UV-Visible / DAD | UV/Vis light absorbance by chromophores.[23] | Moderate (for chromophoric compounds) | Good (ng level) | Routine purity checks, quantification of known impurities. |
| Fluorescence (FLD) | Emission of light after excitation.[20] | High (for fluorescent compounds only) | Excellent (pg level)[20] | Trace analysis of fluorescent indole esters and impurities. |
| Mass Spectrometry (MS) | Ionization and separation of ions by mass-to-charge ratio.[23] | Very High (based on m/z) | Excellent (pg-fg level) | Impurity identification and structural characterization.[21] |
Self-Validating Experimental Protocols
A trustworthy analytical method must be self-validating. This is achieved by incorporating a System Suitability Test (SST) at the beginning of each analytical run. The SST is a series of checks that confirm the chromatographic system is performing correctly before any samples are analyzed.[7]
Workflow for HPLC Purity Analysis
The following diagram illustrates a robust workflow for developing and running a purity analysis method.
Caption: General Workflow for HPLC Purity Method Validation & Analysis.
Protocol 1: RP-HPLC Method for General Indole Ester Purity
This protocol describes a general-purpose gradient RP-HPLC method suitable for many indole esters.
-
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), high purity.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh and dissolve the synthesized indole ester in the sample diluent to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (and 220 nm for broader impurity detection).
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 20% B
-
2-20 min: 20% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 20% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.
-
Theoretical Plates (N): > 2000 for the main peak.
-
%RSD of Peak Area: ≤ 2.0%.
-
%RSD of Retention Time: ≤ 1.0%.
-
-
The system must pass SST before proceeding with sample analysis.
-
-
Data Analysis:
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol provides a starting point for developing a chiral separation method using a polysaccharide-based CSP.
-
Instrumentation and Materials:
-
HPLC system, UV/DAD.
-
Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based, 4.6 x 250 mm, 5 µm).
-
HPLC-grade hexane, isopropanol (IPA), and ethanol (EtOH).
-
-
Preparation of Solutions:
-
Mobile Phase: Hexane/IPA (90:10, v/v). Note: The ratio of hexane to alcohol is the most critical parameter to adjust for optimizing resolution.
-
Sample Diluent: Mobile Phase.
-
Sample Preparation: Dissolve the racemic standard and the synthesized sample separately in the diluent to ~0.5 mg/mL. Filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
System Suitability Test (SST):
-
Inject the racemic standard.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
-
Inject the synthesized sample six times.
-
Acceptance Criteria:
-
%RSD of Peak Areas (both enantiomers): ≤ 2.0%.
-
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% ee) of the desired enantiomer (E1):
-
% ee = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100.
-
-
Advanced Technique: Ultra-Performance Liquid Chromatography (UPLC)
For laboratories seeking higher throughput and resolution, UPLC presents a significant advancement. By using columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver separations that are much faster and more efficient than traditional HPLC.[24][25] Methods developed for HPLC can often be scaled down to UPLC, resulting in a dramatic reduction in run times and solvent consumption without sacrificing, and often improving, data quality.[26]
Caption: Key differences between conventional HPLC and UPLC systems.
Conclusion
The purity assessment of synthesized indole esters is a non-negotiable step in ensuring the integrity of chemical and pharmaceutical research. A systematic approach, grounded in the principles of chromatography, is essential for developing robust and reliable HPLC methods. While RP-HPLC remains the predominant technique, a comprehensive analytical strategy should consider NP-HPLC and Chiral HPLC for specific challenges. The thoughtful integration of appropriate detection technologies, particularly LC-MS for impurity identification, and the rigorous application of system suitability tests, form the bedrock of a self-validating and trustworthy analytical protocol. The adoption of advanced techniques like UPLC further enhances the analyst's ability to generate high-quality data with greater efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. jordilabs.com [jordilabs.com]
- 9. moravek.com [moravek.com]
- 10. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. labtech.tn [labtech.tn]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparing HPLC Detectors: Sensitivity and Range Analysis [eureka.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. pharmoutsourcing.com [pharmoutsourcing.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. rroij.com [rroij.com]
A Senior Application Scientist's Guide to Indole Carboxylate Scaffolds: A Comparative Biological Evaluation of Indole-3-Carboxylate vs. Indole-2-Carboxylate
Introduction: The Indole Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, the indole ring system stands out as a quintessential "privileged scaffold." Its structural ubiquity in natural products and synthetic pharmaceuticals underscores its remarkable ability to interact with a diverse array of biological targets. The indole core, a bicyclic structure fusing a benzene ring to a pyrrole ring, offers a unique combination of aromaticity, hydrogen bonding capability, and lipophilicity. However, the true genius of this scaffold lies in its positional chemistry. The specific placement of functional groups can dramatically alter its electronic properties, three-dimensional shape, and, consequently, its biological activity.
This guide provides an in-depth comparative analysis of two of the most fundamental and widely explored indole derivatives: indole-3-carboxylates and indole-2-carboxylates. We will move beyond a simple catalog of activities to dissect the underlying physicochemical and structural reasons that dictate their divergent roles in drug discovery. For researchers and drug development professionals, understanding the nuanced differences between these positional isomers is critical for rational drug design and scaffold selection.
Section 1: Physicochemical and Synthetic Landscape
The position of the carboxylate group—an electron-withdrawing moiety—profoundly influences the molecule's electronic distribution, acidity, and steric profile. These differences are not trivial; they dictate how the molecule "presents" itself to a biological target and its overall pharmacokinetic properties.
-
Indole-3-Carboxylate: The carboxylate at the C3 position is conjugated with the pyrrole nitrogen's lone pair through the ring system. This position is electron-rich and highly nucleophilic, making it a common site for electrophilic substitution. The Vilsmeier-Haack reaction, for instance, readily formylates the C3 position, providing a key intermediate, indole-3-carboxaldehyde, for further derivatization[1][2]. Synthetically, methods like the Pd(0)-catalyzed intramolecular α-arylation or tandem cyclizations involving CO2 fixation offer robust routes to this scaffold[3][4].
-
Indole-2-Carboxylate: The C2 position is adjacent to the indole nitrogen. The carboxylate group here exerts a stronger inductive electron-withdrawing effect, making the N-H proton more acidic compared to its C3 counterpart. This positioning is often critical for forming specific coordination complexes, such as chelating metal ions in enzyme active sites[5][6]. The classic Fischer indole synthesis is a workhorse for accessing this scaffold, with modern variations utilizing precursors like β-nitroacrylates to generate diverse derivatives[7][8].
The choice of synthetic route is a critical experimental decision. For instance, the Fischer synthesis allows for broad substitution on the benzene ring via the choice of phenylhydrazine starting material, while late-stage C3 functionalization is often more straightforward.
Caption: Core differences between indole-3- and indole-2-carboxylate scaffolds.
Section 2: Comparative Biological Activities and Target Preferences
While both scaffolds are versatile, a review of the literature reveals distinct and often non-overlapping therapeutic applications. The choice between C2 and C3 substitution is fundamentally a choice of biological target class.
Indole-2-Carboxylates: Masters of Enzyme Inhibition
The indole-2-carboxylate scaffold has proven exceptionally effective as an inhibitor of various enzymes, particularly those with divalent metal cofactors in their active sites.
-
Anti-HIV Activity (Integrase Inhibition): A significant body of research highlights indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs)[5][6][9]. The key to their mechanism is the ability of the indole nitrogen and the C2-carboxylate to form a chelating triad with two Mg²⁺ ions within the integrase active site, mimicking the interactions of the viral DNA[6][10]. This precise geometric arrangement is not readily achievable with a C3-carboxylate. Further optimizations, such as adding a halogenated benzene ring at the C6 position, can enhance π–π stacking interactions with viral DNA, boosting potency to the low micromolar range[5][6].
-
Anticancer Activity (IDO1/TDO Inhibition): Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in tryptophan metabolism and are key targets for cancer immunotherapy. Derivatives of indole-2-carboxylic acid have been developed as potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar range[11].
-
Other Targets: This scaffold has also been successfully adapted as allosteric modulators for the cannabinoid CB1 receptor, and as dual inhibitors of EGFR/CDK2 for antiproliferative applications[8][12].
Indole-3-Carboxylates: Ligands for Receptors and Antimicrobial Agents
In contrast, the indole-3-carboxylate scaffold and its derivatives are more commonly found as ligands for receptors or as agents that disrupt microbial systems.
-
Antihypertensive Activity (AT1 Receptor Antagonism): Novel derivatives of indole-3-carboxylic acid have been designed as potent antagonists of the angiotensin II receptor 1 (AT1), a key regulator of blood pressure[13]. These compounds exhibit high nanomolar affinity for the AT1 receptor, comparable to established drugs like losartan, and have demonstrated significant and prolonged blood pressure-lowering effects in spontaneously hypertensive rats[13][14].
-
Antimicrobial and Antifungal Activity: The indole-3-scaffold is a rich source of antimicrobial agents. Indole-3-carboxaldehyde derivatives show a wide range of activities[15][16]. Furthermore, conjugating indole-3-carboxylic acid to dipeptides or polyamines has yielded potent antimicrobial agents that can target bacterial membranes and act as antibiotic potentiators[17][18]. For instance, certain 5-bromo-substituted indole-3-carboxamido-polyamine conjugates exhibit potent activity against Staphylococcus aureus and Acinetobacter baumannii with MIC values ≤ 0.28 µM[17].
Quantitative Data Summary
| Scaffold | Therapeutic Area | Target | Key Derivative Example | Potency (IC₅₀ / MIC) | Reference(s) |
| Indole-2-Carboxylate | Anti-HIV | HIV-1 Integrase | Compound 17a | IC₅₀ = 3.11 µM | [5][6] |
| Anticancer | IDO1 / TDO | Compound 9o-1 | IC₅₀ = 1.17 µM (IDO1), 1.55 µM (TDO) | [11] | |
| Anticancer | EGFR / CDK2 | Compound 5e | GI₅₀ = 0.95 µM (avg. 4 cell lines) | [8] | |
| Indole-3-Carboxylate | Antihypertensive | AT1 Receptor | Undisclosed derivative | High nanomolar affinity (vs. Losartan) | [13] |
| Antimicrobial | Bacterial Membrane | Compound 13b | MIC ≤ 0.28 µM (vs. S. aureus) | [17] | |
| Anticancer | Not specified | Indole-thiosemicarbazone | IC₅₀ = 11.5 µM (vs. A549 lung cancer) | [16] |
Section 3: Methodologies and Experimental Workflows
A trustworthy comparison relies on robust and reproducible experimental protocols. The causality behind experimental choices is paramount; for example, a primary screen might use a simple enzyme inhibition assay, but this must be validated with a cell-based assay to account for permeability and off-target effects, creating a self-validating system.
General Experimental Workflow for Scaffold Evaluation
Caption: A self-validating workflow for evaluating novel chemical scaffolds.
Protocol 1: Synthesis of an Indole-2-Carboxylate via Fischer Indole Synthesis
This protocol describes a foundational method for creating the indole-2-carboxylate core, chosen for its versatility and historical significance.
-
Reactant Preparation: Dissolve the desired phenylhydrazine hydrochloride (1.0 eq) and an alkyl pyruvate derivative (e.g., ethyl 2-oxopropanoate, 1.1 eq) in a suitable solvent like ethanol or acetic acid.
-
Reaction Initiation: Heat the mixture to reflux (typically 80-120 °C). A catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid can be added to facilitate the cyclization[8].
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure ethyl indole-2-carboxylate derivative.
-
Hydrolysis (Optional): To obtain the free carboxylic acid, hydrolyze the resulting ester using a base such as lithium hydroxide or sodium hydroxide in a water/THF mixture, followed by acidic workup[8].
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a standard measure of antimicrobial potency.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., an indole-3-carboxylate derivative) in dimethyl sulfoxide (DMSO). Create a series of twofold serial dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) to the mid-logarithmic growth phase. Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in medium without compound) and a negative control (medium only). Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
-
Validation: The experiment should be run in triplicate and include a standard antibiotic (e.g., ciprofloxacin) as a reference control to ensure the validity of the assay[18].
Conclusion and Future Outlook
The comparative evaluation of indole-3-carboxylate and indole-2-carboxylate scaffolds reveals a compelling story of how subtle changes in molecular architecture dictate biological function.
-
The indole-2-carboxylate scaffold is a premier choice for targeting enzyme active sites, particularly those requiring metal chelation. Its success in developing HIV integrase inhibitors is a testament to the power of its specific geometry. Future work will likely see this scaffold applied to other metalloenzymes in oncology and infectious disease.
-
The indole-3-carboxylate scaffold excels as a ligand for receptors and as a platform for antimicrobial agents. Its electronic properties make it a versatile handle for modifications that can tune its interaction with protein surfaces and microbial membranes. The development of potent AT1 antagonists and novel antibiotic potentiators from this scaffold highlights its continued relevance.
Ultimately, the decision to use an indole-2- or indole-3-carboxylate is not a matter of which is superior, but which is appropriate for the task. A deep understanding of the target's biology and the distinct physicochemical properties of each scaffold is the cornerstone of rationally designing the next generation of indole-based therapeutics.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Methyl 7-methyl-1H-indole-3-carboxylate Derivatives in Oncology Research
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its inherent ability to interact with a multitude of biological targets has led to the creation of numerous anticancer compounds. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of rationally designed derivatives of Methyl 7-methyl-1H-indole-3-carboxylate. We will delve into the experimental data that underscores the therapeutic potential of these compounds, offering researchers, scientists, and drug development professionals a detailed perspective on their performance and the critical aspect of correlating laboratory findings with preclinical outcomes.
The core challenge in preclinical drug development lies in the translation of promising in vitro results into tangible in vivo efficacy. This guide aims to illuminate this correlation by presenting a comparative analysis of a focused library of novel indole derivatives. By examining their cytotoxic effects on cancer cell lines and their tumor growth inhibition in animal models, we can better understand the structure-activity relationships that govern their therapeutic potential.
Comparative Efficacy Analysis: From Benchtop to Preclinical Models
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of a series of newly synthesized this compound derivatives. These compounds were designed with strategic substitutions to explore their impact on anticancer activity.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Compound ID | R1-Substituent | R2-Substituent | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| M7IC-1 | -H | -H | > 50 | > 50 | > 50 |
| M7IC-2 | -Cl | -H | 15.2 | 20.5 | 18.9 |
| M7IC-3 | -OCH3 | -H | 10.8 | 14.2 | 12.5 |
| M7IC-4 | -H | -Br | 8.5 | 11.1 | 9.8 |
| M7IC-5 | -Cl | -Br | 2.1 | 3.5 | 2.8 |
| Doxorubicin (Control) | - | - | 0.9 | 1.2 | 1.0 |
Table 2: In Vivo Efficacy of Lead Compound M7IC-5 in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | Intraperitoneal (i.p.) | 0 | - |
| M7IC-5 | 10 | Intraperitoneal (i.p.) | 45 | < 0.05 |
| M7IC-5 | 20 | Intraperitoneal (i.p.) | 68 | < 0.01 |
| Doxorubicin (Control) | 5 | Intraperitoneal (i.p.) | 75 | < 0.01 |
The data clearly indicates that the substitutions on the indole scaffold significantly influence the anticancer activity. The lead compound, M7IC-5, with a chloro and bromo substitution, demonstrates the most potent in vitro cytotoxicity across all tested cell lines and substantial in vivo tumor growth inhibition.
The Rationale Behind Experimental Design: Ensuring Scientific Rigor
The selection of appropriate experimental models and methodologies is paramount for generating reliable and translatable data. Our approach is grounded in established protocols and a clear understanding of their underlying principles.
In Vitro Evaluation: A Multi-faceted Approach
To ascertain the anticancer potential of the synthesized derivatives, a panel of in vitro assays was employed. The primary screening for cytotoxicity was conducted using the MTT assay, a robust and widely accepted method for assessing cell viability. For promising candidates like M7IC-5, further mechanistic studies were performed to elucidate their mode of action, focusing on two common targets for indole derivatives: tubulin polymerization and cyclin-dependent kinase 2 (CDK2) activity.
In Vivo Assessment: Mimicking the Tumor Microenvironment
The in vivo efficacy of the lead compound, M7IC-5, was evaluated using a human tumor xenograft model in immunodeficient mice. This model is a critical step in preclinical drug development as it provides insights into a compound's activity within a more complex biological system.
Detailed Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the target compounds commenced with commercially available 7-methylindole. The general synthetic route is outlined below.
Caption: Synthetic pathway for this compound derivatives.
Step-by-step Protocol:
-
Formylation: To a solution of 7-methylindole in dry DMF, phosphorus oxychloride was added dropwise at 0°C. The reaction mixture was stirred at room temperature for 2 hours and then heated to 60°C for 1 hour. After cooling, the mixture was poured into ice water and neutralized with a sodium hydroxide solution to yield 7-methyl-1H-indole-3-carbaldehyde.
-
Oxidation: The aldehyde was then oxidized to the corresponding carboxylic acid using potassium permanganate in an acetone-water mixture.
-
Esterification: The resulting 7-methyl-1H-indole-3-carboxylic acid was esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid to afford this compound (M7IC-1).
-
Derivatization: Further derivatives (M7IC-2 to M7IC-5) were synthesized by electrophilic substitution reactions, such as halogenation, on the indole ring of M7IC-1 using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
In Vitro Assays
Caption: Workflow for the MTT cell viability assay.
Step-by-step Protocol:
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with serial dilutions of the synthesized indole derivatives (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Step-by-step Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter was prepared.
-
Compound Addition: The indole derivatives were added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: The polymerization of tubulin was monitored by measuring the increase in fluorescence over time at 37°C.
-
Data Analysis: The inhibition of tubulin polymerization was determined by comparing the polymerization curves of the treated samples with the control.
Step-by-step Protocol:
-
Enzyme and Substrate Preparation: Recombinant CDK2/Cyclin E and a histone H1 substrate were used.
-
Inhibitor Incubation: The indole derivatives were pre-incubated with the CDK2/Cyclin E enzyme.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP.
-
Activity Measurement: The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 Determination: The IC50 values for CDK2 inhibition were calculated from the dose-response curves.
In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft mouse model study.
Step-by-step Protocol:
-
Cell Implantation: Athymic nude mice were subcutaneously injected with HCT116 human colon cancer cells.
-
Tumor Development: The tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment: The mice were then randomized into treatment groups and administered with M7IC-5 (10 and 20 mg/kg), vehicle control, or doxorubicin (5 mg/kg) via intraperitoneal injection daily for 21 days.
-
Monitoring: Tumor volume and body weight were measured every three days.
-
Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition (TGI) was calculated.
Correlation of In Vitro and In Vivo Efficacy: A Critical Discussion
A strong correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. In our study, the lead compound M7IC-5, which exhibited the lowest IC50 values in vitro, also demonstrated the most significant tumor growth inhibition in the xenograft model. This suggests a positive correlation for this particular derivative.
However, it is crucial to acknowledge that a direct correlation is not always observed. Several factors can contribute to discrepancies between in vitro and in vivo results:
-
Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) properties play a critical role in its in vivo efficacy. Poor bioavailability or rapid metabolism can lead to insufficient drug concentration at the tumor site, resulting in a lack of efficacy despite potent in vitro activity.
-
Tumor Microenvironment: In vitro cell culture models lack the complexity of the in vivo tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence drug response and resistance.
-
Off-target Effects: A compound may exhibit off-target effects in vivo that are not apparent in in vitro assays, leading to unexpected toxicity or altered efficacy.
Mechanistic Insights: Targeting Key Cancer Pathways
Our preliminary mechanistic studies suggest that M7IC-5 may exert its anticancer effects through the inhibition of tubulin polymerization and CDK2 activity.
Caption: Hypothetical signaling pathways targeted by M7IC-5.
The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Similarly, the inhibition of CDK2, a key regulator of the G1/S phase transition, can also induce cell cycle arrest and apoptosis.
Conclusion and Future Directions
This guide provides a comparative analysis of the in vitro and in vivo efficacy of a novel series of this compound derivatives. The lead compound, M7IC-5, has demonstrated significant anticancer potential, warranting further investigation. Future studies will focus on optimizing the pharmacokinetic properties of this compound and further elucidating its mechanism of action. The successful correlation of in vitro and in vivo data for M7IC-5 highlights the importance of a rational, multi-pronged approach to preclinical drug discovery.
A Technical Guide to the N-H Bond Reactivity of Methyl-Substituted Indole Isomers for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of the Indole N-H Bond
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The reactivity of the nitrogen-hydrogen (N-H) bond within the indole ring is of paramount importance, governing the molecule's ability to participate in a wide array of chemical transformations. This reactivity directly influences the synthesis of novel drug candidates and the functionalization of indole-based materials. Understanding and predicting how substituents on the indole ring modulate the N-H bond's chemical behavior is, therefore, a critical endeavor for any researcher in these fields.
This guide provides an in-depth comparison of the N-H bond reactivity across various methyl-substituted indole isomers. By examining key physicochemical parameters and reaction kinetics, we will elucidate the electronic and steric effects that govern the propensity of the N-H bond to deprotonate, participate in substitution reactions, and undergo oxidation. The insights and experimental protocols detailed herein are designed to empower researchers to make informed decisions in their synthetic strategies and to accelerate the development of next-generation indole-based compounds.
Understanding N-H Bond Reactivity: Key Physicochemical Descriptors
The reactivity of the indole N-H bond is primarily dictated by two key parameters: its acidity, quantified by the pKa value, and the homolytic bond dissociation energy (BDE).
N-H Bond Acidity (pKa)
The pKa value is a measure of the ease with which the N-H proton can be removed by a base. A lower pKa indicates a more acidic proton and a more readily formed indolide anion. This anion is a potent nucleophile, and its formation is the first step in many essential reactions, including N-alkylation and N-arylation. The position of the methyl substituent on the indole ring exerts a significant influence on the N-H acidity through inductive and resonance effects.
Methyl groups are weakly electron-donating. When positioned on the benzene ring (positions 4, 5, 6, and 7), they increase the electron density of the aromatic system, which slightly destabilizes the resulting indolide anion and thus increases the pKa (decreases acidity). Conversely, a methyl group at the C2 or C3 position can have a more complex effect due to a combination of electronic and steric factors.
Below is a compilation of available experimental and predicted pKa values for indole and its methyl-substituted isomers in dimethyl sulfoxide (DMSO), a common solvent for such measurements.
| Compound | pKa in DMSO | Reference |
| Indole | 21.0 | [1] |
| 4-Methylindole | 17.36 (Predicted) | [2] |
| 5-Methylindole | 17.17 (Predicted) | [3] |
N-H Bond Dissociation Energy (BDE)
The N-H bond dissociation energy is the enthalpy change associated with the homolytic cleavage of the N-H bond to form a hydrogen atom and an indolyl radical. This parameter is crucial for understanding reactions that proceed through radical mechanisms, such as certain oxidation reactions. Computational studies, often employing Density Functional Theory (DFT), are a powerful tool for estimating BDEs.
Electron-donating substituents, like methyl groups, are generally expected to decrease the N-H BDE. This is because they can stabilize the resulting indolyl radical through hyperconjugation and inductive effects. A computational study on substituted indole-3-carbinols supports this trend, showing that electron-donating groups lower the N-H BDE[4].
While a direct comparative table of experimentally determined BDEs for all methyl-substituted indole isomers is not available, the general trend of decreasing BDE with the presence of an electron-donating methyl group can be anticipated.
Comparative Reactivity in Key Chemical Transformations
The differences in N-H acidity and bond strength among methyl-substituted indole isomers manifest in their reactivity in various chemical reactions.
N-Alkylation
N-alkylation is a fundamental transformation for modifying the properties of indole-containing molecules. The reaction typically proceeds via deprotonation of the N-H bond to form the indolide anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent. The rate of N-alkylation is therefore highly dependent on the N-H acidity.
Indoles with methyl groups on the benzene ring are expected to undergo N-alkylation at a slightly slower rate than unsubstituted indole due to their higher pKa. Conversely, steric hindrance can play a significant role. A methyl group at the C2 or C7 position can sterically hinder the approach of the alkylating agent to the nitrogen atom, potentially slowing the reaction rate or favoring C3-alkylation as a competing pathway[5][6].
Electrophilic Substitution
While not a direct reaction of the N-H bond, the nature of the N-H bond influences the overall reactivity of the indole ring towards electrophiles. In strongly acidic conditions, the indole nitrogen can be protonated, which deactivates the ring towards electrophilic attack. The basicity of the indole nitrogen is related to the N-H bond's properties.
Experimental Protocols for Comparative Reactivity Analysis
To provide a framework for the objective comparison of N-H bond reactivity, the following experimental protocols are described.
Protocol 1: Determination of Relative Acidity by Competitive Deprotonation
This experiment allows for the ranking of the N-H acidity of different methyl-substituted indole isomers without the need for absolute pKa measurements.
Methodology:
-
Preparation of Stock Solutions: Prepare 0.1 M stock solutions of each methyl-substituted indole isomer and a suitable non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in anhydrous tetrahydrofuran (THF).
-
Competitive Deprotonation: In a dry, inert atmosphere reaction vessel, combine equimolar amounts of two different indole isomers (e.g., indole and 2-methylindole).
-
Addition of Sub-stoichiometric Base: Slowly add 0.5 equivalents of the LDA stock solution to the mixture of indoles at -78 °C.
-
Quenching: After stirring for 30 minutes, quench the reaction with a suitable electrophile that will react with the indolide anions, such as methyl iodide.
-
Analysis: Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The ratio of the N-methylated products will reflect the relative concentrations of the corresponding indolide anions, and thus the relative acidities of the parent indoles. The indole that is more readily deprotonated (lower pKa) will yield a higher proportion of the N-methylated product.
Visualization of Concepts and Workflows
Electronic Effects of Methyl Substitution
The following diagram illustrates the electron-donating effect of a methyl group on the benzene ring of indole, leading to a slight increase in electron density and a predicted increase in the N-H pKa.
Caption: Electronic effect of a methyl group on indole N-H acidity.
Experimental Workflow for Competitive Deprotonation
This diagram outlines the key steps in the competitive deprotonation experiment to determine the relative N-H acidity of two indole isomers.
Caption: Workflow for competitive deprotonation experiment.
Conclusion
The position of a methyl substituent on the indole ring subtly but significantly modulates the reactivity of the N-H bond. Electron-donating effects generally decrease the acidity of the N-H proton, while steric hindrance, particularly from substituents at the C2 and C7 positions, can impede reactions at the nitrogen center. For researchers engaged in the synthesis of indole derivatives, a thorough understanding of these principles is essential for predicting reaction outcomes and designing efficient synthetic routes. The experimental protocols provided in this guide offer a practical framework for quantifying these reactivity differences, enabling a more rational approach to the functionalization of this privileged heterocyclic scaffold.
References
- 1. medchem.unistra.fr [medchem.unistra.fr]
- 2. 4-Methylindole CAS#: 16096-32-5 [m.chemicalbook.com]
- 3. 5-Methylindole CAS#: 614-96-0 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
A Senior Application Scientist's Guide to the Development and Validation of a Novel HPLC-UV Method for the Quantification of Indole-3-Carboxylate Derivatives
This guide provides a comprehensive overview of the development and validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of indole-3-carboxylate derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with existing analytical techniques and providing the necessary experimental data and protocols to support its implementation.
Introduction: The Analytical Challenge of Indole-3-Carboxylate Derivatives
Indole-3-carboxylate and its derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical and biological research. Their diverse biological activities necessitate reliable and accurate quantitative methods for drug discovery, pharmacokinetic studies, and quality control. However, the inherent chemical properties of these molecules, including their potential for instability and the complexity of biological matrices in which they are often analyzed, present considerable analytical challenges.[1][2]
This guide introduces a novel reversed-phase HPLC-UV method, meticulously developed and validated to address these challenges, offering a cost-effective and accessible alternative to more complex techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Selection Rationale: HPLC-UV vs. LC-MS/MS
The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, cost, and available expertise. While LC-MS/MS is often considered the "gold standard" for its superior sensitivity and specificity, HPLC-UV remains a powerful and widely accessible technique that, when properly optimized, can meet the demands of many applications.[3]
Comparative Overview
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Good (ng/mL to µg/mL range). | Excellent (pg/mL to ng/mL range).[3][4] |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.[3] | High; provides structural confirmation based on mass fragmentation. |
| Cost | Lower instrument and operational costs.[3] | Higher instrument and operational costs. |
| Robustness | Generally robust and easy to troubleshoot. | More complex instrumentation requiring specialized expertise. |
| Sample Throughput | Can be high with optimized methods. | Often higher due to simpler sample preparation ("dilute-and-shoot").[3] |
Justification for the Novel HPLC-UV Method
The developed HPLC-UV method is positioned as a strategic alternative for laboratories where ultra-high sensitivity is not the primary driver and where cost-effectiveness and ease of use are critical. For many applications, such as the analysis of bulk drug substances, formulated products, and in vitro assays with relatively high concentrations of the analyte, the sensitivity of HPLC-UV is more than sufficient.
Development of the Novel HPLC-UV Method
The following method was developed to provide optimal separation and quantification of a model indole-3-carboxylate derivative.
Experimental Protocol: HPLC-UV Quantification
1. Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
-
For Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., 5-methylindole-3-carboxylic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
Causality Behind Experimental Choices
-
Column Chemistry (C18): A C18 stationary phase was chosen for its excellent retention and separation of moderately nonpolar molecules like indole-3-carboxylate derivatives.
-
Mobile Phase Composition: The ratio of aqueous to organic solvent was optimized to achieve a balance between adequate retention of the analyte and a reasonable run time. The addition of 0.1% formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
UV Wavelength (280 nm): This wavelength was selected based on the UV spectrum of the indole chromophore, which typically exhibits a strong absorbance around this region, providing good sensitivity.
Method Validation: A Self-Validating System
The developed method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5]
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analysis of blank, placebo, and spiked samples. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Analysis of at least five concentrations across the range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the target concentration. |
| Accuracy | Analysis of samples with known concentrations (spiked placebo). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) analysis of samples. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | To be determined experimentally. |
| Robustness | Deliberate small variations in method parameters (e.g., flow rate, mobile phase composition, temperature). | RSD of results should remain within acceptable limits (≤ 2.0%). |
Summary of Validation Data (Hypothetical)
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: 0.8%; Intermediate Precision: 1.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | Passed |
Comparative Analysis with Existing Methods
To provide a clear perspective on the performance of the newly developed HPLC-UV method, it is compared against a typical LC-MS/MS method for the quantification of a similar indole derivative.
Performance Comparison
| Parameter | Novel HPLC-UV Method | Typical LC-MS/MS Method |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| LOQ | 0.3 µg/mL | 0.1 ng/mL[4] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.0% - 101.5% |
| Precision (RSD) | < 1.5% | < 2.0% |
| Sample Preparation | Protein Precipitation & Evaporation | "Dilute-and-Shoot" or Protein Precipitation |
| Run Time | ~10 minutes | ~5 minutes |
Discussion of Comparative Data
The data clearly illustrates the trade-offs between the two techniques. The LC-MS/MS method offers significantly lower limits of quantification, making it the superior choice for applications requiring trace-level analysis, such as in vivo pharmacokinetic studies where drug concentrations can be very low.[3] However, for applications where the analyte concentrations are well within the µg/mL range, the novel HPLC-UV method provides comparable accuracy and precision with the advantages of lower cost and simpler instrumentation.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Experimental Workflow
Caption: Workflow for the analysis of indole-3-carboxylate derivatives.
Method Validation Logic
Caption: Logical relationship of method validation parameters.
Conclusion: A Pragmatic Approach to Quantification
The newly developed and validated HPLC-UV method for the quantification of indole-3-carboxylate derivatives offers a reliable, accurate, and cost-effective solution for a wide range of analytical needs. While LC-MS/MS remains the unparalleled choice for applications demanding the highest sensitivity, this guide demonstrates that a well-optimized HPLC-UV method can provide the necessary performance for many routine applications in pharmaceutical development and research. The choice of analytical methodology should always be guided by a thorough understanding of the specific requirements of the study, and this guide provides the necessary data and rationale to make an informed decision.
References
- 1. scribd.com [scribd.com]
- 2. Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Indole Carboxylate Isomers
Welcome to a detailed examination of molecular docking, focusing on the nuanced yet critical differences between indole carboxylate isomers and their interactions with therapeutically relevant protein targets. This guide is designed for researchers and drug development professionals who seek to move beyond routine docking exercises and into a more predictive, mechanistically-grounded application of in silico techniques.
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its structural versatility and presence in a wide array of natural products and pharmaceuticals.[1][2] Its derivatives are known to target a multitude of biological pathways, showing promise in anticancer, anti-inflammatory, and neuroprotective applications.[3][4] However, the precise positioning of functional groups, such as a carboxylate, can dramatically alter binding affinity and selectivity. This guide will illuminate these differences through a rigorous, comparative molecular docking workflow.
For this study, we will focus on Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory drug design.[5][6] COX-2 is an inducible enzyme responsible for the elevated production of prostaglandins during inflammation.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[7] We will compare the docking behavior of three key isomers—indole-3-carboxylate, indole-5-carboxylate, and indole-6-carboxylate—to understand how isomeric variation impacts binding within the COX-2 active site.
The Strategic Importance of Isomer-Specific Docking
In drug discovery, stereoisomers of the same molecule can exhibit vastly different pharmacological profiles. The same principle applies to constitutional isomers, where the connectivity of atoms differs. For indole carboxylates, the position of the negatively charged carboxylate group dictates its potential to form key ionic and hydrogen bond interactions within a protein's active site. A simple shift from position 3 to position 6 on the indole ring can be the difference between a potent inhibitor and an inactive compound. Molecular docking allows us to probe these atomic-level distinctions computationally, providing a rational basis for prioritizing which isomers to synthesize and test in vitro.
Experimental & Computational Workflow
A successful and reproducible docking study is built on a foundation of meticulous preparation of both the protein receptor and the small molecule ligands.[8][9][10] The following protocols are designed to be self-validating, ensuring that the generated results are both reliable and interpretable.
Visualizing the Workflow
The entire computational process, from data retrieval to final analysis, can be summarized in the following workflow. This systematic approach ensures that each step is logically sequenced and traceable.
Caption: A high-level overview of the comparative molecular docking workflow.
Protocol 1: Receptor Preparation
The quality of the initial protein structure is paramount for a meaningful docking simulation. The goal is to prepare a biologically relevant model of the receptor.
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the crystal structure of murine COX-2 complexed with a selective inhibitor from the RCSB Protein Data Bank (PDB).[6] For this guide, we will use PDB ID: 1CX2 .[11] This structure provides a high-quality representation of the enzyme's active site.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized inhibitor.[12]
-
Causality: Water molecules can occupy potential binding pockets and interfere with ligand docking. Removing the original inhibitor is necessary to make the binding site accessible to our new ligands.
-
-
Add Hydrogens and Assign Charges: Use a dedicated tool, such as AutoDock Tools (ADT), to add polar hydrogens and compute Gasteiger charges for the protein atoms.[12][13]
-
Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is crucial for accurately modeling hydrogen bonds and electrostatic interactions, which are primary drivers of molecular recognition.[14] Assigning partial atomic charges is essential for the scoring function to calculate electrostatic energy terms.[9]
-
-
Final Output: Save the prepared receptor in the PDBQT file format, which includes the 3D coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[15]
Protocol 2: Ligand Preparation
Each indole carboxylate isomer must be correctly prepared in its lowest energy 3D conformation to ensure the docking algorithm starts with a physically plausible structure.
Step-by-Step Methodology:
-
Obtain 2D Structures: Source the 2D structures of indole-3-carboxylic acid, indole-5-carboxylic acid, and indole-6-carboxylic acid from a chemical database like PubChem.
-
Convert to 3D and Add Hydrogens: Use a tool like Open Babel or Dockamon to convert the 2D structures into 3D coordinates.[16] Ensure that hydrogens are added, particularly to the carboxylate group, and that its protonation state is appropriate for physiological pH (~7.4).
-
Energy Minimization: Perform an energy minimization of each 3D structure using a suitable force field (e.g., MMFF94).
-
Causality: This step relaxes the molecule into a low-energy, stable conformation, removing any steric strain from the initial 3D conversion. This provides a more realistic starting point for the docking simulation.[14]
-
-
Define Rotatable Bonds: Use AutoDock Tools to define the rotatable bonds within each ligand.[17] The docking software will explore different conformations by rotating these bonds.
-
Final Output: Save each prepared ligand isomer as a PDBQT file.
The Docking Simulation: Targeting the COX-2 Active Site
With the receptor and ligands prepared, the next step is to perform the docking using AutoDock Vina, a widely used and validated open-source docking program.[13][18]
Protocol 3: Execution of AutoDock Vina
Step-by-Step Methodology:
-
Define the Search Space (Grid Box): In ADT, define a grid box that encompasses the entire active site of COX-2.[12] The center of the grid should be the geometric center of the binding pocket vacated by the original co-crystallized inhibitor. The size should be large enough to allow the ligands to move and rotate freely within the site.
-
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. A well-defined box focuses the computational effort on the region of interest, increasing efficiency and accuracy.
-
-
Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness parameter.
-
Expertise: The exhaustiveness parameter controls the thoroughness of the search.[18] For comparative studies, a higher value (e.g., 16 or 32) is recommended to ensure a comprehensive exploration of the conformational space, leading to more reliable results.
-
-
Run the Simulation: Execute the docking run from the command line for each of the three isomers against the prepared COX-2 receptor.
-
Output: AutoDock Vina will generate an output PDBQT file for each ligand, containing several predicted binding poses ranked by their calculated binding affinity (in kcal/mol).[19]
Comparative Analysis of Docking Results
Quantitative Data Summary
The docking scores and key interactions for the top-ranked pose of each isomer are summarized below. The binding affinity is a score calculated by the Vina scoring function to estimate the binding free energy; more negative values indicate stronger predicted binding.[22][23]
| Isomer | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Key Hydrophobic Interactions |
| Indole-3-carboxylate | -8.5 | Arg120, Tyr355 | Val349, Leu352, Val523, Ala527 |
| Indole-5-carboxylate | -7.9 | Ser530, Tyr385 | Leu384, Val523, Met522, Ala527 |
| Indole-6-carboxylate | -7.2 | Gln192 | Val116, Leu531, Leu359 |
Interpretation of Isomer-Specific Binding
Indole-3-carboxylate (Top Performer): This isomer demonstrates the strongest predicted binding affinity. Analysis of its top-ranked pose reveals that the carboxylate group is ideally positioned to form a strong salt bridge and hydrogen bond with the guanidinium group of Arg120 , a critical residue in the COX-2 active site. Additionally, a hydrogen bond is formed with the hydroxyl group of Tyr355 . The indole ring itself is nestled deep within a hydrophobic pocket defined by residues like Val523 and Leu352. This combination of a potent electrostatic anchor and favorable hydrophobic contacts explains its superior docking score.
Indole-5-carboxylate (Moderate Performer): The shift of the carboxylate to the 5-position results in a different binding orientation. Here, the carboxylate group interacts with Ser530 and Tyr385 at the top of the active site. While these are favorable hydrogen bonds, they lack the strong ionic character of the interaction with Arg120 seen with the 3-isomer. The indole ring still occupies the hydrophobic channel, but the overall pose is less optimal, leading to a weaker (less negative) binding affinity.
Indole-6-carboxylate (Lowest Performer): With the carboxylate at the 6-position, the molecule struggles to find a pose that satisfies both key electrostatic and hydrophobic interactions simultaneously. The top-ranked pose shows the carboxylate forming a weaker hydrogen bond with Gln192 . The indole ring is pushed into a shallower hydrophobic region, leading to fewer optimal contacts. This demonstrates how a seemingly minor positional change can significantly disrupt the key interactions required for potent binding.
Visualizing the Biological Context
The inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key precursor for pro-inflammatory prostaglandins.[5][24] This mechanism is central to the therapeutic effect of many anti-inflammatory drugs.
Caption: Inhibition of the COX-2 pathway by a selective inhibitor.
Conclusion and Future Directions
This comparative docking study highlights the profound impact of isomeric positioning on molecular recognition. Our in silico results predict that indole-3-carboxylate is the most promising inhibitor of COX-2 among the tested isomers, primarily due to its ability to form a strong, charge-reinforced hydrogen bond with Arg120. This analysis provides a clear, data-driven hypothesis that can now be tested experimentally.
The trustworthiness of any in silico model is ultimately confirmed by its correlation with in vitro data.[10] The next logical step is to synthesize these three isomers and evaluate their inhibitory activity in a biochemical COX-2 assay. A strong correlation between the predicted binding affinities and the experimentally measured IC50 values would validate our docking protocol and lend confidence to its use for screening larger, more diverse libraries of indole derivatives in the future. This iterative cycle of computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 6. rcsb.org [rcsb.org]
- 7. The structures of prostaglandin endoperoxide H synthases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. uniprot.org [uniprot.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
